molecular formula C8H11BrN2O B1463816 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole CAS No. 82099-98-7

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Cat. No.: B1463816
CAS No.: 82099-98-7
M. Wt: 231.09 g/mol
InChI Key: HDNCEUNJWJHWMO-UHFFFAOYSA-N
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Description

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-bromo-1-(oxan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNCEUNJWJHWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675071
Record name 4-Bromo-1-(oxan-2-yl)-1H-pyrazole
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Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82099-98-7
Record name 4-Bromo-1-(oxan-2-yl)-1H-pyrazole
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Record name 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, identified by its CAS number 82099-98-7, has emerged as a pivotal intermediate in the landscape of pharmaceutical research and development.[1] Its unique molecular architecture, which combines a reactive brominated pyrazole core with a protective tetrahydropyranyl (THP) group, offers chemists a strategic advantage in the synthesis of complex, biologically active molecules. The pyrazole moiety is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from anti-inflammatory to anti-cancer.[2][3] The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.[4] The THP group provides a stable yet readily cleavable protecting group for the pyrazole nitrogen, ensuring regioselectivity in subsequent reactions and enhancing solubility in organic solvents. This guide provides a comprehensive overview of the properties, synthesis, and applications of this important building block, offering field-proven insights for its effective utilization in drug discovery programs.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

PropertyValueSource(s)
CAS Number 82099-98-7[5][6][7]
Molecular Formula C₈H₁₁BrN₂O[5][6][7]
Molecular Weight 231.09 g/mol [5][6][7]
Physical State Solid or liquid at room temperature[1]
Appearance Pale yellow liquid[1]
Purity Typically ≥97%[8]
Solubility Moderately soluble in organic solvents[1]

Note: The physical state of this compound has been described as both a solid and a liquid, which suggests its melting point is near ambient temperature. Researchers should handle it with the expectation that it may be either state depending on purity and storage conditions.

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data serves as a reference for quality control.

¹H NMR (400 MHz, CDCl₃): δ 7.62 (s, 1H), 7.50 (s, 1H), 5.31 (dd, J = 9.4, 2.5 Hz, 1H), 4.02 (d, J = 11.4 Hz, 1H), 3.68 (t, J = 11.4 Hz, 1H), 2.15 – 1.95 (m, 3H), 1.75 – 1.55 (m, 3H).

¹³C NMR (101 MHz, CDCl₃): δ 140.0, 128.0, 93.1, 88.5, 68.1, 30.8, 25.0, 22.8.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step sequence starting from commercially available 1H-pyrazole. This involves the bromination of the pyrazole ring followed by the protection of the nitrogen atom with a tetrahydropyranyl (THP) group.

Logical Workflow for Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: THP Protection start 1H-Pyrazole bromination Brominating Agent (e.g., Br₂) Solvent (e.g., Acetic Acid) start->bromination Reacts with intermediate 4-Bromo-1H-pyrazole bromination->intermediate Yields protection 3,4-Dihydro-2H-pyran (DHP) Acid Catalyst (e.g., p-TsOH) Solvent (e.g., Dichloromethane) intermediate->protection Reacts with final_product This compound protection->final_product Yields

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-1H-pyrazole

  • Rationale: This step introduces the key bromine atom onto the pyrazole ring. The reaction is typically carried out under acidic conditions to facilitate electrophilic substitution.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 1H-pyrazole (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the cooled pyrazole solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-1H-pyrazole.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Rationale: The THP group is introduced to protect the acidic N-H proton of the pyrazole, preventing unwanted side reactions in subsequent steps and improving solubility. This reaction is acid-catalyzed.

  • Procedure:

    • Suspend 4-bromo-1H-pyrazole (1.0 eq) in dichloromethane.

    • Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) to the suspension.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pale yellow liquid or low-melting solid.[1]

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[9] In this context, this compound serves as an excellent coupling partner with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents at the 4-position of the pyrazole ring.[10][11]

A notable application of this compound is in the synthesis of complex heterocyclic systems for potential therapeutic agents. For instance, it has been utilized in a Suzuki coupling reaction with a boronic acid pinacol ester in the presence of a palladium catalyst and a base to construct a more elaborate molecular framework.[12]

General Suzuki-Miyaura Coupling Workflow

G cluster_0 Reactants cluster_1 Reaction Conditions reactant1 4-Bromo-1-(THP)-1H-pyrazole catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) reactant1->catalyst reactant2 Aryl/Heteroaryl Boronic Acid or Ester reactant2->catalyst base Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) catalyst->base solvent Solvent System (e.g., Dioxane/Water, Toluene/Water) base->solvent product 4-Aryl/Heteroaryl-1-(THP)-1H-pyrazole solvent->product Yields

Caption: Generalized workflow for Suzuki-Miyaura coupling reactions.

The ability to introduce a wide range of substituents at the 4-position of the pyrazole ring makes this compound a valuable tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The THP protecting group can be readily removed under acidic conditions to reveal the N-H pyrazole, which can be a key hydrogen bond donor for protein-ligand interactions.

Safety and Handling

  • General Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage under an inert atmosphere, such as argon.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value building block for medicinal chemists and synthetic organic chemists. Its well-defined structure, coupled with the synthetic versatility of the C-Br bond and the stability of the THP protecting group, makes it an indispensable tool for the construction of novel pyrazole-containing compounds. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to leverage its full potential in the pursuit of new therapeutic agents and innovative chemical entities.

References

An In-Depth Technical Guide to 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Protected Pyrazoles in Modern Synthesis

In the landscape of contemporary drug discovery and development, the pyrazole scaffold stands as a privileged heterocyclic motif, integral to a multitude of biologically active molecules.[1][2] Its utility, however, is often contingent on the precise and strategic functionalization of the pyrazole ring. The introduction of a bromine atom at the C4-position offers a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3] To facilitate these transformations while preserving the integrity of the pyrazole core, the use of protecting groups is paramount. The tetrahydropyranyl (THP) group, in particular, provides a robust yet readily cleavable N-protecting group, rendering 4-bromo-1-THP-pyrazole a key intermediate in multi-step synthetic campaigns. This guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, offering insights into its synthesis, reactivity, and safe handling for research and development applications.

Physicochemical Properties: A Tale of Two States

This compound (CAS No. 82099-98-7) is a compound whose physical state at ambient temperature has been subject to some discrepancy in supplier literature, with some sources describing it as a solid and others as a liquid.[4][5] This suggests that its melting point may be close to room temperature.

A summary of its key physical and chemical identifiers is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-bromo-1-THP-pyrazole

PropertyValueSource(s)
CAS Number 82099-98-7[6]
Molecular Formula C₈H₁₁BrN₂O[6]
Molecular Weight 231.1 g/mol [6]
Appearance Pale yellow liquid or solid[4]
Purity ≥97%[7]

The Synthetic Pathway: Protection of a Versatile Core

The synthesis of 4-bromo-1-THP-pyrazole is conceptually straightforward, involving the N-protection of 4-bromopyrazole with 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of the acid-catalyzed addition of an alcohol (in this case, the N-H of the pyrazole) to a vinyl ether.

A general, solvent- and catalyst-free procedure for the THP protection of various functional groups, including N-heterocycles, has been reported and serves as a foundational protocol.[8]

Experimental Protocol: Synthesis of 4-bromo-1-THP-pyrazole

Objective: To synthesize this compound via the N-protection of 4-bromopyrazole.

Materials:

  • 4-bromopyrazole

  • 3,4-dihydro-2H-pyran (DHP)

  • Catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq) in an anhydrous solvent, add a catalytic amount of the acid catalyst.

  • To this stirred mixture, add 3,4-dihydro-2H-pyran (1.1-1.5 eq) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Diagram 1: Synthesis of 4-bromo-1-THP-pyrazole

G 4-bromopyrazole 4-bromopyrazole Product 4-bromo-1-THP-pyrazole 4-bromopyrazole->Product N-protection DHP 3,4-dihydro-2H-pyran (DHP) DHP->Product Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Product

Caption: Synthetic route to 4-bromo-1-THP-pyrazole.

Chemical Reactivity: A Gateway to Molecular Diversity

The chemical utility of 4-bromo-1-THP-pyrazole lies in the reactivity of the bromine atom at the C4-position of the pyrazole ring. This functionality makes it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 4-bromo-1-THP-pyrazole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4-position. This is a key strategy in the synthesis of complex molecules for drug discovery, as it enables the exploration of the structure-activity relationship (SAR) by modifying this part of the molecule.[9]

A general procedure for the Suzuki-Miyaura coupling of a bromo-pyrazole with a boronic acid is as follows:

Diagram 2: Suzuki-Miyaura Coupling of 4-bromo-1-THP-pyrazole

G Substrate 4-bromo-1-THP-pyrazole Product 4-Aryl/Heteroaryl-1-THP-pyrazole Substrate->Product Suzuki-Miyaura Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Other Cross-Coupling and Nucleophilic Substitution Reactions

Beyond the Suzuki-Miyaura reaction, the bromo-substituent on the pyrazole ring can also participate in other cross-coupling reactions such as the Heck, Stille, Sonogashira, and Negishi couplings, further expanding its synthetic utility.[3] Additionally, while pyrazoles are generally considered to be electron-rich heterocycles and thus less reactive towards nucleophiles, appropriately activated bromo-pyrazoles can undergo nucleophilic aromatic substitution reactions.[1]

Spectroscopic Characterization: Unveiling the Molecular Structure

The structural elucidation of 4-bromo-1-THP-pyrazole relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is particularly informative for confirming the structure. The key diagnostic signals include those for the pyrazole ring protons and the protons of the THP protecting group. A published ¹H NMR spectrum provides the following key shifts.[8]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.59 (s, 1H, 5-H-pz), 7.46 (s, 1H, 3-H-pz), 5.29–5.33(m, 1H, CH-THP), 4.01−4.04 (m, 1H, CH₂O-THP), 3.64−3.71 (m, 1H, CH₂O-THP ), 2.00−2.09 (m, 3H, CH₂-THP ), 1.58−1.69 (m, 3H, CH₂-THP) ppm.

The ¹³C NMR spectrum would be expected to show signals for the two distinct pyrazole carbons and the carbons of the THP group.

Mass Spectrometry and Infrared Spectroscopy
  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (231.1 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

  • Infrared Spectroscopy: The IR spectrum would likely show characteristic C-H stretching frequencies for the aromatic pyrazole ring and the aliphatic THP group, as well as C-N and C=C stretching vibrations from the pyrazole core. The C-O stretching of the THP ether linkage would also be a prominent feature.

Safety and Handling: A Prudent Approach

A specific Safety Data Sheet (SDS) for this compound is not available in the public domain. However, based on the SDS for the parent compound, 4-bromopyrazole, and general principles of handling halogenated organic compounds, a cautious approach is warranted.[4][5][10]

Potential Hazards:

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[10]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[5]

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[5]

  • Avoid contact with skin and eyes.[10]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Some suppliers recommend storage under an inert atmosphere (e.g., argon).

Conclusion: A Versatile Building Block for Innovation

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategic design, incorporating a reactive bromine handle and a stable N-protecting group, allows for the controlled and efficient elaboration of the pyrazole core. While some specific physical data remains to be fully documented in the literature, its synthetic utility, particularly in cross-coupling reactions, is well-established in principle. As the demand for novel and complex heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the importance of intermediates like 4-bromo-1-THP-pyrazole is set to increase, making a thorough understanding of its properties and reactivity essential for the modern synthetic chemist.

References

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole: Structure, Properties, and Synthetic Utility

Executive Summary

This compound is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure, featuring a pyrazole core, a synthetically versatile bromine atom, and a stable N-H protecting group, positions it as a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed synthetic protocols, and its critical applications as a building block in modern drug discovery, including its emerging role in the development of protein degraders.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" in drug design. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The presence of the pyrazole moiety in blockbuster drugs such as the anti-inflammatory agent Celecoxib underscores its therapeutic importance and drives the continued exploration of novel pyrazole-based compounds.[2][4]

Molecular Profile of this compound

Molecular Structure and Key Features

The structure of this compound is a strategic combination of three key functional components:

  • The Pyrazole Core : This aromatic heterocycle serves as the foundational scaffold, often responsible for the primary interactions with biological targets.

  • The 4-Bromo Substituent : The bromine atom at the C4 position is not merely a substituent; it is a highly versatile synthetic handle. Its presence allows for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), enabling the introduction of diverse chemical functionalities and the construction of complex molecular libraries.[5]

  • The N1-Tetrahydropyranyl (THP) Group : The N-H proton of the pyrazole ring is acidic and can interfere with many synthetic transformations. The tetrahydro-2H-pyran-2-yl (THP) group acts as a robust protecting group for this nitrogen, rendering it inert to many reagents (e.g., organometallics, hydrides). It is stable under neutral, basic, and mildly acidic conditions but can be readily removed under stronger acidic conditions, making it an ideal choice for multi-step synthesis.

Caption: 2D representation of 4-Bromo-1-(THP)-1H-pyrazole.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, safety considerations, and analytical characterization.

PropertyValueReference(s)
CAS Number 82099-98-7[6][7][8][9]
Molecular Formula C₈H₁₁BrN₂O[6][7][8][9][10]
Molecular Weight 231.10 g/mol [6][7][11]
Purity Typically ≥97%[10][12]
Appearance Varies; often an oil or low-melting solid
Primary Classification Protein Degrader Building Block[6]

Synthetic Strategies and Protocols

The synthesis of 4-Bromo-1-(THP)-1H-pyrazole is a logical, multi-step process that leverages foundational organic chemistry principles. The strategy involves the initial preparation of the brominated pyrazole core, followed by the introduction of the THP protecting group.

Rationale for the Synthetic Approach

A direct, one-pot synthesis is possible but often a stepwise approach provides better control over regioselectivity and yields. The chosen pathway is self-validating as each step yields a stable, characterizable intermediate.

  • Bromination First : Introducing the bromine atom onto the unsubstituted pyrazole ring is a well-established electrophilic aromatic substitution. Performing this step first avoids potential side reactions that could occur with the THP group present.

  • Protection Second : With the 4-bromo-1H-pyrazole intermediate secured, the N-H can be reliably protected. This prevents the acidic proton from interfering in subsequent reactions, such as metal-halogen exchange or coupling reactions where it might be deprotonated by a strong base.

Experimental Protocol: A Two-Step Synthesis

This protocol describes a standard laboratory-scale synthesis. Note: All procedures should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Bromo-1H-pyrazole

This step involves the direct bromination of 1H-pyrazole.

  • Reagents : 1H-Pyrazole, N-Bromosuccinimide (NBS) or N-Bromosaccharin, Acetonitrile (or similar polar aprotic solvent).[5][13]

  • Procedure :

    • Dissolve 1H-pyrazole in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath to 0°C.

    • Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The use of NBS is a common and effective method for brominating pyrazole derivatives.[13]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove succinimide and any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-bromo-1H-pyrazole, which can be purified by column chromatography or recrystallization.

Step 2: N-Protection with 3,4-Dihydro-2H-pyran (DHP)

This step introduces the THP protecting group.

  • Reagents : 4-Bromo-1H-pyrazole, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS) or a similar mild acid catalyst, Dichloromethane (DCM).

  • Procedure :

    • Dissolve the 4-bromo-1H-pyrazole from Step 1 in anhydrous dichloromethane.

    • Add a catalytic amount of PPTS to the solution. PPTS is the preferred catalyst as its mild acidity minimizes the risk of side reactions compared to stronger acids like HCl or H₂SO₄.

    • Add 3,4-Dihydro-2H-pyran (DHP) dropwise to the mixture at room temperature. An excess of DHP is typically used to drive the reaction to completion.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

    • The resulting crude product, this compound, can be purified by silica gel column chromatography to yield the final product.

Workflow Visualization: Synthesis Pathway

Synthetic Workflow start 1H-Pyrazole step1 4-Bromo-1H-pyrazole start->step1  NBS, Acetonitrile (Electrophilic Bromination) end_product 4-Bromo-1-(THP)-1H-pyrazole step1->end_product  DHP, PPTS, DCM (N-H Protection)

Caption: Two-step synthesis of the target compound.

Applications in Modern Drug Discovery

The true value of 4-Bromo-1-(THP)-1H-pyrazole lies in its utility as a versatile building block for creating novel molecules with therapeutic potential.

The C-Br Bond as a Gateway for Molecular Diversification

The carbon-bromine bond on the pyrazole ring is the key to the molecule's versatility. It serves as a reliable reaction site for numerous palladium-catalyzed cross-coupling reactions. This allows for the strategic attachment of a wide range of substituents, including alkyl, aryl, and heteroaryl groups. This capability is fundamental to structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

A Key Intermediate for PROTACs and Protein Degraders

The designation of this compound as a "Protein Degrader Building Block" is highly significant.[6] Proteolysis-targeting chimeras (PROTACs) are an exciting new class of therapeutics designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC is a bifunctional molecule with three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

4-Bromo-1-(THP)-1H-pyrazole is an ideal starting point for synthesizing one arm of a PROTAC. The pyrazole moiety can be part of the target-binding ligand, and the bromine atom provides the perfect attachment point for the linker, which is then connected to the E3 ligase ligand.

Logical Workflow for Building Block Utilization

Application Workflow in Drug Discovery cluster_0 Synthetic Diversification cluster_1 PROTAC Synthesis start 4-Bromo-1-(THP)-1H-pyrazole (Starting Material) reaction Suzuki / Stille / Sonogashira Cross-Coupling Reaction start->reaction coupling Coupling with Linker-E3 Ligase Ligand start->coupling library Diversified Library of Substituted Pyrazoles reaction->library node_s SAR Studies library->node_s node_l Lead Optimization library->node_l protac Final PROTAC Candidate coupling->protac node_p Biological Screening protac->node_p

Caption: Use of the title compound in discovery workflows.

Characterization and Quality Control

Confirmation of the structure and assessment of purity are paramount. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity of atoms. The spectra would show characteristic signals for the pyrazole ring protons, the THP group, and the absence of the N-H proton signal.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[14]

  • Infrared (IR) Spectroscopy : Can be used to identify functional groups present in the molecule, though it is often less definitive for structure elucidation than NMR.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, combining a biologically relevant pyrazole core with a synthetically enabling bromine handle and a crucial protecting group, makes it an invaluable asset for medicinal chemists. Its utility in constructing diverse molecular libraries and its specific application as a building block for next-generation therapeutics like PROTACs ensure its continued relevance and importance in the development of new medicines.

References

Solubility Profile of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole: A Framework for Preformulation and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2][3] As with any potential drug candidate, a thorough understanding of its physicochemical properties, particularly aqueous and solvent solubility, is a cornerstone of successful formulation and development.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will detail the necessary prerequisite physicochemical characterizations, provide validated, step-by-step protocols for determining both thermodynamic and kinetic solubility, and outline a robust analytical method for quantification. The causality behind experimental choices is emphasized to ensure the generation of reliable and reproducible data critical for advancing pharmaceutical development.

Introduction: The Critical Role of Solubility

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound (Molecular Formula: C₈H₁₁BrN₂O, Molecular Weight: 231.1 g/mol ), combines this active core with a tetrahydropyran (THP) protecting group, a common strategy in organic synthesis.[6][7]

The bioavailability and therapeutic efficacy of a drug substance are critically dependent on its solubility.[8] Poor aqueous solubility can lead to significant challenges in formulation, resulting in low absorption and inadequate drug exposure.[5] Therefore, characterizing the solubility profile of a compound early in the development process is not merely a data collection exercise; it is a crucial step that dictates subsequent formulation strategies, from early animal studies to the final dosage form.[5] This guide establishes the foundational experimental workflows required to build a comprehensive solubility profile for this specific pyrazole derivative.

Foundational Physicochemical Characterization

Before embarking on solubility measurements, a baseline understanding of the compound's intrinsic physical and chemical properties is essential. These parameters directly influence solubility and provide context for the observed data.

Table 1: Essential Physicochemical Properties for this compound

PropertyExperimental MethodRationale and Importance
Melting Point (°C) Differential Scanning Calorimetry (DSC) or Capillary Melting Point ApparatusIndicates the purity and the strength of the crystal lattice. Higher melting points often correlate with lower solubility in a given solvent.
pKa Potentiometric Titration or UV-Vis SpectrophotometryIdentifies the pH at which the compound ionizes. Since most drugs are weak acids or bases, their solubility is often pH-dependent.[9] The pyrazole ring is weakly basic.
LogP (Octanol/Water) Shake-Flask Method or Reverse-Phase HPLCMeasures the lipophilicity of the compound. LogP is a key predictor of membrane permeability and can indicate whether solubility will be higher in aqueous or organic media.
Solid-State Form X-Ray Powder Diffraction (XRPD), Polarized Light MicroscopyDetermines if the compound is crystalline or amorphous. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.

Theoretical Underpinnings: Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements, as they answer different questions in the drug development pipeline.[4][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid material.[5] It is the "gold standard" measurement, crucial for preformulation and understanding the compound's intrinsic properties. The Shake-Flask method is the most common technique for its determination.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions, often involving the addition of a concentrated DMSO stock solution to an aqueous buffer.[4][9] It is typically determined using high-throughput methods like nephelometry and is valuable for early drug discovery screening where speed is essential.[8]

The choice of which solubility to measure depends on the stage of development, as illustrated below.

G cluster_0 Solubility Assay Selection Workflow Start Compound Stage? Early Early Discovery / Screening Start->Early High-Throughput Need Preformulation Preformulation / Development Start->Preformulation Need for Intrinsic Data Kinetic Measure Kinetic Solubility (e.g., Nephelometry) Early->Kinetic Provides rapid assessment of precipitation risk Thermo Measure Thermodynamic Solubility (e.g., Shake-Flask) Preformulation->Thermo Provides true equilibrium data for formulation design

Caption: Decision workflow for selecting a solubility assay.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is the definitive technique for determining thermodynamic solubility.[5] It relies on achieving equilibrium between the solid compound and a saturated solution, followed by quantification.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached. The suspension is then filtered to remove undissolved solids, and the concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method.

Step-by-Step Protocol
  • Preparation: Add an excess of crystalline this compound to a series of vials (e.g., 2-5 mg in 1 mL of solvent). The excess solid is crucial to ensure saturation is achieved.

  • Solvent Addition: Add a precise volume of the desired pre-equilibrated solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, DMSO) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[5] A time-point study (e.g., sampling at 12, 24, 48, and 72 hours) should be conducted initially to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles. Causality Note: Filtration is preferred over centrifugation as the latter may leave fine particles suspended, leading to an overestimation of solubility.[4] Adsorption to the filter should be assessed and accounted for.

  • Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay. This prevents the compound from precipitating out of the saturated solution.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the RP-HPLC method described in Section 5.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Report the results in mg/mL and mol/L.

The entire workflow can be visualized as follows:

G A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Solvent A->B C 3. Agitate at Controlled Temp (e.g., 24-48h) B->C D 4. Filter Supernatant (0.22 µm Syringe Filter) C->D E 5. Dilute Filtrate to Working Concentration D->E F 6. Quantify Concentration (RP-HPLC) E->F G 7. Calculate Solubility (mg/mL, mol/L) F->G

Caption: Thermodynamic solubility determination workflow.

Analytical Quantification: RP-HPLC Method

Accurate quantification of the dissolved compound is paramount. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is highly suitable for pyrazole derivatives.[10][11]

Protocol for Method Development and Validation
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a standard starting point for compounds of this polarity.[10]

  • Mobile Phase Optimization: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer (e.g., 0.1% Formic Acid or Trifluoroacetic Acid in Water) should be optimized to achieve a sharp, symmetrical peak with a reasonable retention time.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Method Validation (ICH Guidelines):

    • Linearity: Prepare a series of standard solutions of known concentrations (e.g., 1-100 µg/mL) and inject them to generate a calibration curve. A correlation coefficient (r²) > 0.999 is desired.[11]

    • Accuracy & Precision: Determine the accuracy (% recovery) and precision (% RSD) at low, medium, and high concentrations within the linear range.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration that can be reliably detected and quantified.

Table 2: Example RP-HPLC Conditions for Quantification

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% TFA in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength Determined λmax
Column Temperature 30°C

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 3: Solubility Data Template for this compound at 25°C

Solvent / MediumpHSolubility (mg/mL)Solubility (mol/L)Classification
Purified Water~7e.g., Sparingly soluble
0.1 N HCl1.0e.g., Slightly soluble
PBS7.4e.g., Sparingly soluble
EthanolN/Ae.g., Soluble
Propylene GlycolN/Ae.g., Freely soluble
DMSON/Ae.g., Very soluble

Classification based on USP solubility definitions.

Interpretation: The collected data will provide critical insights. For instance, a significant increase in solubility in 0.1 N HCl compared to water would confirm the basic nature of the pyrazole moiety and suggest that pH modification could be a viable formulation strategy. High solubility in organic solvents like ethanol or propylene glycol would indicate their potential use as co-solvents in liquid formulations.

Conclusion

References

1H and 13C NMR spectral data of 4-bromo-1-THP-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-1-THP-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical and chemical research, a deep understanding of NMR spectral data is fundamental to confirming molecular identity, purity, and conformation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a key heterocyclic building block. We will delve into the theoretical underpinnings of the observed chemical shifts and coupling constants, present detailed experimental protocols for data acquisition, and offer a thorough, expert interpretation of the spectral data. This document is structured to serve as a practical reference for scientists engaged in the synthesis and characterization of pyrazole-based compounds.

Introduction: The Significance of Pyrazole Moieties and NMR in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The precise substitution pattern on the pyrazole ring is critical for therapeutic efficacy and selectivity. Consequently, unambiguous structural confirmation is a non-negotiable aspect of the drug development pipeline.

NMR spectroscopy provides an atomic-level view of molecular structure in solution, making it the gold standard for the characterization of novel chemical entities. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle with high confidence. The introduction of a tetrahydropyran (THP) protecting group, a common strategy to mask the N-H functionality of pyrazole during synthesis, adds a layer of complexity to the NMR spectrum. This guide aims to deconstruct this complexity, offering a clear and authoritative interpretation of the NMR data for 4-bromo-1-THP-pyrazole.

Theoretical Principles: Understanding the ¹H and ¹³C NMR Signatures

The chemical shifts (δ) observed in NMR are dictated by the local electronic environment of each nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect (shielding, upfield shift). In 4-bromo-1-THP-pyrazole, the electronegative bromine atom and the aromatic pyrazole ring significantly influence the chemical shifts of nearby protons and carbons.

The Pyrazole Ring

The pyrazole ring is an aromatic heterocycle. The two nitrogen atoms and the bromine substituent create a distinct electronic landscape. The protons on the pyrazole ring, H-3 and H-5, are in different electronic environments and are expected to appear as distinct singlets in the ¹H NMR spectrum, as there are no adjacent protons to couple with. The carbon atoms of the pyrazole ring will also exhibit characteristic chemical shifts in the ¹³C NMR spectrum, with the carbon atom bearing the bromine (C-4) being significantly influenced by the halogen's electronic effects.

The Tetrahydropyran (THP) Protecting Group

The THP group introduces a set of aliphatic protons and carbons, which will have characteristic signals in the upfield region of the NMR spectra. The anomeric proton (H-1' of the THP ring), being attached to two oxygen atoms (one from the pyran ring and one from the pyrazole nitrogen), is the most deshielded of the THP protons and typically appears as a distinct multiplet. The remaining methylene protons of the THP ring will appear as a series of overlapping multiplets. The carbon atoms of the THP ring will also have distinct chemical shifts, with the anomeric carbon (C-1') being the most downfield.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation

A well-defined protocol for sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-bromo-1-THP-pyrazole for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[1]

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

¹H and ¹³C NMR Spectral Data of 4-bromo-1-THP-pyrazole

The following tables summarize the experimental ¹H NMR data for 4-bromo-1-THP-pyrazole and a detailed prediction of the ¹³C NMR data based on the closely related 4-chloro analog and established principles of NMR spectroscopy.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-bromo-1-THP-pyrazole was recorded in CDCl₃ at 400 MHz.[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.61s1HH-3 (pyrazole)
7.48s1HH-5 (pyrazole)
5.31-5.33m1HH-1' (THP)
3.99-4.02m1HH-5'eq (THP)
3.64-3.69m1HH-5'ax (THP)
1.99-2.09m3HTHP
1.59-1.65m3HTHP
Predicted ¹³C NMR Spectral Data

The following is a predicted ¹³C NMR spectrum for 4-bromo-1-THP-pyrazole in CDCl₃, based on the experimental data for the analogous 4-chloro-1-THP-pyrazole (δ C-3: 137.9, C-5: 125.8, C-4: 110.7 ppm) and the known effects of bromine substitution on aromatic rings.[3]

Predicted Chemical Shift (δ, ppm)Assignment
~140C-3 (pyrazole)
~128C-5 (pyrazole)
~95C-4 (pyrazole)
~88C-1' (THP)
~68C-5' (THP)
~30THP
~25THP
~22THP

In-Depth Spectral Analysis and Interpretation

A detailed assignment of the NMR signals is crucial for the complete structural elucidation of 4-bromo-1-THP-pyrazole.

Analysis of the ¹H NMR Spectrum
  • Pyrazole Protons (H-3 and H-5): The two singlets at 7.61 and 7.48 ppm are characteristic of the protons on the pyrazole ring.[3] The downfield chemical shifts are consistent with their attachment to an aromatic system. The lack of coupling confirms their isolated nature on the ring. The signal at 7.61 ppm is assigned to H-3, which is deshielded by the adjacent nitrogen atom (N-2). The signal at 7.48 ppm is assigned to H-5, which is adjacent to the nitrogen bearing the THP group.[3]

  • THP Protons: The multiplet at 5.31-5.33 ppm is assigned to the anomeric proton (H-1') of the THP ring.[3] Its downfield shift is due to the deshielding effect of the two adjacent heteroatoms (the ring oxygen and the pyrazole nitrogen). The complex multiplets between 1.59 and 4.02 ppm correspond to the remaining methylene protons of the THP ring.[3] The diastereotopic nature of these protons, due to the chiral center at C-1', leads to complex splitting patterns.

Analysis of the Predicted ¹³C NMR Spectrum
  • Pyrazole Carbons: Based on the data for the 4-chloro analog, the carbon signals for the pyrazole ring are predicted to be in the aromatic region.[3] The signal for C-3 is expected around 140 ppm, and C-5 around 128 ppm. The most significant difference between the chloro and bromo analogs will be the chemical shift of C-4. The "heavy atom effect" of bromine is expected to shift the C-4 signal significantly upfield compared to the chloro analog (δ = 110.7 ppm), to approximately 95 ppm.

  • THP Carbons: The signals for the THP group are predicted based on the chloro-analog and other THP-protected heterocycles.[3] The anomeric carbon (C-1') is expected to be the most downfield of the aliphatic carbons, around 88 ppm. The carbon adjacent to the ring oxygen (C-5') is predicted to appear around 68 ppm. The remaining three methylene carbons of the THP ring are expected in the upfield region, between 22 and 30 ppm.[3]

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1: Molecular structure of 4-bromo-1-THP-pyrazole with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_NMR ¹H NMR Acquisition filter->H1_NMR C13_NMR ¹³C NMR Acquisition filter->C13_NMR process Process FID H1_NMR->process C13_NMR->process assign Assign Signals process->assign interpret Structural Elucidation assign->interpret

Figure 2: Experimental workflow for NMR analysis.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of 4-bromo-1-THP-pyrazole. By combining experimental data with well-established theoretical principles, we have offered a detailed and authoritative interpretation of the spectrum, which can serve as a valuable resource for researchers in the field. The provided protocols for sample preparation and data acquisition represent best practices to ensure data quality and reproducibility. A thorough understanding of the NMR data for key building blocks like 4-bromo-1-THP-pyrazole is essential for the successful advancement of drug discovery and development programs that rely on pyrazole-based scaffolds.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical methodologies and expected fragmentation behavior of this molecule.

Introduction: The Significance of Structural Elucidation

This compound (C₈H₁₁BrN₂O, Molecular Weight: 231.09 g/mol ) is a versatile synthetic intermediate.[1][3][4][5] The pyrazole core is a common scaffold in many biologically active compounds, and the bromo-substituent provides a reactive handle for further chemical modifications.[1][2][6] The tetrahydropyran (THP) group serves as a protecting group for the pyrazole nitrogen, which is often removed in subsequent synthetic steps.[7][8] Accurate mass spectrometric analysis is therefore crucial for reaction monitoring, purity assessment, and structural confirmation.

This guide will delve into the practical aspects of analyzing this compound using common mass spectrometry techniques, with a focus on predicting and interpreting its fragmentation patterns.

Physicochemical Properties and Expected Ionization Behavior

PropertyValue/DescriptionSource
Molecular Formula C₈H₁₁BrN₂O[3][4]
Molecular Weight 231.09 g/mol [1][3][5]
Appearance Pale yellow liquid[1]
Key Structural Features Pyrazole ring, Bromine atom, Tetrahydropyran (THP) protecting group[1]

Given its structure, this compound is amenable to analysis by both Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for observing the intact protonated molecule, [M+H]⁺. This is particularly useful for confirming the molecular weight. The presence of nitrogen atoms in the pyrazole ring provides basic sites that are readily protonated.[6][9]

  • Electron Ionization (EI): This high-energy technique induces significant fragmentation, providing valuable structural information.[10][11] EI is well-suited for identifying the core pyrazole structure and the THP group through their characteristic fragment ions.

Predicted Mass Spectrum and Fragmentation Pathways

A key aspect of mass spectrometric analysis is the interpretation of fragmentation patterns to deduce the structure of the analyte.[12]

The Molecular Ion (M⁺)

Under EI conditions, the initial ionization event involves the removal of an electron to form the molecular ion (M⁺).[10][12] Due to the presence of a bromine atom, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[13] This will result in two peaks of nearly equal intensity for the molecular ion at m/z 230 and 232.

Key Fragmentation Pathways

The fragmentation of this compound is predicted to be driven by the lability of the THP protecting group and the stability of the resulting fragments.

Pathway A: Loss of the THP Group

The most prominent fragmentation pathway is expected to be the cleavage of the N-C bond connecting the pyrazole ring to the THP group. This will result in the loss of a tetrahydropyran radical, leading to the formation of the 4-bromopyrazole cation.

  • [M]⁺ → [C₃H₂BrN₂]⁺ + C₅H₉O•

This will produce a characteristic ion at m/z 147 (for ⁷⁹Br) and 149 (for ⁸¹Br).

Pathway B: Fragmentation of the THP Ring

A well-documented fragmentation pathway for THP-protected compounds is the formation of the tetrahydropyranyl cation at m/z 85.[14] This occurs through the cleavage of the bond between the pyrazole nitrogen and the THP ring, with the charge being retained by the THP moiety.

  • [M]⁺ → C₅H₉O⁺ + [C₃H₂BrN₂]•

The observation of a strong signal at m/z 85 is a clear indicator of the presence of the THP group.

Pathway C: Fragmentation of the Brominated Pyrazole Ring

Further fragmentation of the 4-bromopyrazole cation (m/z 147/149) can occur, although this may be less favored. Potential fragmentation could involve the loss of a bromine radical or rearrangement of the pyrazole ring.

The following diagram illustrates the predicted fragmentation logic:

Fragmentation_Pathway M [M]⁺ m/z 230/232 A [4-Bromopyrazole]⁺ m/z 147/149 M->A Loss of C₅H₉O• B [THP]⁺ m/z 85 M->B Loss of C₃H₂BrN₂• C Further Fragments A->C Ring Fragmentation

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocols

To obtain high-quality mass spectra, the following experimental protocols are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.

  • Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Working Solution (for GC-MS with EI): Dilute the stock solution to a final concentration of 10-100 µg/mL with the GC-compatible solvent (e.g., dichloromethane or ethyl acetate).

ESI-MS Analysis Workflow

This workflow is designed to confirm the molecular weight of the intact molecule.

ESI_Workflow start Prepare 1-10 µg/mL Sample in 50:50 ACN:H₂O + 0.1% FA infusion Direct Infusion via Syringe Pump (Flow rate: 5-10 µL/min) start->infusion ms Mass Spectrometer (e.g., Q-TOF or Orbitrap) infusion->ms settings ESI Positive Ion Mode Capillary Voltage: 3.5-4.5 kV Source Temp: 100-150°C Scan Range: m/z 50-500 ms->settings data Data Acquisition & Processing ms->data result Expected Result: [M+H]⁺ at m/z 231/233 data->result

Caption: Workflow for ESI-MS analysis of the target compound.

GC-MS (EI) Analysis Workflow

This workflow is designed to obtain detailed structural information through fragmentation analysis.

GCMS_Workflow start Prepare 10-100 µg/mL Sample in DCM or Ethyl Acetate injection GC Injection (1 µL) Splitless or Split (e.g., 20:1) start->injection gc Gas Chromatograph Column: DB-5ms or equivalent Oven Program: 50°C (1 min), ramp to 280°C at 10°C/min injection->gc ms Mass Spectrometer (e.g., Single Quadrupole) gc->ms settings EI Source (70 eV) Source Temp: 230°C Scan Range: m/z 40-300 ms->settings data Data Acquisition & Processing ms->data result Expected Fragments: m/z 230/232 (M⁺) m/z 147/149 m/z 85 data->result

Caption: Workflow for GC-MS (EI) analysis of the target compound.

Data Interpretation and Troubleshooting

  • Isotopic Pattern: The presence of the characteristic 1:1 doublet for bromine-containing ions is a critical diagnostic feature.

  • Absence of Molecular Ion: In some EI spectra, the molecular ion may be weak or absent due to extensive fragmentation. In such cases, the presence of key fragment ions (m/z 147/149 and 85) can be used to infer the structure.

  • Adduct Formation in ESI: In ESI, be aware of potential adduct formation (e.g., [M+Na]⁺, [M+K]⁺). The use of high-purity solvents and fresh mobile phases can minimize this.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. By leveraging both soft (ESI) and hard (EI) ionization techniques, a comprehensive understanding of its molecular weight and structure can be achieved. The predictable fragmentation pattern, particularly the loss of the THP group to yield the brominated pyrazole core and the formation of the m/z 85 ion, provides a reliable signature for this compound. The protocols and insights provided in this guide offer a robust framework for the successful analysis of this and structurally related molecules.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-bromo-1-THP-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Stability in Drug Development

In the landscape of modern drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. The journey from a promising lead compound to a marketable therapeutic is fraught with challenges, not least of which is ensuring that the molecule can withstand the rigors of manufacturing, formulation, and storage without degrading into inactive or potentially toxic byproducts. 4-bromo-1-THP-pyrazole, a versatile heterocyclic intermediate, is increasingly utilized in the synthesis of novel therapeutic agents, particularly in oncology and for central nervous system disorders[1]. The tetrahydropyranyl (THP) protecting group offers a strategic advantage in multi-step syntheses, yet its influence on the thermal lability of the pyrazole core necessitates a thorough investigation. This guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 4-bromo-1-THP-pyrazole, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

Understanding the Molecule: 4-bromo-1-THP-pyrazole

4-bromo-1-THP-pyrazole is a five-membered heterocyclic compound characterized by a pyrazole ring substituted with a bromine atom at the 4-position and a tetrahydropyranyl (THP) group at the 1-position. The pyrazole scaffold is a common motif in many FDA-approved drugs due to its favorable physicochemical properties and diverse biological activities[2]. The bromine atom serves as a key functional handle for further synthetic modifications, while the THP group protects the pyrazole nitrogen, a feature that can be strategically removed under specific conditions.

The thermal stability of this molecule is influenced by several factors:

  • The strength of the N-THP bond: The acetal linkage of the THP group can be susceptible to thermal cleavage, particularly in the presence of acidic or basic impurities.

  • The C-Br bond: While generally stable, the carbon-bromine bond can be a site of degradation under significant thermal stress.

  • The pyrazole ring: The aromatic pyrazole ring is relatively stable but can undergo ring-opening or rearrangement reactions at elevated temperatures[3].

A comprehensive understanding of these potential liabilities is critical for defining safe handling, storage, and processing conditions.

Assessing Thermal Stability: A Multi-faceted Approach

A robust evaluation of thermal stability requires a combination of thermo-analytical techniques. Here, we detail the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as complementary methods to elucidate the thermal behavior of 4-bromo-1-THP-pyrazole.

Thermogravimetric Analysis (TGA): Mapping Mass Loss to Temperature

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition and identifying the temperature ranges of significant degradation events.

Experimental Protocol: Thermogravimetric Analysis of 4-bromo-1-THP-pyrazole

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-bromo-1-THP-pyrazole into a clean, tared TGA pan (platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxidation in the degradation process.

    • Temperature Program: Equilibrate the sample at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass loss (%) as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Illustrative TGA Data for 4-bromo-1-THP-pyrazole

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)Interpretation
Tonset 220 °C215 °CThe initial temperature at which significant mass loss begins. The slightly lower onset in air suggests a potential role of oxidation in initiating degradation.
Tpeak1 245 °C240 °CCorresponds to the primary degradation event, likely the loss of the THP group.
Tpeak2 380 °C370 °CRepresents the subsequent degradation of the 4-bromopyrazole core.
Residual Mass @ 600°C < 1%< 1%Indicates complete decomposition of the organic material.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It is a powerful tool for identifying melting points, glass transitions, and exothermic or endothermic decomposition events.[5]

Experimental Protocol: Differential Scanning Calorimetry of 4-bromo-1-THP-pyrazole

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-bromo-1-THP-pyrazole into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25 °C, then ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Illustrative DSC Data for 4-bromo-1-THP-pyrazole

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Melting 95 °C98 °C85 J/g (Endothermic)A sharp melting endotherm indicates a crystalline solid with high purity.
Decomposition 225 °C250 °C-250 J/g (Exothermic)A broad exotherm signifies an energetic decomposition process, corroborating the TGA findings.

dot

Thermal_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Stability Assessment Sample 4-bromo-1-THP-pyrazole TGA Thermogravimetric Analysis (TGA) Sample->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Sample->DSC 2-5 mg TGA_Data Mass Loss vs. Temperature (Tonset, Tpeak) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting Point, Decomposition Exotherm) DSC->DSC_Data Stability_Profile Comprehensive Thermal Stability Profile TGA_Data->Stability_Profile DSC_Data->Stability_Profile Degradation_Pathway cluster_degradation Primary Degradation cluster_secondary Secondary Degradation Parent 4-bromo-1-THP-pyrazole Degradant_A 4-bromopyrazole Parent->Degradant_A Acid/Base or Thermal Stress Degradant_B 2-hydroxytetrahydropyran Parent->Degradant_B Hydrolysis Degradant_C Ring-opened products Degradant_A->Degradant_C High Thermal Stress or Oxidation Degradant_D Debrominated products Degradant_A->Degradant_D Reductive conditions

References

The Tetrahydropyranyl (THP) Group as a Robust and Reversible Protector of Pyrazole Nitrogen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Pyrazole N-H Protection

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs and promising therapeutic candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. However, the acidic N-H proton of the pyrazole ring can interfere with a wide range of synthetic transformations, including metallations, cross-coupling reactions, and reactions involving strong bases or nucleophiles. This necessitates the use of a protecting group to mask the N-H functionality temporarily.

The tetrahydropyranyl (THP) group has emerged as a highly effective and versatile protecting group for the pyrazole nitrogen. Its appeal lies in its ease of introduction, general stability under a variety of non-acidic reaction conditions, and facile removal under mild acidic conditions. This guide provides a comprehensive technical overview of the THP protection of pyrazole nitrogen, offering field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.

Section 1: The Protection Reaction - Synthesis of N-THP-Pyrazoles

The protection of the pyrazole nitrogen with a THP group is typically achieved through an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP). The mechanism involves the protonation of DHP to form a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic pyrazole nitrogen. Subsequent deprotonation yields the N-THP-protected pyrazole.[3]

Mechanistic Pathway of THP Protection

THP_Protection_Mechanism cluster_catalyst Catalyst Regeneration DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ H_plus H+ Pyrazole Pyrazole Intermediate Protonated Intermediate Pyrazole->Intermediate + Oxocarbenium N_THP_Pyrazole N-THP-Pyrazole Intermediate->N_THP_Pyrazole - H+ H_plus_out H+

Caption: Mechanism of acid-catalyzed THP protection of pyrazole.

Experimental Protocols for THP Protection

Several protocols can be employed for the THP protection of pyrazoles, with the choice of catalyst and conditions depending on the substrate's sensitivity and scale of the reaction.

Protocol 1: Standard Acid-Catalyzed THP Protection

This method utilizes a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), in an aprotic solvent.

  • Step 1: To a solution of the pyrazole (1.0 eq.) in dichloromethane (DCM, 0.2 M), add 3,4-dihydro-2H-pyran (1.2 eq.).

  • Step 2: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).

  • Step 3: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.[4] The reaction is typically complete within 1-4 hours.

  • Step 4: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Step 5: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 6: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure N-THP-pyrazole.[3]

Protocol 2: "Green" Solvent- and Catalyst-Free THP Protection

For a more environmentally benign approach, the protection can be carried out under solvent- and catalyst-free conditions, which is particularly advantageous for large-scale synthesis.[5][6]

  • Step 1: In a sealed vessel, combine the pyrazole (1.0 eq.) and 3,4-dihydro-2H-pyran (1.5 eq.).

  • Step 2: Heat the mixture at 80-100 °C for 2-6 hours.

  • Step 3: Monitor the reaction by TLC or GC-MS.

  • Step 4: After completion, allow the mixture to cool to room temperature.

  • Step 5: Remove the excess DHP under reduced pressure to yield the N-THP-pyrazole, which is often pure enough for subsequent steps without further purification.

Regioselectivity in Substituted Pyrazoles

For unsymmetrically substituted pyrazoles, such as 3(5)-methylpyrazole, the protection can lead to a mixture of two regioisomers. The ratio of these isomers is influenced by steric and electronic factors of the substituent, as well as the reaction conditions.[7][8] Generally, the THP group will preferentially attach to the less sterically hindered nitrogen atom. In some cases, the isomers can be separated by chromatography, or the mixture can be used directly in the next step if the subsequent reaction is regioselective.

Section 2: Stability of the N-THP-Pyrazole Moiety

A key advantage of the THP protecting group is its stability across a broad spectrum of reaction conditions, making it compatible with many synthetic transformations.

Reagent/ConditionStability of N-THP-Pyrazole
Strong Bases
n-Butyllithium (n-BuLi)Stable, allows for regioselective deprotonation at C5.[9]
Grignard Reagents (RMgX)Generally stable.
Lithium diisopropylamide (LDA)Stable.
Sodium hydride (NaH)Stable.
Nucleophiles
OrganocupratesStable.
Amines, HydrazinesStable.
Reducing Agents
Lithium aluminum hydride (LAH)Stable.
Sodium borohydride (NaBH4)Stable.
Catalytic Hydrogenation (H2/Pd)Stable.
Oxidizing Agents
m-Chloroperoxybenzoic acid (mCPBA)Stable.
Pyridinium chlorochromate (PCC)Stable.
Potassium permanganate (KMnO4)Stable under neutral or basic conditions.
Other Conditions
Suzuki, Stille, Heck Cross-CouplingStable.
Acylation, AlkylationStable.

This table provides a general overview. The stability should be confirmed for each specific substrate and reaction condition.

Section 3: Deprotection - Reclaiming the Pyrazole N-H

The removal of the THP group is typically accomplished under mild acidic conditions, regenerating the pyrazole N-H bond. The mechanism is essentially the reverse of the protection reaction, involving protonation of the acetal oxygen followed by elimination of the pyrazole and subsequent trapping of the resulting oxocarbenium ion by a nucleophile (e.g., water or an alcohol).[3]

Mechanistic Pathway of THP Deprotection

THP_Deprotection_Mechanism N_THP_Pyrazole N-THP-Pyrazole Protonated_THP Protonated Acetal N_THP_Pyrazole->Protonated_THP + H+ H_plus H+ Pyrazole Pyrazole Protonated_THP->Pyrazole Elimination Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Protonated_THP->Oxocarbenium Elimination Byproduct Hemiacetal / Acetal Oxocarbenium->Byproduct + Nucleophile Nucleophile H2O / ROH

Caption: Mechanism of acid-catalyzed deprotection of N-THP-pyrazole.

Experimental Protocol for THP Deprotection

Protocol: Mild Acidic Hydrolysis

This is the most common method for THP deprotection and can be achieved with various acids.

  • Step 1: Dissolve the N-THP-pyrazole (1.0 eq.) in a protic solvent such as methanol or ethanol (0.1 M).

  • Step 2: Add a catalytic amount of an acid, such as hydrochloric acid (a few drops of concentrated HCl), p-toluenesulfonic acid (0.1 eq.), or an acidic resin like Amberlyst-15.[10]

  • Step 3: Stir the reaction at room temperature. The deprotection is usually rapid and can be monitored by TLC.

  • Step 4: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate).

  • Step 5: Remove the organic solvent under reduced pressure.

  • Step 6: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Step 7: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected pyrazole. Purification by chromatography or recrystallization may be necessary.[11]

Section 4: Troubleshooting and Key Considerations

  • Formation of Diastereomers: The introduction of the THP group creates a new stereocenter, which can lead to the formation of diastereomers if the pyrazole substrate is already chiral.[3] This can complicate purification and characterization. In most cases, the diastereomeric mixture can be carried through the synthetic sequence, and the THP group is removed at a later stage.

  • Incomplete Protection/Deprotection: If the reaction stalls, adding a slight excess of DHP (for protection) or a stronger acid catalyst (for deprotection) can drive the reaction to completion. For sensitive substrates, using a milder acidic catalyst like pyridinium p-toluenesulfonate (PPTS) for protection can be beneficial.[3]

  • Side Reactions: In the presence of other acid-sensitive functional groups, careful selection of the deprotection conditions is crucial to ensure chemoselectivity.

Section 5: Applications in Drug Discovery and Development

The N-THP-protected pyrazole is a valuable intermediate in the synthesis of complex molecules with biological activity. Its stability to organolithium reagents allows for regioselective functionalization of the pyrazole ring, a strategy that has been employed in the synthesis of various substituted pyrazoles.[12] For instance, the lithiation of 1-(tetrahydropyran-2-yl)-1H-pyrazole at the 5-position, followed by quenching with an electrophile, provides a powerful method for introducing substituents at a specific position, a common requirement in structure-activity relationship (SAR) studies.[9]

While a direct application in the synthesis of a marketed drug like Celecoxib is not prominently documented with THP protection, the principles of N-H protection are fundamental to its synthesis and that of other pyrazole-based pharmaceuticals.[13][14] The strategic use of protecting groups like THP enables the construction of highly substituted pyrazole cores that are prevalent in modern drug candidates.[15]

Conclusion

The tetrahydropyranyl group offers a reliable and practical solution for the temporary protection of the pyrazole N-H. Its ease of introduction under various conditions, including green methodologies, its robustness to a wide array of synthetic reagents, and its straightforward removal under mild acidic conditions make it an invaluable tool in the synthetic chemist's arsenal. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to confidently employ the THP protecting group to streamline the synthesis of complex pyrazole-containing molecules, thereby accelerating the discovery and development of new therapeutics.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable metabolic stability and versatile chemical nature have rendered it a "privileged scaffold," leading to the development of numerous clinically successful drugs across a wide therapeutic spectrum.[1] This technical guide provides a comprehensive exploration of the significant biological activities exhibited by pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended to serve as an authoritative resource for researchers and drug development professionals, fostering a deeper understanding of the pyrazole core and inspiring the design of next-generation therapeutics.

The Pyrazole Moiety: A Foundation of Therapeutic Versatility

The pyrazole ring system's unique electronic distribution and its capacity for diverse substitutions make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[2] The presence of two nitrogen atoms allows for hydrogen bonding and coordination with metal ions, while the aromatic ring provides a stable core for the attachment of various functional groups. This chemical tractability has been exploited to develop a multitude of approved drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction drug sildenafil, and several kinase inhibitors for cancer therapy like crizotinib and ruxolitinib.[1][3][4] The metabolic stability of the pyrazole ring is another crucial factor contributing to its prevalence in drug discovery, often enhancing the pharmacokinetic profiles of drug candidates.[1]

The synthesis of pyrazole derivatives has evolved significantly, with methods ranging from classical condensation reactions of hydrazines with 1,3-dicarbonyl compounds to modern, more efficient approaches like multi-component reactions and microwave-assisted synthesis.[5][6][7] This accessibility to a diverse chemical space of pyrazole-based compounds continues to fuel their exploration for novel biological activities.

Anticancer Activities of Pyrazole Derivatives

The fight against cancer has seen a significant contribution from pyrazole-based compounds, which have been shown to target various hallmarks of cancer.[3][8] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis and cell cycle arrest.[9]

Mechanism of Action: Targeting Cancer's Engine Room

A primary strategy through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[10] Many pyrazole-containing drugs are potent kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, CDK, and BTK.[10] For instance, crizotinib is an inhibitor of ALK and ROS1 kinases in non-small cell lung cancer.[1]

Another key mechanism is the inhibition of enzymes involved in DNA synthesis and repair. Some pyrazole derivatives have shown the ability to bind to the minor groove of DNA, leading to cell death.[10] Furthermore, pyrazole-containing compounds have been reported to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins and to cause cell cycle arrest at different phases.[9]

Anticancer Mechanisms of Pyrazole Derivatives cluster_pyrazole Pyrazole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects pyrazole Pyrazole Derivatives kinase Protein Kinases (EGFR, VEGFR-2, CDK) pyrazole->kinase Inhibition dna DNA Synthesis & Repair pyrazole->dna Interference apoptosis Apoptosis Pathways pyrazole->apoptosis Modulation cell_cycle Cell Cycle Checkpoints pyrazole->cell_cycle Disruption inhibition Inhibition of Proliferation & Angiogenesis kinase->inhibition apoptosis_induction Induction of Apoptosis dna->apoptosis_induction apoptosis->apoptosis_induction cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest

Caption: Anticancer mechanisms of pyrazole derivatives.

Prominent Anticancer Pyrazole Compounds

The following table summarizes some pyrazole derivatives with notable anticancer activity:

CompoundTarget/MechanismCancer Cell Line(s)Reported Activity (IC₅₀)Reference
Compound 33 & 34 (Indole-pyrazole hybrids) CDK2 InhibitionHCT116, MCF7, HepG2, A549< 23.7 µM[10]
Compound 43 (Pyrazole carbaldehyde derivative) PI3 Kinase InhibitionMCF70.25 µM[10]
Compound 49 (Pyrazole derivative) EGFR and HER-2 Tyrosine Kinase InhibitionNot specified0.26 µM (EGFR), 0.20 µM (HER-2)[3]
Compound 59 (Polysubstituted pyrazole) DNA Minor Groove BindingHepG22 µM[10]
Compound 111c (Pyrazole chalcone) Not specifiedMCF-7, HeLaNot specified[11]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells using trypsin and perform a cell count.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Remove the medium containing MTT and add 100 µL of DMSO or a solubilizing solution to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Properties of Pyrazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with some of the earliest synthetic drugs belonging to this class.[12]

Mechanism of Action: Quelling the Inflammatory Cascade

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13][14] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[15] Selective inhibition of COX-2 over COX-1 is a desirable trait as it reduces the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Beyond COX inhibition, some pyrazole derivatives have been shown to inhibit other inflammatory mediators such as lipoxygenase (LOX) and to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[12][15]

Anti-inflammatory Mechanisms of Pyrazole Derivatives cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Pathway cluster_pyrazole Pyrazole Derivatives cluster_effect Outcome stimulus Cellular Stress/ Pathogen arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) stimulus->cytokines cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation cytokines->inflammation pyrazole Pyrazole Derivatives pyrazole->cox Inhibition pyrazole->cytokines Inhibition

Caption: Anti-inflammatory mechanisms of pyrazole derivatives.

Notable Anti-inflammatory Pyrazole Compounds
CompoundTarget/MechanismIn Vivo ModelReported ActivityReference
Celecoxib Selective COX-2 InhibitorVariousClinically used NSAID[5]
Compound 5a Not specifiedCarrageenan-induced paw edema≥84.2% inhibition[12]
Compounds 10a & 10b Not specifiedCotton pellet-induced granulomaPotent anti-inflammatory agents[12]
Compound 121 Protein denaturation inhibitionIn vitro93.53 ± 1.37% inhibition[13]
Compound 133 Not specifiedIn vivoED₅₀ = 0.8575 mmol/kg[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

1. Animals:

  • Use male Wistar or Sprague-Dawley rats weighing 150-200g.
  • Acclimatize the animals for at least one week before the experiment.
  • Fast the animals overnight before the experiment but allow free access to water.

2. Compound Administration:

  • Divide the rats into groups (e.g., control, standard drug, test compound groups).
  • Administer the test pyrazole derivative orally or intraperitoneally at a specific dose.
  • Administer the vehicle (e.g., saline, carboxymethyl cellulose) to the control group and a standard anti-inflammatory drug (e.g., indomethacin, diclofenac) to the standard group.

3. Induction of Edema:

  • One hour after compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Volume:

  • Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection (Vt) using a plethysmometer.

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:
  • % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
  • Compare the edema inhibition of the test compound with that of the standard drug.

Antimicrobial Activities of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal drugs.[16][17]

Mechanism of Action: Disrupting Microbial Survival

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.[17] Others are believed to disrupt the bacterial cell wall or membrane integrity. The incorporation of other heterocyclic rings, such as thiazole or thiadiazine, into the pyrazole scaffold has been shown to enhance antimicrobial activity.[18][19]

Pyrazole Derivatives with Significant Antimicrobial Activity

| Compound | Target Organism(s) | Reported Activity | Reference | |---|---|---|---|---| | Compound 18 (Imidazo-pyridine substituted pyrazole) | Broad-spectrum bacteria | MBC < 1 µg/mL |[17] | | Compound 21a (Pyrazole-1-carbothiohydrazide) | Bacteria and fungi | MIC: 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) |[18] | | Compound 32 (Triazine-fused pyrazole) | S. epidermidis, E. cloacae | MIC: 0.97 µg/mL (S. epidermidis), 0.48 µg/mL (E. cloacae) |[17] | | Compound (III) (Pyrano[2,3-c]pyrazole derivative) | Bacillus subtilis | MIC: 125 µg/mL | | | Trifluoromethyl phenyl-substituted pyrazoles | Gram-positive bacteria | Effective against biofilms |[1] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Grow the bacterial or fungal strain overnight in a suitable broth medium.
  • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of the pyrazole derivative in a suitable solvent.
  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
  • The results can be confirmed by measuring the optical density at 600 nm.

Neuroprotective Effects of Pyrazole Derivatives

Neurodegenerative diseases represent a significant and growing healthcare challenge. Recent research has highlighted the potential of pyrazole derivatives as neuroprotective agents, offering hope for the treatment of conditions like spinal cord injury and other neurological disorders.[20][21][22]

Mechanism of Action: Shielding the Nervous System

The neuroprotective effects of pyrazole derivatives are often linked to their anti-inflammatory and antioxidant properties.[20] In the context of neuroinflammation, which is a key factor in many neurological diseases, pyrazole compounds can suppress the activation of microglia and the release of pro-inflammatory cytokines like IL-6.[23] Their ability to scavenge free radicals and reduce oxidative stress also contributes to their neuroprotective capacity.[24]

Neuroprotective Mechanisms of Pyrazole Derivatives cluster_insult Neurological Insult cluster_pathology Pathological Processes cluster_pyrazole Pyrazole Derivatives cluster_outcome Outcome insult Injury/Disease inflammation Neuroinflammation (Microglial Activation, Cytokines) insult->inflammation oxidative_stress Oxidative Stress (Free Radicals) insult->oxidative_stress inflammation->insult neuroprotection Neuroprotection oxidative_stress->insult pyrazole Pyrazole Derivatives pyrazole->inflammation Inhibition pyrazole->oxidative_stress Reduction pyrazole->neuroprotection

Caption: Neuroprotective mechanisms of pyrazole derivatives.

Pyrazole Derivatives with Neuroprotective Potential
CompoundProposed MechanismIn Vitro/In Vivo ModelReported ActivityReference
Compound 6g Anti-inflammatory (IL-6 suppression)Lipopolysaccharide-stimulated BV2 microglial cellsIC₅₀ = 9.562 µM[20][23]
Aminopyrazolyl acylhydrazones and amides AntioxidantIn vitro assaysRelevant antioxidant properties[24]
Experimental Protocol: Assessment of Anti-inflammatory Activity in Microglial Cells

This protocol describes an in vitro method to evaluate the anti-neuroinflammatory potential of pyrazole derivatives.

1. Cell Culture:

  • Culture BV2 microglial cells in DMEM supplemented with 10% FBS and antibiotics.

2. Compound Treatment and LPS Stimulation:

  • Seed the BV2 cells in a 24-well plate.
  • Pre-treat the cells with various concentrations of the pyrazole derivative for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
  • Cytokine Levels (e.g., IL-6, TNF-α): Quantify the concentration of pro-inflammatory cytokines in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
  • Gene Expression: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes.

4. Data Analysis:

  • Calculate the percentage of inhibition of NO production or cytokine release for each compound concentration compared to the LPS-stimulated control.
  • Determine the IC₅₀ value for the inhibition of each inflammatory marker.

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally established itself as a privileged and highly versatile core in the landscape of drug discovery and biological research. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores the immense therapeutic potential of this heterocyclic system. The continued exploration of the vast chemical space around the pyrazole nucleus, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of novel and more effective therapeutic agents. Future research should focus on the design of pyrazole derivatives with improved selectivity and potency, as well as favorable pharmacokinetic and safety profiles. The integration of computational modeling and advanced screening techniques will be instrumental in accelerating the discovery of the next generation of pyrazole-based drugs that can address unmet medical needs.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Application of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in pharmaceutical and materials science, the pyrazole scaffold is a cornerstone of innovation. These five-membered heterocyclic rings are privileged structures, appearing in a host of therapeutically significant molecules.[1][2] The title compound, 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, represents a key intermediate in this field. The bromine atom at the 4-position provides a versatile synthetic handle for introducing molecular diversity, while the tetrahydropyranyl (THP) group offers a stable and reliable protecting strategy for the pyrazole nitrogen.[3] This guide provides an in-depth, experience-driven framework for the safe and effective management of this valuable reagent, ensuring both personnel safety and experimental integrity.

Compound Identity and Physicochemical Profile

Understanding the fundamental properties of a reagent is the first step toward safe handling. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, we can infer its characteristics from its constituent parts: the 4-bromopyrazole core and the THP protecting group.

PropertyData / Inferred InformationSource
Chemical Name This compound[4][5][6][7]
CAS Number 82099-98-7[4][5][6]
Molecular Formula C₈H₁₁BrN₂O[5][7]
Molecular Weight 231.1 g/mol [5]
Appearance Likely a solid (based on the parent compound)
Melting Point Not specified; parent 4-Bromo-1H-pyrazole melts at 93-96 °C
Boiling Point Not specified; parent 4-Bromo-1H-pyrazole boils at 250-260 °C

The THP group, while increasing the molecular weight, is not expected to introduce significant new hazards under standard laboratory conditions. The primary safety considerations are driven by the reactive brominated pyrazole core.

Hazard Identification and Risk Mitigation: A Proactive Approach

The safe handling of any chemical intermediate begins with a thorough understanding of its potential hazards. Based on data from the parent compound, 4-Bromo-1H-pyrazole, and general principles of handling heteroaryl halides, the following hazards are anticipated.[8][9]

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[10][8][9]

  • Serious Eye Irritation (Category 2): Contact with eyes is likely to cause serious irritation.[10][8][9]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): Inhalation of dust may cause respiratory tract irritation.[10][8]

The Causality Behind the Hazards: The pyrazole ring system and the presence of a halogen atom make the compound a potential irritant. Finely divided solids, common for such reagents, are easily aerosolized, posing an inhalation risk. The primary objective is to prevent physical contact and inhalation through a multi-layered safety strategy.

Personal Protective Equipment (PPE): Your First Line of Defense

A standard PPE ensemble is mandatory when handling this compound. The selection of specific items should be guided by a risk assessment of the planned procedure.

  • Eye Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8][11] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Use nitrile or neoprene gloves that have been inspected for integrity before use.[11][12] Given the potential for skin irritation, prompt removal and disposal of contaminated gloves is essential. Always wash hands thoroughly after handling.[13][14]

  • Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits or if handling results in dust formation, a NIOSH-approved N95 dust mask or a full-face respirator should be employed.

Laboratory Handling Protocols: Ensuring a Controlled Environment

The key to safety is containment and control. All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[14]

Weighing and Transfer Protocol
  • Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat or appropriate glassware on an analytical balance.

  • Extraction: Open the main container inside the fume hood. Use a clean, dedicated spatula to carefully transfer the desired amount of the solid to the weigh boat.

  • Technique: Avoid any rapid movements that could create airborne dust. If the material is clumpy, gently break it up within the container rather than on the open balance.

  • Closure: Securely seal the main container immediately after extraction.[13][14]

  • Dissolution: If the next step involves dissolving the compound, do so directly in the fume hood by adding the solvent to the weighing vessel or by carefully transferring the solid to a reaction flask before adding solvent.

  • Decontamination: Wipe down the spatula and the balance area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable towel. Dispose of the towel and any contaminated weigh boats in a designated solid waste container.

Spill Response: A Validating System for Preparedness

Even with careful handling, spills can occur. A well-rehearsed spill response plan is a self-validating system of your laboratory's safety culture.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is generated.[12]

  • Contain: For small spills, prevent the spread of dust or liquid. Do not use water on a dry spill if it can create a more hazardous situation.

  • Cleanup (Dry Spill): Carefully sweep up the solid material and place it into a sealed, labeled container for hazardous waste disposal.[13][14] Avoid generating dust during this process.

  • Decontaminate: Once the bulk material is removed, decontaminate the area with a suitable solvent and absorbent pads.

  • Personal Contamination: If skin contact occurs, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[11] If eye contact occurs, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11]

Storage and Stability: Preserving Reagent Integrity

Proper storage is crucial not only for safety but also for ensuring the chemical's long-term viability for synthesis.

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture ingress and contamination.[10][11][13]

  • Location: Store in a cool, dry, and well-ventilated area.[11][13] It should be kept away from incompatible materials, particularly strong oxidizing agents, which could lead to vigorous reactions.[10][8]

  • Segregation: Store away from foodstuffs and other reactive chemical classes.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

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// Spill relationship handling -> spill [style=dashed, color="#EA4335", label="If Spill Occurs"]; spill -> waste [style=dashed, color="#EA4335", label="Collect Spill Waste"]; } enddot Caption: Workflow for the safe handling and storage of 4-Bromo-1-(THP)-1H-pyrazole.

Reactivity and Synthetic Considerations

From a synthetic chemist's perspective, the value of this compound lies in its predictable reactivity. The bromine atom at the C4 position is susceptible to a range of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution.[1] The THP group is generally stable to these conditions but is readily cleaved under acidic conditions to reveal the N-H pyrazole. This dual functionality makes it an excellent building block for creating libraries of substituted pyrazoles for drug discovery screening.[2][3]

Understanding this reactivity profile informs safe handling. For instance, the compound should not be stored in proximity to strong acids, which could inadvertently cleave the protecting group. When planning reactions, one must consider that thermal decomposition can release irritating gases and vapors, including nitrogen oxides and hydrogen bromide.[8] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are required, and with appropriate temperature control.

By integrating a deep understanding of the compound's chemical properties with rigorous safety protocols, researchers can confidently and safely leverage this compound to advance their scientific objectives. This guide serves as a foundational document to be adapted to specific laboratory contexts and experimental designs.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, a critical building block in modern medicinal chemistry and drug development. The protocol outlines the N-protection of 4-bromo-1H-pyrazole using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating protocol structure, and authoritative references to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

4-Bromo-1H-pyrazole is a versatile heterocyclic scaffold frequently employed in the synthesis of pharmacologically active compounds.[1][2] Its utility stems from the presence of a bromine atom, which serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the pyrazole core, a known pharmacophore in numerous therapeutic agents.[1] However, the acidic N-H proton of the pyrazole ring can interfere with many synthetic transformations, such as metal-catalyzed couplings or reactions involving strong bases.

To circumvent this, a protection strategy for the pyrazole nitrogen is essential. The tetrahydropyranyl (THP) group is an ideal choice for this purpose. It is introduced under mild acidic conditions and is stable to a wide range of non-acidic reagents, yet it can be readily removed under mild acidic hydrolysis when desired.[3][4] The synthesis of this compound (THP-4-bromopyrazole) therefore represents a key enabling step for the elaboration of the 4-bromopyrazole core into more complex molecular architectures. This protocol offers a robust and efficient method for its preparation.

Reaction Mechanism: Acid-Catalyzed Tetrahydropyranylation

The core of this synthesis is the acid-catalyzed addition of the pyrazole nitrogen to the double bond of 3,4-dihydro-2H-pyran (DHP).

  • Activation of DHP: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA) protonates the oxygen atom of DHP. This enhances the electrophilicity of the double bond.

  • Carbocation Formation: The protonated DHP rearranges to form a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic.[4]

  • Nucleophilic Attack: The pyrrole-like nitrogen (N1) of 4-bromo-1H-pyrazole acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A proton is lost from the pyrazole nitrogen, regenerating the acid catalyst and yielding the final N-protected product, this compound.

Reaction_Mechanism Figure 1: Reaction Mechanism for THP Protection cluster_0 Step 1: DHP Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) Activated_DHP Protonated DHP DHP->Activated_DHP + H+ H_plus H+ (from PTSA) Carbocation Oxocarbenium Ion (Resonance Stabilized) Activated_DHP->Carbocation Resonance Pyrazole 4-Bromo-1H-pyrazole Intermediate Protonated Intermediate Carbocation->Intermediate Pyrazole->Intermediate Nucleophilic Attack Final_Product 4-Bromo-1-(THP)-1H-pyrazole Intermediate->Final_Product - H+ Intermediate->Final_Product H_plus_regen H+ (Catalyst Regenerated)

Caption: Figure 1: Reaction Mechanism for THP Protection.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )SupplierPurity
4-Bromo-1H-pyrazole2075-45-8C₃H₃BrN₂146.97Sigma-Aldrich≥99%
3,4-Dihydro-2H-pyran (DHP)110-87-2C₅H₈O84.12Sigma-Aldrich≥97%
p-Toluenesulfonic acid monohydrate (PTSA)6192-52-5C₇H₁₀O₄S190.22Sigma-Aldrich≥98.5%
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93Sigma-Aldrich≥99.8%
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01Generic-
Brine (Saturated NaCl solution)7647-14-5NaCl58.44Generic-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-Aldrich≥99.5%
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Fisher ScientificHPLC Grade
Hexanes110-54-3C₆H₁₄86.18Fisher ScientificHPLC Grade
Silica Gel7631-86-9SiO₂60.08Sorbent Tech.60 Å, 230-400 mesh
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders)

  • NMR tubes and access to NMR spectrometer

  • Access to Mass Spectrometer

Detailed Experimental Protocol

Step 1: Reaction Setup
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (5.00 g, 34.0 mmol, 1.0 equiv.).

  • Add anhydrous dichloromethane (DCM, 50 mL) to dissolve the starting material.

  • Place the flask under an inert atmosphere (e.g., nitrogen balloon).

    • Causality Explanation: An inert atmosphere is used to prevent moisture from the air from interfering with the reaction. While not strictly necessary for this specific reaction, it is good practice, especially when using anhydrous solvents.

Step 2: Reagent Addition
  • To the stirred solution, add 3,4-dihydro-2H-pyran (DHP) (4.68 mL, 51.0 mmol, 1.5 equiv.) via syringe.

  • In a separate small vial, dissolve p-toluenesulfonic acid monohydrate (PTSA) (0.32 g, 1.7 mmol, 0.05 equiv.) in a minimal amount of DCM. Add this catalytic solution dropwise to the main reaction flask.

    • Causality Explanation: DHP is added in excess to ensure complete consumption of the limiting reagent, 4-bromo-1H-pyrazole. PTSA is the acid catalyst required to activate the DHP[4]; only a catalytic amount is needed as it is regenerated during the reaction cycle.

Step 3: Reaction Monitoring
  • Allow the reaction to stir at room temperature (approx. 20-25 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Expected Rf values: 4-bromo-1H-pyrazole (starting material) will have a lower Rf and be more polar than the THP-protected product. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

Step 4: Work-up and Extraction
  • Once the reaction is complete, quench the catalyst by adding saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 10 minutes.

    • Causality Explanation: The basic sodium bicarbonate solution neutralizes the acidic PTSA catalyst, stopping the reaction and preventing potential deprotection during work-up.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine all organic layers and wash with brine (30 mL).

    • Causality Explanation: Washing with brine helps to remove any residual water from the organic layer.

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.

Step 5: Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Slurry: Adsorb the crude oil onto a small amount of silica gel.

  • Eluent: Use a gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes.

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear oil or white solid.

Characterization and Expected Results

  • Appearance: Colorless oil to white crystalline solid.

  • Yield: Typically 85-95%.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 5.35 (dd, 1H, acetal-CH), 3.95 (m, 1H, THP-CH₂O), 3.65 (m, 1H, THP-CH₂O), 2.10-1.60 (m, 6H, THP-CH₂).

    • Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.[5]

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 140.1, 128.5, 93.2, 87.9, 68.1, 30.5, 25.1, 22.8.

  • Mass Spectrometry (EI-MS): m/z (%) = 232/230 ([M]⁺), 147/145, 85.

Workflow and Safety

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood.[6][7] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[8]

  • 4-Bromo-1H-pyrazole: Causes skin and serious eye irritation. May cause respiratory irritation.[9] Avoid inhalation of dust and contact with skin and eyes.

  • 3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor. Harmful if swallowed. Keep away from heat, sparks, and open flames.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Use only in a well-ventilated area.

  • p-Toluenesulfonic acid (PTSA): Causes severe skin burns and eye damage.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient catalyst. 2. Inactive (wet) catalyst or solvent. 3. Reaction time too short.1. Add a small additional portion of PTSA. 2. Use freshly opened anhydrous solvent and ensure the catalyst is dry. 3. Allow the reaction to stir for a longer period, continuing to monitor by TLC.
Low Yield 1. Loss of product during work-up (e.g., incomplete extraction). 2. Deprotection during purification.1. Perform additional extractions of the aqueous layer. 2. Avoid overly acidic conditions on the silica gel column. If necessary, neutralize the silica gel by pre-treating with a triethylamine/hexanes solution.
Product is an oil, not a solid The product can exist as a low-melting solid or a thick oil. This is not necessarily an indication of impurity.Proceed with characterization. If NMR and MS data are clean, the product is pure.
Multiple spots on TLC after reaction 1. Incomplete reaction. 2. Formation of side products (e.g., bis-addition of DHP).1. See "Incomplete Reaction" above. 2. Ensure the stoichiometry is correct (do not use a large excess of DHP). Careful purification by column chromatography should separate the desired product.

References

Application Notes and Protocols for the Efficient One-Pot Synthesis of THP-Protected 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the one-pot synthesis of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a critical building block in modern medicinal chemistry. We will move beyond a simple recitation of steps to provide a deep dive into the reaction's mechanics, the rationale behind procedural choices, and a robust, field-tested protocol. This guide is designed to empower researchers to not only successfully replicate this synthesis but also to understand the underlying principles for future adaptations and optimizations.

Introduction: The Strategic Importance of THP-Protected 4-Bromopyrazole

The pyrazole nucleus is a cornerstone in pharmaceutical development, appearing in a wide array of approved drugs.[1] Its derivatization is key to modulating pharmacological activity. The this compound (THP-protected 4-bromopyrazole) is a particularly valuable intermediate. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse molecular complexity.[1]

The tetrahydropyranyl (THP) group is employed as a protecting group for the pyrazole nitrogen.[2][3] This protection is crucial for two primary reasons:

  • Preventing N-functionalization: It prevents unwanted side reactions at the pyrazole nitrogen during subsequent synthetic transformations.

  • Improving Solubility: The THP group often enhances the solubility of the pyrazole core in common organic solvents, facilitating reactions and purification.

A one-pot synthesis, which combines multiple reaction steps into a single procedure without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and reduced solvent waste.[4][5][6][7] This guide details a reliable one-pot method for the bromination of pyrazole followed by its THP protection.

The Synthetic Strategy: A Mechanistic Overview

The one-pot synthesis of THP-protected 4-bromopyrazole involves two key transformations in a single reaction vessel:

  • Electrophilic Bromination of Pyrazole: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, leading to regioselective bromination.

  • N-Protection with Dihydropyran (DHP): The N-H proton of the resulting 4-bromopyrazole is acidic and reacts with dihydropyran (DHP) under acidic catalysis to form a stable THP ether.[2][8][9][10]

The success of this one-pot procedure hinges on the careful selection of reagents and conditions that are compatible with both reaction steps.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All manipulations should be performed in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumePurity
Pyrazole68.08100.68 g≥98%
N-Bromosuccinimide (NBS)177.9810.51.87 g≥98%
3,4-Dihydro-2H-pyran (DHP)84.12151.6 mL≥97%
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.220.595 mg≥98%
Dichloromethane (DCM)--50 mLAnhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)--30 mL-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)--20 mL-
Brine--30 mL-
Anhydrous magnesium sulfate (MgSO₄)----
Silica gel---For column chromatography
Hexanes---HPLC grade
Ethyl acetate---HPLC grade
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (0.68 g, 10 mmol) and dissolve it in anhydrous dichloromethane (50 mL).

  • Bromination: Cool the solution to 0 °C using an ice bath. In a single portion, add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • THP Protection: To the same flask, add 3,4-dihydro-2H-pyran (DHP) (1.6 mL, 15 mmol) followed by p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (20 mL) to remove any unreacted bromine, followed by brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Causality and Experimental Choices

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich heterocycles like pyrazole.[4] Its use avoids the hazards associated with handling elemental bromine.

  • Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and intermediates.

  • Catalyst for THP Protection: p-Toluenesulfonic acid (p-TsOH) is a commonly used acid catalyst for the formation of THP ethers.[2][9][11] It is effective in catalytic amounts and is easily removed during the work-up.

  • Reaction Temperature: The initial cooling to 0 °C for the bromination step helps to control the exothermicity of the reaction and improve regioselectivity. The subsequent steps are carried out at room temperature for convenience and to ensure a reasonable reaction rate.

  • Work-up Procedure: The aqueous work-up with sodium bicarbonate neutralizes the acidic catalyst. The sodium thiosulfate wash is crucial for removing any residual NBS or bromine, which could otherwise lead to impurities.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_bromination Step 1: Electrophilic Bromination cluster_protection Step 2: THP Protection pyrazole Pyrazole nbs NBS intermediate1 4-Bromopyrazole pyrazole->intermediate1 Electrophilic Attack nbs->intermediate1 succinimide Succinimide dhp DHP final_product THP-Protected 4-Bromopyrazole intermediate1->final_product Nucleophilic Attack activated_dhp Activated DHP (Oxocarbenium ion) dhp->activated_dhp h_plus p-TsOH (H+) h_plus->activated_dhp activated_dhp->final_product Workflow start Start: Pyrazole in DCM step1 Add NBS at 0 °C start->step1 step2 Warm to RT, Stir step1->step2 step3 Add DHP and p-TsOH step2->step3 step4 Stir at RT, Monitor by TLC step3->step4 step5 Quench with NaHCO₃ step4->step5 step6 Extract and Wash step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end_node End: Pure Product step8->end_node

References

Application Notes and Protocols: Conditions for the Tetrahydropyranylation of 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful execution of multi-step organic syntheses. The 4-bromopyrazole scaffold is a highly valuable building block in medicinal chemistry, frequently utilized in the construction of complex bioactive molecules.[1] However, the acidic N-H proton of the pyrazole ring can interfere with a wide range of synthetic transformations, including metal-catalyzed cross-coupling reactions, metallations, and reactions involving strong bases. Consequently, the protection of this nitrogen is often a critical step.

The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols, thiols, and N-H containing heterocycles.[2] Its appeal lies in its low cost, ease of introduction, general stability under neutral to strongly basic conditions, and facile removal under acidic conditions.[2] This document provides a comprehensive guide to the tetrahydropyranylation of 4-bromopyrazole, offering detailed protocols, mechanistic insights, and a discussion of optimal reaction conditions.

Reaction Mechanism and Rationale

The tetrahydropyranylation of 4-bromopyrazole proceeds via an acid-catalyzed addition of the pyrazole N-H to 3,4-dihydro-2H-pyran (DHP). The mechanism is analogous to the protection of alcohols.[2]

  • Activation of DHP : The acid catalyst protonates the electron-rich double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic.

  • Nucleophilic Attack : The pyrazole nitrogen of 4-bromopyrazole acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation : A base (typically the conjugate base of the acid catalyst or another molecule of the pyrazole) removes the proton from the newly formed N-C bond, yielding the neutral N-THP protected 4-bromopyrazole and regenerating the acid catalyst.

This reversible reaction is typically driven to completion by using a slight excess of DHP.

Visualization of the Reaction Mechanism

Tetrahydropyranylation Mechanism cluster_0 Step 1: Activation of DHP cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP DHP Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium H+ (cat.) H+ H+ 4-Bromopyrazole 4-Bromopyrazole Intermediate Protonated Intermediate 4-Bromopyrazole->Intermediate Nucleophilic Attack Product 4-Bromo-1-THP-pyrazole Intermediate->Product -H+

Caption: Mechanism of the acid-catalyzed tetrahydropyranylation of 4-bromopyrazole.

Comparative Analysis of Reaction Conditions

The choice of catalyst and solvent is critical for achieving high yields and minimizing side reactions. Below is a summary of common conditions for the tetrahydropyranylation of pyrazoles and related heterocycles.

CatalystSolvent(s)Temperature (°C)Key Advantages & Considerations
p-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM), Tetrahydrofuran (THF)0 to Room TempHighly efficient and common catalyst. Strong acidity may not be suitable for acid-sensitive substrates.
Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Room Temp to 60Milder, less acidic catalyst, ideal for substrates with acid-labile functional groups.[2]
Trifluoroacetic acid (TFA)Toluene90Effective, but requires elevated temperatures.
None (Solvent- and Catalyst-Free)Neat80-125"Green" chemistry approach with high atom economy. Requires thermal stability of the substrate.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the tetrahydropyranylation and subsequent deprotection of 4-bromopyrazole.

Protocol 1: General Procedure for Tetrahydropyranylation using p-TsOH

This protocol is a standard and robust method for the THP protection of 4-bromopyrazole.

Materials:

  • 4-Bromopyrazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 4-bromopyrazole (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.5 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. A typical eluent system for a related compound was ethyl acetate–n-hexane, 1:20.[4]

Expected Yield: While a specific yield for 4-bromopyrazole is not widely reported, yields for the THP protection of similar heterocycles are often high, typically in the range of 85-98%.

Protocol 2: "Green" Solvent- and Catalyst-Free Tetrahydropyranylation

This method, adapted from a procedure for unsubstituted pyrazole, offers a more environmentally friendly approach.[3]

Materials:

  • 4-Bromopyrazole (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

Procedure:

  • In a sealed reaction vessel, combine 4-bromopyrazole (1.0 equiv) and 3,4-dihydro-2H-pyran (1.2 equiv).

  • Heat the neat mixture with stirring at 80-100 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, allow the reaction mixture to cool to room temperature. The product may solidify upon cooling.

  • If necessary, the product can be purified by recrystallization or flash column chromatography as described in Protocol 1. For unsubstituted pyrazole, this method yielded a quantitative conversion.[3]

Protocol 3: Deprotection of 4-Bromo-1-THP-pyrazole

The THP group is readily cleaved under acidic conditions to regenerate the N-H pyrazole.

Materials:

  • This compound (1.0 equiv)

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (HCl) or p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl Acetate or Dichloromethane for extraction

Procedure:

  • Dissolve the THP-protected 4-bromopyrazole (1.0 equiv) in methanol or ethanol.

  • Add a catalytic amount of a strong acid, such as a few drops of concentrated HCl or p-TsOH (0.1 equiv).

  • Stir the mixture at room temperature. The deprotection is usually complete within 1-4 hours. Monitor by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected 4-bromopyrazole.

Experimental Workflow Visualization

Experimental Workflow cluster_protection Protection cluster_deprotection Deprotection Start 4-Bromopyrazole + DHP in DCM Add_Catalyst Add p-TsOH (cat.) Start->Add_Catalyst React Stir at Room Temp (1-3h) Add_Catalyst->React Quench Quench with NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product_Protected 4-Bromo-1-THP-pyrazole Purify->Product_Protected Start_Deprotection 4-Bromo-1-THP-pyrazole in MeOH Add_Acid Add HCl (cat.) Start_Deprotection->Add_Acid React_Deprotection Stir at Room Temp (1-4h) Add_Acid->React_Deprotection Neutralize Neutralize with NaHCO₃ React_Deprotection->Neutralize Concentrate_Deprotection Concentrate Neutralize->Concentrate_Deprotection Extract_Deprotection Extract with EtOAc Concentrate_Deprotection->Extract_Deprotection Dry_Deprotection Dry & Concentrate Extract_Deprotection->Dry_Deprotection Product_Deprotected 4-Bromopyrazole Dry_Deprotection->Product_Deprotected

Caption: A typical workflow for the protection and deprotection of 4-bromopyrazole.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the protection reaction does not go to completion, a small additional portion of DHP and catalyst can be added. Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.

  • Acid-Sensitive Substrates: For molecules containing other acid-labile groups, the use of a milder catalyst such as PPTS is highly recommended.[2]

  • Purification: this compound is generally a non-polar compound. Flash column chromatography with a gradient of ethyl acetate in hexanes is typically effective for purification.

  • Regioisomerism: For unsymmetrically substituted pyrazoles, the formation of two regioisomers (N1 and N2 protected) is possible. However, for 4-bromopyrazole, the two nitrogen atoms are equivalent, so only one product is expected.

Conclusion

The tetrahydropyranylation of 4-bromopyrazole is a reliable and efficient method for the protection of the pyrazole N-H. The choice between a standard acid-catalyzed protocol in an organic solvent and a solvent-free approach will depend on the scale of the reaction and the desired environmental impact. The straightforward deprotection under mild acidic conditions further enhances the utility of the THP group in the synthesis of complex molecules derived from 4-bromopyrazole.

References

The Art of Connection: A Guide to Suzuki Cross-Coupling Reactions with 4-Bromo-1-THP-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern therapeutic design. Its prevalence in a multitude of biologically active compounds necessitates robust and versatile synthetic methodologies for its elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, offering a powerful avenue for the diversification of the pyrazole core.

This technical guide provides an in-depth exploration of the Suzuki cross-coupling reaction utilizing 4-bromo-1-THP-pyrazole as a key building block. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for the synthesis of novel 4-substituted pyrazole derivatives.

The Strategic Importance of the Tetrahydropyranyl (THP) Protecting Group

The nitrogen atom of the pyrazole ring is nucleophilic and can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. Therefore, the use of a protecting group is crucial. The tetrahydropyranyl (THP) group is an excellent choice for this purpose due to several key advantages:

  • Stability: THP ethers are stable to a wide range of non-acidic reaction conditions, including the basic media and organometallic reagents characteristic of Suzuki couplings.[1][2]

  • Ease of Introduction: The THP group can be readily installed on the pyrazole nitrogen, often under mild, solvent- and catalyst-free conditions.[3][4]

  • Facile Cleavage: Deprotection is typically achieved under mild acidic conditions, which are orthogonal to many other protecting groups and functional moieties.[5][6][7][8]

The presence of the THP group ensures that the Suzuki coupling proceeds selectively at the C4-position of the pyrazole ring, preventing unwanted side reactions and simplifying the purification of the desired products.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[9][10] The generally accepted mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OR)2 (Base) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-1-THP-pyrazole to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[3]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Optimizing the Reaction: Key Parameters and Considerations

The success of a Suzuki cross-coupling reaction with 4-bromo-1-THP-pyrazole hinges on the careful selection of several critical parameters.

ParameterCommon Choices & ConsiderationsRationale & Expert Insights
Palladium Precursor Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice for many standard couplings as it is a Pd(0) source. Pd(II) sources like PdCl₂(dppf) and Pd(OAc)₂ require in-situ reduction, which is often facilitated by phosphine ligands. For challenging couplings, pre-catalysts like those derived from Buchwald ligands can be highly effective.[11][12]
Ligand PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos), NHC ligandsThe choice of ligand is critical for stabilizing the palladium catalyst and promoting the elementary steps of the catalytic cycle. For heteroaryl halides, electron-rich and bulky phosphine ligands are often superior as they can accelerate the rate-limiting oxidative addition step.[11][12]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often effective for less reactive substrates.[13]
Solvent Toluene, Dioxane, THF, DMF, often with an aqueous co-solventA biphasic solvent system (e.g., Toluene/H₂O) is commonly employed to dissolve both the organic substrates and the inorganic base. Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Boronate esters (e.g., pinacol esters)Boronic acids are widely available, but can undergo protodeboronation as a side reaction. Boronate esters are often more stable and can be used to mitigate this issue.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the Suzuki cross-coupling of 4-bromo-1-THP-pyrazole with a generic arylboronic acid, followed by the deprotection of the THP group.

Protocol 1: Suzuki Cross-Coupling of 4-Bromo-1-THP-pyrazole

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-bromo-1-THP-pyrazole, arylboronic acid, and base in a reaction vessel. B Add palladium precursor and ligand. A->B C Add degassed solvent. B->C D Heat the reaction mixture under an inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and perform an aqueous work-up. E->F G Extract with an organic solvent. F->G H Dry, concentrate, and purify by column chromatography. G->H

Caption: Workflow for the Suzuki cross-coupling of 4-bromo-1-THP-pyrazole.

Materials:

  • 4-bromo-1-THP-pyrazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 4-bromo-1-THP-pyrazole, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-THP-pyrazole.

Protocol 2: Deprotection of the THP Group

Materials:

  • 4-aryl-1-THP-pyrazole (1.0 equiv)

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate (TsOH·H₂O), catalytic amount)

  • Alcohol solvent (e.g., methanol or ethanol)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the 4-aryl-1-THP-pyrazole in the alcohol solvent in a round-bottom flask.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If necessary, purify the resulting 4-aryl-1H-pyrazole by recrystallization or column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents; Insufficiently inert atmosphere.Ensure rigorous degassing of solvents; Use fresh, high-purity reagents; Consider a more robust catalyst system (e.g., a Buchwald pre-catalyst).[14]
Protodeboronation of Boronic Acid Presence of water; Elevated temperatures.Use a boronate ester instead of a boronic acid; Use anhydrous solvents and reagents; Lower the reaction temperature if possible.
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure; Use a Pd(0) source directly to avoid in-situ reduction issues.[14]
Formation of Palladium Black Catalyst decomposition.Use a more stable ligand; Lower the reaction temperature; Ensure a strictly inert atmosphere.[14]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromo-1-THP-pyrazole is a highly effective and versatile method for the synthesis of a diverse array of 4-substituted pyrazoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access novel chemical matter for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this powerful synthetic transformation.

References

Application Note: Palladium Catalysts for Sonogashira Coupling with 4-bromo-1-THP-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the Sonogashira coupling of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrazole (4-bromo-1-THP-pyrazole) with terminal alkynes. We delve into the reaction mechanism, explore critical parameters for success, and offer validated, step-by-step protocols for both traditional copper-co-catalyzed and copper-free conditions. The guidance herein is designed to facilitate the synthesis of complex molecules, which are pivotal in the development of pharmaceuticals, organic materials, and natural products.[1][4]

Introduction: The Significance of Pyrazole Alkynylation

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to introduce an alkyne functional group at the C-4 position via Sonogashira coupling opens a gateway to a diverse range of molecular architectures. The resulting arylalkynes are versatile intermediates, readily participating in further transformations such as cycloadditions, hydrations, and reductions, making them invaluable in drug discovery programs and materials science.

However, five-membered nitrogen-containing heterocycles like pyrazoles can be challenging substrates in palladium-catalyzed reactions.[5] The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[5] The use of a tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen mitigates this issue to some extent, but careful selection of the catalytic system remains paramount for achieving high efficiency and yield. This guide addresses these challenges by providing field-proven insights into catalyst and ligand selection, reaction optimization, and troubleshooting.

The Sonogashira Reaction Mechanism

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Sonogashira reaction typically operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[2][6]

The Dual Catalytic Cycle (Pd/Cu)

The widely accepted mechanism involves the following key steps:

  • Palladium(0) Activation: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, initiates the cycle.[1]

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition with the 4-bromo-1-THP-pyrazole, forming a Pd(II) intermediate.[1][6] This step is often rate-limiting, particularly for less reactive aryl bromides.[7][8]

  • Copper Acetylide Formation: Simultaneously, the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.[1][9]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyrazole product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6]

Caption: Dual catalytic cycles of the Sonogashira coupling.

Copper-Free Sonogashira Coupling

While effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, to form a diene byproduct.[10] To circumvent this, copper-free variants have been developed. In these systems, a strong organic base is typically used to deprotonate the alkyne, which then directly coordinates to the palladium center before reductive elimination.[6][11] This approach often requires more specialized ligands and can be advantageous for simplifying product purification.[10]

Key Parameters for Coupling with 4-bromo-1-THP-pyrazole

The success of the Sonogashira coupling hinges on the careful selection of several interdependent parameters.

Palladium Catalyst and Ligand Selection

The choice of palladium source and its associated ligands is the most critical factor for coupling with heteroaryl bromides.

  • Standard Precatalysts: Air-stable Pd(II) precatalysts like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the most common starting points.[6] PdCl₂(PPh₃)₂ is often preferred for its higher stability.[10]

  • Bulky, Electron-Rich Ligands: For challenging substrates like bromopyrazoles, standard phosphine ligands may be insufficient. Bulky and electron-rich biarylphosphine ligands (e.g., those from the Buchwald ligand portfolio) or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[4][5][12] These ligands promote the rate-limiting oxidative addition step and stabilize the catalytic species, preventing decomposition.[7]

  • N-Heterocyclic Carbene (NHC) Complexes: NHC-palladium complexes are excellent alternatives to phosphine-based systems, offering high stability and efficiency, particularly in copper-free protocols.[4][6]

The Role of Copper(I)
  • Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and enable the crucial transmetalation step at a lower temperature than copper-free systems.[1][13]

  • Purity: The quality of CuI is important; aged or oxidized copper salts can lead to poor results.[10] A fresh bottle, typically off-white to tan, should be used.

Base and Solvent System

The base deprotonates the terminal alkyne, and the solvent dictates solubility and reaction temperature.

  • Bases: An amine base is required.[10] Triethylamine (TEA) and diisopropylamine (DIPA) are widely used, often serving as both the base and a co-solvent.[10][14] Inorganic bases like K₂CO₃ or Cs₂CO₃ may be employed in specific protocols, particularly in polar solvents like DMF.[4][15]

  • Solvents: Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions.[10] Common choices include tetrahydrofuran (THF) , 1,4-dioxane , toluene , or N,N-dimethylformamide (DMF) . The choice often depends on the solubility of the substrates and the desired reaction temperature. Anecdotal evidence suggests THF may sometimes promote the formation of palladium black (catalyst decomposition).[10][16]

Table 1: Comparison of Catalytic Systems
Catalyst SystemKey FeaturesBest ForPotential Downsides
PdCl₂(PPh₃)₂ / CuI The "classic" system; reliable and well-documented.General-purpose coupling of aryl iodides and bromides.May struggle with less reactive bromides; risk of Glaser homocoupling.
Pd(PPh₃)₄ / CuI Pd(0) source, does not require in situ reduction.Similar to the classic system, good for reactive substrates.Less stable to air and moisture than Pd(II) precatalysts.[10]
Pd₂(dba)₃ / Ligand Versatile Pd(0) source for use with specialized ligands.Copper-free reactions; coupling of challenging substrates.Requires careful handling and selection of an appropriate ligand.
NHC-Pd Complexes Highly stable and active catalysts.Copper-free reactions; coupling of unreactive chlorides and bromides.[4]Higher initial cost compared to standard catalysts.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium compounds, solvents, and bases are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Classic Pd/Cu Co-catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of 4-bromo-1-THP-pyrazole with a variety of terminal alkynes.

Protocol_1 start Start reagents Combine Aryl Bromide, PdCl₂(PPh₃)₂ (2-5 mol%), CuI (5-10 mol%) in a dried flask. start->reagents inert Seal flask, evacuate, and backfill with Argon or Nitrogen (3x). reagents->inert solvent Add degassed solvent (e.g., THF or Toluene) and Base (e.g., TEA). inert->solvent alkyne Add Terminal Alkyne (1.1-1.5 equiv) via syringe. solvent->alkyne react Stir at RT to 60 °C. Monitor by TLC/GC-MS. alkyne->react workup Quench with aq. NH₄Cl. Extract with organic solvent. react->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for a classic Pd/Cu co-catalyzed Sonogashira coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromo-1-THP-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF, ~0.2 M concentration) followed by the amine base (e.g., triethylamine, 2-3 equiv). Stir to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. The reactivity of aryl bromides often requires gentle heating.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when Glaser homocoupling is a significant issue or when working with substrates sensitive to copper salts.

Protocol_2 start Start reagents Combine Aryl Bromide and Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a dried flask. start->reagents inert Seal flask, evacuate, and backfill with Argon or Nitrogen (3x). reagents->inert solvent Add degassed solvent (e.g., DMF or Dioxane) and Base (e.g., DIPA or Cs₂CO₃). inert->solvent alkyne Add Terminal Alkyne (1.2-2.0 equiv) via syringe. solvent->alkyne react Stir at elevated temp (60-100 °C). Monitor by TLC/GC-MS. alkyne->react workup Filter through Celite®. Dilute with water and extract. react->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for a copper-free Sonogashira coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromo-1-THP-pyrazole (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv). If using a Pd(II) precatalyst with a separate ligand, add both at this stage.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent and Base Addition: Under positive inert gas pressure, add anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane, ~0.2 M) followed by the base (e.g., diisopropylamine, 3-4 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2-2.0 equiv) dropwise.

  • Reaction: Heat the reaction mixture to 60-100 °C. Copper-free reactions often require higher temperatures to proceed efficiently.[8]

  • Monitoring: Monitor the reaction by TLC or GC-MS until completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Troubleshooting

Even with robust protocols, challenges can arise. The following table outlines common issues and corrective actions.

Table 2: Troubleshooting Guide
ObservationProbable Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst.[10]2. Insufficient temperature for aryl bromide.[8]3. Poor quality reagents (solvent, base).4. Catalyst inhibition by pyrazole.1. Use a fresh batch of catalyst and ensure anaerobic conditions.2. Increase reaction temperature in increments of 10-20 °C.3. Use freshly distilled/dried and degassed solvents and bases.4. Switch to a bulkier, more electron-rich ligand (e.g., tBuBrettPhos).[5]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.[10]1. Ensure rigorous exclusion of oxygen.2. Use a more stable precatalyst or add a stabilizing ligand.3. Avoid certain solvents like THF which may promote it.[16]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.2. High concentration of copper co-catalyst.1. Thoroughly degas all solvents and reagents.2. Switch to the copper-free protocol or reduce the amount of CuI.3. Add the alkyne slowly to the reaction mixture.[14]
Recovery of Starting Material and Homocoupled Alkyne Only The rate of Glaser coupling is much faster than the cross-coupling.1. This indicates a highly inactive halide.[14] Use a more active catalyst system (e.g., with an NHC or biarylphosphine ligand).2. Increase the reaction temperature significantly.

Conclusion

The Sonogashira coupling of 4-bromo-1-THP-pyrazole is a powerful and versatile transformation for accessing valuable alkynylated heterocycles. Success is predicated on a rational approach to catalyst selection and reaction optimization. For general applications, a classic PdCl₂(PPh₃)₂/CuI system provides a reliable foundation. In cases of low reactivity or problematic side reactions like alkyne homocoupling, transitioning to a copper-free protocol with more advanced, bulky phosphine or NHC ligands is a highly effective strategy. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently and efficiently synthesize target molecules for a wide range of applications in science and industry.

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-1-THP-Pyrazole in Modern Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Utility of 4-Bromo-1-THP-Pyrazole

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[1][2][3][4] This core is present in numerous FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory conditions and viral infections.[1][3][4][5] Notable examples include the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and several protein kinase inhibitors like Ruxolitinib and Crizotinib.[1][5]

The subject of this guide, 4-bromo-1-THP-pyrazole, is a highly valuable derivative for drug discovery programs. Its utility stems from the strategic combination of its three key components:

  • The Pyrazole Core : Provides a robust and proven framework for interacting with biological targets. The nitrogen atoms can act as hydrogen bond acceptors, and the N-H group (after deprotection) can serve as a crucial hydrogen bond donor, anchoring the molecule within a target's active site.[1]

  • The 4-Bromo Substituent : This is not merely a placeholder but a versatile functional handle. The carbon-bromine bond is primed for participation in a variety of powerful transition metal-catalyzed cross-coupling reactions.[6][7] This allows for the systematic and efficient introduction of diverse molecular fragments, a cornerstone of structure-activity relationship (SAR) studies.

  • The N1-THP Protecting Group : The tetrahydropyranyl (THP) group is an acid-labile protecting group for the pyrazole nitrogen. Its presence is critical for two main reasons:

    • Preventing Side Reactions : It masks the potentially reactive N-H proton, which could otherwise interfere with metallation or basic reaction conditions required for cross-coupling.[8][9]

    • Directing Regioselectivity : It ensures that functionalization occurs specifically at the desired C4-position.

This unique combination makes 4-bromo-1-THP-pyrazole an ideal starting material for building libraries of complex molecules aimed at discovering novel therapeutic agents.

Physicochemical Properties and Handling

Proper handling and storage are essential for maintaining the integrity of this key intermediate.

PropertyValueReference
CAS Number 82099-98-7[10]
Molecular Formula C₈H₁₁BrN₂O[10]
Molecular Weight 231.1 g/mol [10]
Appearance Off-white to light yellow solid or oil
Purity Typically ≥97%[11]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Safety Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]

Core Synthetic Applications and Detailed Protocols

The primary value of 4-bromo-1-THP-pyrazole lies in its utility in palladium-catalyzed cross-coupling reactions. These methods have revolutionized medicinal chemistry by enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with high functional group tolerance.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

Scientific Rationale: The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery. It allows for the coupling of the 4-position of the pyrazole with a vast array of commercially available boronic acids and esters. This enables chemists to rapidly explore how different aryl, heteroaryl, or alkyl groups at this position impact target binding and selectivity.

Experimental Workflow Diagram:

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under N2) cluster_reaction Reaction cluster_workup Workup & Purification Vessel Microwave Vial or Schlenk Flask StirBar Add Magnetic Stir Bar Vessel->StirBar Pyrazole 4-Bromo-1-THP-Pyrazole (1.0 eq) StirBar->Pyrazole BoronicAcid Arylboronic Acid (1.2 eq) Pyrazole->BoronicAcid Catalyst Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) BoronicAcid->Catalyst Base Aqueous Base (e.g., Cs2CO3, 2.5 eq) Catalyst->Base Solvent Solvent (e.g., DME/H2O) Base->Solvent Degas Degas with N2 Solvent->Degas Heat Heat (Microwave or Oil Bath) 90-120 °C, 15-60 min Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Workup (e.g., EtOAc/H2O) Cool->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Purify Purify (Silica Gel Chromatography) Dry->Purify Product Isolate 4-Aryl-1-THP-Pyrazole Purify->Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 4-Aryl-1-THP-Pyrazole

This protocol is a generalized procedure based on established methods for Suzuki couplings with bromopyrazoles.[12][13][14]

  • Vessel Preparation : To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-THP-pyrazole (1.0 equiv.).

  • Reagent Addition : Add the desired arylboronic acid (1.2 equiv.). Under an inert atmosphere (N₂ or Argon), add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, such as cesium carbonate (Cs₂CO₃, 2.5 equiv.).

    • Causality Note: A palladium(0) source is essential to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice. The base (Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid.[12]

  • Solvent Addition : Add a degassed solvent system. A common mixture is 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

    • Causality Note: The presence of water is often beneficial for dissolving the inorganic base and facilitating the reaction.

  • Reaction Execution : Seal the vessel and heat the mixture to 90-120 °C using a microwave reactor or a conventional oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 15-60 minutes.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-1-THP-pyrazole product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Scientific Rationale: The Buchwald-Hartwig amination is a powerful tool for forming C(aryl)-N bonds.[15] In drug discovery, introducing amine functionalities is critical for modulating solubility, basicity (pKa), and forming key hydrogen bond or salt-bridge interactions with the target protein. This reaction enables the coupling of the pyrazole core with primary or secondary amines, anilines, or even N-heterocycles.

Experimental Workflow Diagram:

Buchwald_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition (under N2) cluster_reactants Reactant Addition (under N2) cluster_reaction Reaction cluster_workup Workup & Purification Vessel Oven-Dried Schlenk Flask StirBar Add Magnetic Stir Bar Vessel->StirBar Pd_Source Pd Precatalyst (e.g., Pd2(dba)3, 1-2 mol%) StirBar->Pd_Source Ligand Phosphine Ligand (e.g., tBuDavePhos, 2-4 mol%) Pd_Source->Ligand Base Strong, Non-nucleophilic Base (e.g., NaOtBu, 1.4 eq) Ligand->Base Solvent Anhydrous Solvent (e.g., Toluene) Base->Solvent Pyrazole 4-Bromo-1-THP-Pyrazole (1.0 eq) Solvent->Pyrazole Amine Amine Coupling Partner (1.2 eq) Pyrazole->Amine Heat Heat (Oil Bath) 80-110 °C, 4-24 h Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Workup Filter->Extract Purify Purify (Silica Gel Chromatography) Extract->Purify Product Isolate 4-Amino-1-THP-Pyrazole Purify->Product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of 4-(Alkyl/Aryl)amino-1-THP-Pyrazole

This protocol is adapted from general procedures for the amination of halo-pyrazoles.[16][17][18][19]

  • Catalyst Preparation : In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., tBuDavePhos, 0.02-0.04 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).

    • Causality Note: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is critical for forming the active catalytic species. The choice of ligand can significantly impact reaction efficiency and scope.[15][18] The strong base is required to deprotonate the amine in the catalytic cycle.

  • Solvent and Reactant Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the 4-bromo-1-THP-pyrazole (1.0 equiv.) followed by the amine coupling partner (1.2 equiv.).

  • Reaction Execution : Seal the flask and heat the mixture in an oil bath at 80-110 °C for 4-24 hours, or until completion as monitored by TLC/LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired 4-amino-1-THP-pyrazole derivative.

THP Group Deprotection: Unveiling the Pharmacophore

Scientific Rationale: The final step in many synthetic sequences involving this building block is the removal of the THP protecting group. The resulting N-H is often a critical pharmacophore, acting as a hydrogen bond donor to engage with key residues (e.g., the hinge region of a kinase). This deprotection is typically achieved under mild acidic conditions that cleave the acetal linkage.[20]

Experimental Workflow Diagram:

Deprotection_Workflow Start Dissolve 4-Substituted-1-THP-Pyrazole in an Alcoholic Solvent (e.g., MeOH, EtOH) AddAcid Add Acid Catalyst (e.g., HCl in Dioxane, TFA, PPTS) Start->AddAcid Stir Stir at Room Temperature (0.5 - 4 hours) AddAcid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Quench with Mild Base (e.g., sat. NaHCO3) and Extract with Organic Solvent Monitor->Workup Purify Purify if Necessary (Crystallization or Chromatography) Workup->Purify FinalProduct Isolate Final 4-Substituted-1H-Pyrazole Purify->FinalProduct

Caption: Workflow for the acidic deprotection of the THP group.

Detailed Protocol: Removal of the THP Group

  • Dissolution : Dissolve the 4-substituted-1-THP-pyrazole (1.0 equiv.) in an alcohol solvent such as methanol or ethanol.

  • Acid Addition : Add a catalytic or stoichiometric amount of a strong acid. Common choices include 4M HCl in dioxane, trifluoroacetic acid (TFA), or pyridinium p-toluenesulfonate (PPTS).[20]

    • Causality Note: The acid protonates the oxygen of the THP ring, facilitating the cleavage of the C-O bond to release the free pyrazole N-H.

  • Reaction : Stir the mixture at room temperature for 30 minutes to 4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup : Once the reaction is complete, carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction and Purification : Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting 4-substituted-1H-pyrazole can often be purified by crystallization or, if necessary, silica gel chromatography.

Case Study: Conceptual Synthesis of a Kinase Inhibitor Scaffold

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design.[1] Many potent inhibitors bind to the ATP pocket, with the pyrazole N-H forming a critical hydrogen bond with the "hinge" region of the kinase. Let's outline a conceptual synthesis using 4-bromo-1-THP-pyrazole.

Synthetic Pathway:

Kinase_Inhibitor_Synthesis Start 4-Bromo-1-THP-Pyrazole Intermediate1 4-(Heteroaryl)-1-THP-Pyrazole Start->Intermediate1 Suzuki Coupling (Heteroarylboronic acid, Pd(PPh3)4, Cs2CO3) FinalProduct 4-(Heteroaryl)-1H-Pyrazole (Kinase Inhibitor Core) Intermediate1->FinalProduct THP Deprotection (HCl in MeOH)

Caption: Conceptual 2-step synthesis of a kinase inhibitor core scaffold.

This pathway demonstrates how a complex, biologically relevant core can be assembled efficiently. The Suzuki coupling installs a key recognition motif (e.g., a pyridine or indole), and the subsequent deprotection reveals the essential N-H hydrogen bond donor.

Binding Mode Illustration:

Kinase_Binding cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region Backbone (e.g., Ala-NH, Glu-C=O) Inhibitor [ Pyrazole Core ]---(Heteroaryl Group) Inhibitor->Hinge H-Bond (N-H...O=C) H-Bond (N...H-N)

Caption: General binding mode of a pyrazole inhibitor in a kinase hinge region.

Contextual Efficacy of Pyrazole-Based Kinase Inhibitors

To provide a benchmark for the potential of scaffolds derived from 4-bromo-1-THP-pyrazole, the following table summarizes the inhibitory activities of known pyrazole-containing kinase inhibitors.

Compound NameTarget Kinase(s)IC₅₀ (nM)Reference(s)
RuxolitinibJAK1, JAK2~3[21]
CrizotinibALK, c-Met24, 8[1]
BarasertibAurora B0.37[21]
EncorafenibBRAF (V600E)0.3[1]

This data underscores the high potency that can be achieved with the pyrazole scaffold, validating the synthetic strategies outlined in this guide.

Conclusion

4-Bromo-1-THP-pyrazole is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed protecting group and versatile brominated handle provide a reliable and efficient entry point into the synthesis of diverse and complex molecular libraries. The protocols and rationale presented here offer a robust framework for researchers to leverage this building block in their quest for novel therapeutics, particularly in the competitive field of kinase inhibitor development. By understanding the causality behind each synthetic step, scientists can troubleshoot effectively and rationally design the next generation of medicines.

References

The Strategic Utility of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the pyrazole moiety stands as a cornerstone heterocyclic scaffold, present in a multitude of clinically significant agents.[1][2] Its versatile biological activity, spanning from anti-inflammatory to anti-cancer properties, has cemented its importance in medicinal chemistry.[1][2] The strategic functionalization of the pyrazole ring is paramount to modulating its pharmacological profile. To this end, 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole has emerged as a highly valuable and versatile synthetic intermediate.

This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its synthesis and its utilization in palladium-catalyzed cross-coupling reactions. The inclusion of the tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen offers a crucial advantage, enhancing solubility in organic solvents and preventing unwanted side reactions, while the bromine atom at the 4-position serves as a versatile handle for the introduction of molecular complexity.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic manipulations, a thorough understanding of the properties and handling requirements of this compound is essential.

PropertyValueReference
CAS Number 82099-98-7[3]
Molecular Formula C₈H₁₁BrN₂O[3]
Molecular Weight 231.1 g/mol [3]
Appearance Typically a solid or liquid at room temperature[4]
Solubility Moderately soluble in organic solvents[4]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is typically achieved through a two-step sequence starting from commercially available pyrazole: bromination followed by N-protection with 3,4-dihydro-2H-pyran (DHP).

Synthesis_Workflow Pyrazole Pyrazole Bromination Bromination (e.g., NBS, DMF) Pyrazole->Bromination Bromopyrazole 4-Bromopyrazole Bromination->Bromopyrazole Protection N-Protection (DHP, p-TsOH, DCM) Bromopyrazole->Protection Target 4-Bromo-1-(THP)-1H-pyrazole Protection->Target

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromopyrazole

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these reactions, allowing for the synthesis of 4-aryl- and 4-heteroarylpyrazoles.[8][9]

Suzuki_Coupling_Workflow Reactants 4-Bromo-1-(THP)-1H-pyrazole + R-B(OH)₂ Coupling Suzuki Coupling (Pd catalyst, Base, Solvent, Heat) Reactants->Coupling Coupled_Product 4-Aryl/Heteroaryl-1-(THP)-1H-pyrazole Coupling->Coupled_Product Deprotection Deprotection (Acidic conditions) Coupled_Product->Deprotection Final_Product 4-Aryl/Heteroaryl-1H-pyrazole Deprotection->Final_Product

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-aryl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole.[10]

Application in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 4-alkynylpyrazoles, which are valuable precursors for further synthetic transformations.[11][12]

Sonogashira_Coupling_Workflow Reactants 4-Bromo-1-(THP)-1H-pyrazole + R-C≡CH Coupling Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, Base, Solvent) Reactants->Coupling Coupled_Product 4-Alkynyl-1-(THP)-1H-pyrazole Coupling->Coupled_Product Deprotection Deprotection (Acidic conditions) Coupled_Product->Deprotection Final_Product 4-Alkynyl-1H-pyrazole Deprotection->Final_Product

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), 2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 1.5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 eq).

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 4-alkynyl-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole.[11]

Deprotection of the Tetrahydropyranyl (THP) Group

The final step in many synthetic sequences involving this intermediate is the removal of the THP protecting group to unveil the N-H pyrazole. This is typically achieved under acidic conditions.[13]

Protocol 4: General Procedure for THP Deprotection

Materials:

  • 4-Substituted-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

  • Acid catalyst (e.g., HCl in methanol, p-TsOH in ethanol)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve the 4-substituted-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of an acid, such as a solution of HCl in methanol or p-toluenesulfonic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Remove the organic solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product as necessary.

Conclusion

This compound is a strategically designed intermediate that offers significant advantages in the synthesis of complex pyrazole derivatives. The THP group provides robust protection and enhances solubility, while the bromo substituent serves as a versatile linchpin for introducing diverse functionalities through reliable and high-yielding cross-coupling methodologies. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful building block in their synthetic endeavors.

References

Application Note: High-Throughput Reaction Monitoring of 4-bromo-1-THP-pyrazole Synthesis using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the real-time monitoring of the synthesis of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (4-bromo-1-THP-pyrazole). The synthesis involves the acid-catalyzed protection of 4-bromo-1H-pyrazole with 3,4-dihydropyran (DHP). Accurate monitoring of this reaction is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurity formation. The protocols provided herein are designed for researchers, scientists, and drug development professionals requiring precise in-process control.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] The synthesis of complex molecules often requires the use of protecting groups to mask reactive functionalities. The tetrahydropyranyl (THP) group is a common choice for protecting alcohols and N-H bonds in heterocyclic compounds due to its relative stability and ease of cleavage under acidic conditions.[3]

The synthesis of 4-bromo-1-THP-pyrazole serves as a key step in the elaboration of more complex pharmaceutical intermediates. Inefficient or incomplete reaction can lead to a mixture of starting material, product, and by-products, complicating downstream processing and purification. Therefore, the ability to monitor the reaction progress in real-time is paramount. HPLC with UV detection provides a quantitative measure of the disappearance of starting materials and the appearance of the product. LC-MS offers the added advantages of mass confirmation of the species present in the reaction mixture and the potential to identify unknown impurities.[4][5]

This note provides a comprehensive guide to developing and implementing HPLC and LC-MS methods for monitoring the THP protection of 4-bromo-1H-pyrazole.

Reaction Scheme

The synthesis of 4-bromo-1-THP-pyrazole proceeds via the acid-catalyzed addition of the pyrazole N-H to the double bond of 3,4-dihydropyran.

Figure 1: Synthesis of 4-bromo-1-THP-pyrazole

G start_material 4-bromo-1H-pyrazole product 4-bromo-1-THP-pyrazole start_material->product Reaction reagent 3,4-dihydropyran (DHP) reagent->product catalyst Acid Catalyst (e.g., PTSA) catalyst->product

Caption: Acid-catalyzed THP protection of 4-bromo-1H-pyrazole.

Part 1: HPLC Method for Reaction Monitoring

A reversed-phase HPLC (RP-HPLC) method was developed to separate the starting material, reagent, and product. The key challenge in analyzing THP-protected compounds is the potential for on-column deprotection in the presence of acidic mobile phases.[6] Therefore, a neutral or slightly basic mobile phase is recommended.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 220 nm
Injection Volume 5 µL

Rationale for Method Development:

  • Column: A C18 stationary phase provides good hydrophobic retention for the aromatic pyrazole ring and the THP group.[3]

  • Mobile Phase: An ammonium acetate buffer at neutral pH is employed to prevent the acid-labile THP group from cleaving on the column. Acetonitrile is a common organic modifier that provides good peak shape for this class of compounds.

  • Gradient Elution: A gradient is necessary to elute all components with good resolution in a reasonable timeframe, from the more polar 4-bromo-1H-pyrazole to the more hydrophobic 4-bromo-1-THP-pyrazole.

  • UV Detection: The pyrazole ring exhibits strong absorbance at 220 nm, allowing for sensitive detection of both the starting material and the product.

Protocol: HPLC Sample Preparation and Analysis
  • Reaction Quenching and Dilution:

    • Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This neutralizes the acid catalyst and halts the reaction.

  • Filtration:

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection:

    • Inject the filtered sample into the HPLC system.

Part 2: LC-MS Method for Confirmation and Impurity Profiling

For unambiguous identification of the reaction components and potential by-products, an LC-MS method was developed. Electrospray ionization (ESI) in positive mode is well-suited for the analysis of nitrogen-containing heterocyclic compounds.

LC-MS System and Conditions
ParameterCondition
LC System Agilent 1260 Infinity II or equivalent
MS System Agilent 6120 Single Quadrupole LC/MS or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM)
Drying Gas Temp 350 °C
Drying Gas Flow 12 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V
Expected Mass-to-Charge Ratios (m/z)
CompoundMolecular FormulaExact Mass[M+H]⁺
4-bromo-1H-pyrazoleC₃H₃BrN₂145.95146.96
3,4-dihydropyran (DHP)C₅H₈O84.0685.07
4-bromo-1-THP-pyrazoleC₈H₁₁BrN₂O230.01231.02

Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic signature for the brominated compounds, providing an additional layer of confirmation.

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • Method Setup:

    • Use the same LC conditions as the HPLC method.

    • Set up the MS detector with the parameters listed above.

    • In the SIM mode, monitor the [M+H]⁺ ions for the starting material and the product.

Workflow for Reaction Monitoring

The following diagram illustrates the overall workflow for monitoring the synthesis of 4-bromo-1-THP-pyrazole.

G cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation reaction 4-bromo-1H-pyrazole + DHP (Acid Catalyst) sampling Withdraw Aliquot reaction->sampling quenching Dilute in Neutral Buffer sampling->quenching hplc HPLC Analysis (Quantitative) quenching->hplc lcms LC-MS Analysis (Qualitative) quenching->lcms data Reaction Progress (Conversion %) Impurity Profile hplc->data lcms->data

Caption: Workflow for HPLC and LC-MS reaction monitoring.

Expected Results and Data Interpretation

By analyzing the reaction mixture at different time points, a reaction profile can be generated. The peak areas from the HPLC chromatogram can be used to calculate the percentage conversion of the starting material to the product. The LC-MS data will confirm the identity of the peaks and can be used to identify any side products that may be forming.

A successful reaction will show a decrease in the peak corresponding to 4-bromo-1H-pyrazole and a concurrent increase in the peak for 4-bromo-1-THP-pyrazole over time. The reaction is considered complete when the peak for the starting material is no longer detectable or its area remains constant over consecutive time points.

Conclusion

The HPLC and LC-MS methods presented in this application note provide a reliable and efficient means for monitoring the synthesis of 4-bromo-1-THP-pyrazole. The use of a neutral pH mobile phase in the HPLC method is critical for preventing on-column deprotection of the acid-labile THP group. The LC-MS method provides unambiguous confirmation of the product and allows for the identification of impurities. These analytical tools are invaluable for optimizing reaction conditions, ensuring product quality, and accelerating drug development timelines.

References

Application Notes and Protocols for the Large-Scale Preparation of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for the preparation of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, a key building block in pharmaceutical and agrochemical research.[1][2] The protocol first outlines the efficient bromination of 1H-pyrazole to yield 4-bromopyrazole, followed by the protection of the pyrazole nitrogen with a tetrahydropyranyl (THP) group. This document provides not only step-by-step instructions but also delves into the rationale behind critical process parameters, safety considerations, and analytical checkpoints to ensure a successful and reproducible large-scale synthesis.

Introduction: Strategic Importance and Synthesis Overview

This compound is a versatile heterocyclic intermediate. The pyrazole core is a prevalent scaffold in many biologically active molecules, and the bromine atom at the 4-position provides a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira reactions.[1][2] The tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen is crucial for regioselective reactions at other positions of the pyrazole ring.[3] This guide presents a scalable two-step synthesis suitable for producing kilogram quantities of the target compound.

The synthesis proceeds in two distinct stages:

  • Bromination of 1H-Pyrazole: An electrophilic aromatic substitution on the pyrazole ring using N-bromosuccinimide (NBS) to produce 4-bromopyrazole.

  • THP Protection of 4-Bromopyrazole: The protection of the acidic N-H of 4-bromopyrazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

This document is intended for researchers, scientists, and professionals in drug development who require a detailed and practical guide for the large-scale synthesis of this important intermediate.

Reaction Schematics and Workflow

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_step1 Step 1: Bromination cluster_step2 Step 2: THP Protection pyrazole 1H-Pyrazole bromopyrazole 4-Bromopyrazole pyrazole->bromopyrazole H2O, rt, 24h nbs N-Bromosuccinimide (NBS) nbs->bromopyrazole final_product This compound bromopyrazole->final_product DCM, rt dhp 3,4-Dihydro-2H-pyran (DHP) dhp->final_product acid_catalyst p-TsOH (cat.) acid_catalyst->final_product

Figure 1: Overall two-step synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Synthesis of 4-Bromopyrazole cluster_1 Step 2: THP Protection s1_start Charge 1H-Pyrazole and Water s1_add_nbs Add NBS in portions s1_start->s1_add_nbs s1_react Stir at room temperature for 24h s1_add_nbs->s1_react s1_workup Aqueous work-up and extraction with Ethyl Acetate s1_react->s1_workup s1_dry Dry organic phase and remove solvent s1_workup->s1_dry s1_purify Trituration/Recrystallization s1_dry->s1_purify s1_product Isolated 4-Bromopyrazole s1_purify->s1_product s2_start Charge 4-Bromopyrazole and DCM s1_product->s2_start Proceed to next step s2_add_dhp Add DHP s2_start->s2_add_dhp s2_add_catalyst Add p-TsOH s2_add_dhp->s2_add_catalyst s2_react Stir at room temperature s2_add_catalyst->s2_react s2_workup Quench and aqueous work-up s2_react->s2_workup s2_dry Dry organic phase and remove solvent s2_workup->s2_dry s2_purify Column Chromatography/Distillation s2_dry->s2_purify s2_product Final Product s2_purify->s2_product

Figure 2: Detailed experimental workflow for the two-step synthesis.

Step 1: Large-Scale Synthesis of 4-Bromopyrazole

Background and Mechanistic Insight

The bromination of pyrazole occurs readily at the C4 position due to the electron-rich nature of the heterocyclic ring. N-bromosuccinimide (NBS) is the preferred brominating agent for this transformation on a large scale as it is a solid that is safer and easier to handle than liquid bromine.[4] The reaction proceeds via an electrophilic aromatic substitution mechanism. Water is an effective and environmentally benign solvent for this reaction.

Materials and Equipment
Material/EquipmentSpecifications
1H-Pyrazole98% purity
N-Bromosuccinimide (NBS)99% purity
Deionized Water
Ethyl AcetateReagent grade
Sodium Carbonate (Na2CO3)Anhydrous, powder
Sodium Sulfate (Na2SO4)Anhydrous, granular
100 L Glass ReactorWith overhead stirrer, temperature probe, and addition funnel
Rotary EvaporatorWith a large capacity flask
Filtration Apparatus
Vacuum Oven
Detailed Protocol
  • Reactor Setup: Charge the 100 L glass reactor with 1H-pyrazole (1.0 kg, 14.7 mol) and deionized water (15 L). Stir the mixture at room temperature until the pyrazole is fully dissolved.

  • Addition of NBS: Slowly add N-bromosuccinimide (2.61 kg, 14.7 mol) to the stirred solution in portions over 1-2 hours.[4] A milky white precipitate will form. Maintain the temperature between 20-25°C. An exotherm may be observed, and cooling may be necessary.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Extraction: Once the reaction is complete, extract the mixture with ethyl acetate (2 x 10 L).[4]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate (Na2CO3) solution (10 L) and brine (10 L). This removes any remaining acidic byproducts.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: The crude product can be purified by trituration with a minimal amount of cold n-hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 4-bromopyrazole as a white to cream crystalline solid.[1] If an oily residue is obtained, it may indicate the presence of residual solvent; in such cases, further drying under vacuum is recommended.[5]

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

Expected Yield and Analytical Data
  • Expected Yield: 75-85%

  • Appearance: White to cream crystalline powder[6]

  • Melting Point: 93-96 °C[6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 2H), 11.5 (br s, 1H)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 135.0, 92.5

Step 2: THP Protection of 4-Bromopyrazole

Background and Mechanistic Insight

The protection of the pyrazole N-H is achieved by reacting 4-bromopyrazole with 3,4-dihydro-2H-pyran (DHP).[7] This reaction is acid-catalyzed, typically with p-toluenesulfonic acid (p-TsOH).[8] The mechanism involves the protonation of DHP to form a resonance-stabilized carbocation, which is then attacked by the nucleophilic nitrogen of the pyrazole.[3] This method is efficient and generally provides the desired N-protected product in high yield.[9][10]

Materials and Equipment
Material/EquipmentSpecifications
4-BromopyrazoleFrom Step 1
3,4-Dihydro-2H-pyran (DHP)97% purity, stabilized
p-Toluenesulfonic acid (p-TsOH)Monohydrate
Dichloromethane (DCM)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution
BrineSaturated aqueous NaCl solution
Magnesium Sulfate (MgSO₄)Anhydrous
Silica GelFor column chromatography
100 L Glass ReactorWith overhead stirrer, temperature probe, and dropping funnel
Rotary Evaporator
Chromatography Column
Detailed Protocol
  • Reactor Setup: Charge the 100 L reactor with 4-bromopyrazole (1.47 kg, 10.0 mol) and anhydrous dichloromethane (DCM, 20 L). Stir until all the solid has dissolved.

  • Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP) (1.01 kg, 12.0 mol) to the solution.[8]

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (95 g, 0.5 mol) in one portion. A slight exotherm may be observed. Maintain the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching and Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution (10 L) to neutralize the acid catalyst.

  • Extraction and Washing: Separate the organic layer and wash it with water (10 L) and then brine (10 L).

  • Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, which is often an oil.

  • Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield and Analytical Data
  • Expected Yield: 85-95%

  • Appearance: Colorless to pale yellow oil or low melting solid.

  • Molecular Formula: C₈H₁₁BrN₂O[11]

  • Molecular Weight: 231.1 g/mol [11]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.51 (s, 1H), 7.49 (s, 1H), 5.35 (dd, 1H), 3.95 (m, 1H), 3.65 (m, 1H), 2.10-1.55 (m, 6H)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 139.0, 128.5, 93.0, 87.0, 68.0, 30.5, 25.0, 22.5

Safety and Handling Precautions

  • 4-Bromopyrazole: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]

  • N-Bromosuccinimide (NBS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.

  • 3,4-Dihydro-2H-pyran (DHP): Is a flammable liquid and an irritant.[7] Handle in a fume hood away from ignition sources.

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a well-ventilated fume hood.

  • General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[12] All personnel should be trained on the hazards of the chemicals and the emergency procedures.

Conclusion

The two-step protocol described provides a reliable and scalable method for the large-scale preparation of this compound. By following the detailed procedures and paying close attention to the safety precautions and analytical checkpoints, researchers and production chemists can consistently obtain high yields of this valuable synthetic intermediate. The insights into the rationale behind the experimental choices are intended to empower users to adapt and optimize the process for their specific needs.

References

Application Notes & Protocols: The Strategic Use of 4-bromo-1-THP-pyrazole in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a cornerstone scaffold in modern agricultural chemistry, forming the core of numerous high-performance fungicides, insecticides, and herbicides.[1][2][3][4] Its unique electronic properties and structural versatility allow for fine-tuning of biological activity. This guide provides an in-depth exploration of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (4-bromo-1-THP-pyrazole), a pivotal intermediate for the synthesis of advanced agrochemicals. We will dissect the strategic importance of its structure, detailing the synergistic roles of the C4-bromine atom as a synthetic handle and the N1-tetrahydropyranyl (THP) group as a robust protecting element. This document provides detailed, field-proven protocols for leveraging this building block in palladium-catalyzed cross-coupling reactions and subsequent transformations to construct complex pyrazole carboxamide fungicides, a class of compounds vital for modern crop protection.

The Pyrazole Scaffold in Agrochemical Design

The prevalence of the pyrazole moiety in commercial agrochemicals is a testament to its efficacy as a pharmacophore.[4] Molecules like Bixafen, Fluxapyroxad (fungicides), and Tolfenpyrad (insecticide) all feature a substituted pyrazole ring.[2] The specific substitution pattern on the ring is critical for modulating the compound's mode of action, selectivity, and systemic properties within the plant.

4-bromo-1-THP-pyrazole has emerged as a particularly valuable building block for two primary reasons:

  • The C4-Bromine Atom: This halogen serves as a highly reliable and reactive site for introducing molecular diversity. It is an ideal electrophilic partner in a wide range of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the strategic formation of carbon-carbon bonds.[5][6][7][8] This modular approach is fundamental to combinatorial chemistry efforts in agrochemical discovery.

  • The N1-THP Protecting Group: The pyrazole ring contains a reactive N-H proton that can interfere with many synthetic transformations, particularly those involving organometallics or strong bases. The tetrahydropyranyl (THP) group provides essential protection for this site.[9][10]

Strategic Rationale: The Role and Mechanics of the THP Protecting Group

The selection of a protecting group is a critical decision in a multi-step synthesis. The THP group is favored for its balance of stability and controlled reactivity.

Causality Behind THP Protection:

  • Prevents Unwanted Reactivity: The acidic N-H proton of an unprotected pyrazole can be deprotonated by organometallic reagents (e.g., Grignards, organolithiums) or strong bases used in coupling reactions, quenching the reagent or leading to undesired side products.

  • Enhances Solubility: The bulky, non-polar THP group often improves the solubility of the pyrazole intermediate in common organic solvents used in synthesis.

  • Ease of Installation & Removal: The THP group can be installed under mild, often green (solvent-free), conditions and is readily removed with acid, leaving other functional groups in the molecule intact.[9][11][12]

The protection/deprotection workflow is a cornerstone of using this intermediate effectively.

THP_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Pyrazole 4-Bromo-1H-pyrazole DHP 3,4-Dihydro-2H-pyran (DHP) + Acid Catalyst (e.g., p-TsOH) THP_Pyrazole 4-Bromo-1-THP-pyrazole DHP->THP_Pyrazole Acetal Formation THP_Pyrazole_Deprotect 4-Bromo-1-THP-pyrazole (from subsequent reaction) THP_Pyrazole->THP_Pyrazole_Deprotect Used in Synthesis (e.g., Suzuki Coupling) Acid_Hydrolysis Aqueous Acid (e.g., HCl in MeOH) Deprotected_Pyrazole Functionalized 4-Bromo-1H-pyrazole Acid_Hydrolysis->Deprotected_Pyrazole Acetal Hydrolysis Suzuki_Coupling_Workflow Start Reactants: - 4-Bromo-1-THP-pyrazole - Arylboronic Acid Catalyst Catalytic System: - Pd Source (e.g., Pd(PPh₃)₄) - Base (e.g., Cs₂CO₃) - Solvent (e.g., DME/H₂O) Reaction Microwave or Conventional Heating Start->Reaction Catalyst->Reaction Workup Reaction Work-up: - Quenching - Extraction Reaction->Workup Purification Purification: - Silica Gel Chromatography Workup->Purification Product Product: 4-Aryl-1-THP-pyrazole Purification->Product SDHI_Synthesis_Pathway A 4-Aryl-1-THP-pyrazole (From Protocol 1) B THP Deprotection (Aqueous Acid) A->B C 4-Aryl-1H-pyrazole B->C D Functionalization at C3/C5 (e.g., to Pyrazole Carboxylic Acid) C->D E 4-Aryl-pyrazole-X-carboxylic Acid D->E F Amide Coupling (Amine + Coupling Reagent) E->F G Final Product: Pyrazole Carboxamide Agrochemical F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-THP-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the efficiency, yield, and purity of your synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of 4-bromo-1-THP-pyrazole is typically a two-step process:

  • N-Protection: The pyrazole ring is protected with a tetrahydropyranyl (THP) group via an acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP).

  • Electrophilic Bromination: The resulting 1-THP-pyrazole is then brominated at the C4 position, typically using N-bromosuccinimide (NBS).

While seemingly straightforward, each step presents unique challenges that can lead to side reactions, low yields, and purification difficulties. The primary challenges include controlling the regioselectivity of the initial protection step and managing the electrophilic substitution to prevent over-bromination.

Experimental Workflow

Below is a generalized workflow for the synthesis.

G cluster_0 Step 1: THP Protection cluster_1 Step 2: Bromination cluster_2 Purification Pyrazole Pyrazole THP_Pyrazole 1-THP-Pyrazole Pyrazole->THP_Pyrazole Reaction in Anhydrous Solvent DHP 3,4-Dihydro-2H-pyran (DHP) DHP->THP_Pyrazole Reaction in Anhydrous Solvent Acid_Catalyst Acid Catalyst (e.g., PTSA) Acid_Catalyst->THP_Pyrazole Reaction in Anhydrous Solvent Isomer Side Product: N2-THP Isomer THP_Pyrazole->Isomer Potential Isomerization NBS N-Bromosuccinimide (NBS) Final_Product 4-Bromo-1-THP-Pyrazole NBS->Final_Product Reaction in DMF at 0°C to RT Dibromo Side Product: Di-bromo Species Final_Product->Dibromo Over-bromination THP_Pyrazole_Input->Final_Product Reaction in DMF at 0°C to RT Purification Column Chromatography or Crystallization Final_Product_Input->Purification

Figure 1. General workflow for the synthesis of 4-bromo-1-THP-pyrazole.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing insights into their chemical origins and offering practical solutions.

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
P1 Low Yield of 1-THP-Pyrazole 1. Inefficient acid catalysis. 2. Reagent degradation (DHP can polymerize). 3. Loss during aqueous workup due to partial hydrolysis of the THP group.1. Use a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA). Ensure anhydrous conditions. 2. Use freshly distilled or recently purchased DHP. 3. Perform a non-aqueous workup or use a mild bicarbonate wash instead of a strong acid or base wash.
P2 Formation of Two Isomers in the Protection Step Pyrazole is a tautomeric heterocycle, leading to the formation of both N1-THP and N2-THP isomers. The product ratio can be influenced by kinetic vs. thermodynamic control.1. Control Temperature: Running the reaction at lower temperatures may favor the kinetic product. 2. Isomerization: Some studies report that thermal isomerization can favor the thermodynamically more stable isomer.[1] Refluxing the mixture of isomers in a high-boiling solvent may consolidate them into a single product. 3. Purification: The isomers can often be separated by silica gel chromatography.
P3 Incomplete Bromination Reaction 1. Deactivated N-bromosuccinimide (NBS). 2. Insufficient reaction time or temperature.1. Use freshly recrystallized NBS. Store NBS in a cool, dark, and dry place. 2. Monitor the reaction by TLC. If the reaction stalls at 0°C, allow it to slowly warm to room temperature and stir for an extended period.[2]
P4 Formation of Di-brominated Side Products The pyrazole ring is activated towards electrophilic substitution, and using excess NBS or elevated temperatures can lead to a second bromination.1. Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents of NBS.[2] 2. Controlled Addition: Add NBS portion-wise to the cooled reaction mixture (0°C) to maintain a low concentration of the brominating agent at all times. 3. Temperature Control: Maintain a low temperature throughout the addition and for a period thereafter before allowing it to warm.
P5 Accidental Cleavage of THP Group The THP group is an acetal and is highly sensitive to acidic conditions, which can lead to its cleavage during workup or chromatography.[3][4]1. Neutral Workup: Avoid acidic washes during the workup. Use saturated sodium bicarbonate solution to quench the reaction. 2. Chromatography: If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a triethylamine/hexane slurry to prevent on-column deprotection.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the THP protection, and why do isomers form?

A1: The THP protection is an acid-catalyzed addition of the pyrazole N-H to the double bond of dihydropyran (DHP). The acid protonates the DHP, creating a resonance-stabilized carbocation.[4] The nucleophilic nitrogen of pyrazole then attacks this carbocation. Since pyrazole has two non-equivalent nitrogen atoms (N1 and N2), both can act as nucleophiles, leading to a mixture of N1 and N2-substituted isomers. The ratio of these isomers can be influenced by steric and electronic factors, as well as reaction conditions.

G cluster_mech Mechanism of Isomer Formation Pyrazole Pyrazole Tautomers N1_Attack N1 Attack Pyrazole->N1_Attack N2_Attack N2 Attack Pyrazole->N2_Attack DHP DHP + H⁺ Carbocation Resonance-Stabilized Carbocation DHP->Carbocation N1_Isomer 1-THP-Pyrazole (Desired) N1_Attack->N1_Isomer N2_Isomer 2-THP-Pyrazole (Side Product) N2_Attack->N2_Isomer

Figure 2. Simplified mechanism showing the formation of N1 and N2 isomers.

Q2: Why is the bromination of 1-THP-pyrazole regioselective for the C4 position?

A2: Pyrazole is an electron-rich aromatic heterocycle. Electrophilic substitution is strongly directed to the C4 position because the intermediates formed by attack at C3 or C5 are highly unstable due to the positive charge being placed on an already electron-deficient, pyridine-like nitrogen atom.[5][6] The intermediate for C4 substitution does not have this destabilizing feature, making it the kinetically and thermodynamically favored pathway.

Q3: What are suitable alternative N-protecting groups for pyrazole?

A3: The choice of protecting group depends on the downstream reaction conditions. Common alternatives include:

  • Boc (tert-butyloxycarbonyl): Stable to many conditions but easily removed with acid (e.g., TFA). It is an electron-withdrawing group which can deactivate the ring.[7][8]

  • PMB (p-methoxybenzyl): Stable to a range of conditions and can be removed oxidatively (e.g., with DDQ or CAN) or with strong acid.[9]

  • Sulfonyl groups (e.g., tosyl): Very robust and electron-withdrawing, but cleavage can require harsh conditions.[7]

Q4: How can I effectively monitor the progress of these reactions?

A4: Thin-Layer Chromatography (TLC) is the most effective method.

  • For THP protection: Use a non-polar eluent system (e.g., 10-20% Ethyl Acetate in Hexane). The product (1-THP-pyrazole) will have a higher Rf value than the starting pyrazole.

  • For Bromination: Use a similar eluent system. The product (4-bromo-1-THP-pyrazole) will typically have a slightly higher Rf than the starting 1-THP-pyrazole. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Q5: What is the standard procedure for removing the THP group after subsequent reactions?

A5: The THP group is typically removed under mild acidic conditions. A common method is stirring the compound in an alcoholic solvent (like methanol or ethanol) with a catalytic amount of a strong acid, such as HCl, p-toluenesulfonic acid (PTSA), or pyridinium p-toluenesulfonate (PPTS).[3] The reaction is usually complete within a few hours at room temperature.

IV. Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Researchers should adapt it based on their specific laboratory conditions and analytical monitoring.

Step 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add pyrazole (1.0 eq).

  • Dissolve the pyrazole in a minimal amount of anhydrous dichloromethane (DCM) or perform the reaction neat if preferred.[1]

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (approx. 0.02 eq).

  • Cool the mixture to 0°C using an ice bath.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by vacuum distillation or column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-THP-pyrazole (1.0 eq) from the previous step in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice-salt bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) in small portions over 30 minutes, keeping the internal temperature below 5°C.[2]

  • Stir the reaction at 0°C for an additional 30 minutes after the addition is complete.

  • Allow the reaction to slowly warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with water and brine to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the final product as a solid or oil.

V. References

  • Royal Society of Chemistry. (n.d.). Synthesis of this compound. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from --INVALID-LINK--

  • Supplemental Information - MPG.PuRe. (n.d.). Small molecule inhibitors of toxic beta-amyloid. Max Planck Institute. Retrieved from --INVALID-LINK--

  • Barlin, G. B., & Fenn, M. D. (1979). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 32(11), 2297-2305. Retrieved from --INVALID-LINK--

  • Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds. II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(5), 447-453. Retrieved from --INVALID-LINK--

  • Imeni, S., Makarem, A., & Javahershenas, R. (2023). Recent Advances in Multicomponent Electro-Organic (Electrochemical) Synthesis of Heterocycles. ChemistrySelect, 8(28), e202301543. (Note: Provides context on pyrazole chemistry). Retrieved from --INVALID-LINK--

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry, 2009(12), 1943-1949. Retrieved from --INVALID-LINK--

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23549-23559. Retrieved from --INVALID-LINK--

  • University of Technology, Pharmacy. (2018). Pyrazole. Retrieved from --INVALID-LINK--

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Retrieved from --INVALID-LINK--

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Retrieved from --INVALID-LINK--

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from --INVALID-LINK--

  • Stanovnik, B., Svete, J., & Grošelj, U. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ARKIVOC, 2004(5), 25-36. Retrieved from --INVALID-LINK--

  • Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 54-62. Retrieved from --INVALID-LINK--

  • Chem Help ASAP. (2019, December 27). Synthesis & cleavage of THP ethers. YouTube. Retrieved from --INVALID-LINK--

  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. Retrieved from --INVALID-LINK--

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. Retrieved from --INVALID-LINK--

  • Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from --INVALID-LINK--

  • Kumar, A., & Kumar, S. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Retrieved from --INVALID-LINK--

  • Vitale, P., Perrone, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5893. Retrieved from --INVALID-LINK--

  • Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved from --INVALID-LINK--

  • Quiroga, J., & Trilleras, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Synthesis, 16(2), 194-195. Retrieved from --INVALID-LINK--

  • Rodrigues, L. M., & Oliveira-Campos, A. M. F. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5859. Retrieved from --INVALID-LINK--

  • BASF SE. (2011). Method for purifying pyrazoles. Google Patents. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole. This molecule is a valuable heterocyclic building block, but its purification can present unique challenges primarily due to the acid-labile nature of the tetrahydropyranyl (THP) protecting group. This guide is structured in a question-and-answer format to directly address common issues encountered during purification, providing both troubleshooting solutions and foundational knowledge.

Section 1: Troubleshooting Guide - Column Chromatography

Column chromatography is the most common method for purifying this compound, but it is also the source of the most frequent problems.[1] The primary challenge stems from the acidic nature of standard silica gel, which can catalyze the cleavage of the THP protecting group.[2][3]

Q1: My yield after a silica gel column is significantly lower than expected. TLC analysis of the crude reaction mixture showed a strong product spot, but my collected fractions contain a new, more polar spot that corresponds to 4-Bromo-1H-pyrazole. What is happening?

A1: This is a classic and highly common issue. The problem is the acid-catalyzed cleavage of the THP protecting group on the silica gel stationary phase.[2][4] Silica gel possesses acidic silanol groups (Si-OH) on its surface, which are sufficient to protonate the acetal oxygen of the THP group, initiating its removal and reverting your product to the more polar starting material, 4-Bromo-1H-pyrazole.[5] This deprotection occurs continuously as your compound travels through the column, leading to low yields of the desired product and contamination of fractions with the deprotected pyrazole.

Q2: How can I prevent the THP group from cleaving during column chromatography?

A2: You must neutralize or "deactivate" the acidity of the stationary phase. There are two primary strategies:

  • Use Deactivated Silica Gel: The most effective method is to run the column on silica gel that has been treated with a base, typically triethylamine (Et₃N). A slurry of silica gel in your non-polar eluent can be treated with ~1% triethylamine before packing the column. This neutralizes the acidic sites and significantly suppresses THP cleavage.[6] A detailed protocol is provided in Section 3.

  • Use an Alternative Stationary Phase: Alumina (Al₂O₃) is less acidic than silica and can be a suitable alternative.[6] You can purchase neutral or basic alumina for this purpose. However, be aware that the selectivity (separation behavior) on alumina can differ from silica, so you must re-optimize your solvent system using TLC with alumina plates first.

Q3: I'm struggling to achieve good separation between my product and unreacted 4-Bromo-1H-pyrazole, even on deactivated silica. What solvent system do you recommend?

A3: The key is to find a solvent system that provides a good resolution between the moderately polar product and the more polar starting material. An ideal Rf value for the product on a TLC plate is around 0.3 to 0.4 for good separation on a column.[7]

Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution). A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

Recommended Solvent System Screening:

Solvent System (v/v)Typical Rf (Product)Typical Rf (4-Bromo-1H-pyrazole)Comments
10% EtOAc in Hexanes~0.5~0.1Good starting point. May provide excellent separation.
20% EtOAc in Hexanes~0.7~0.25Product may elute too quickly. Good for faster elution if separation is clear.
50% DCM in Hexanes~0.4< 0.1DCM can improve solubility and alter selectivity compared to EtOAc.

Always optimize the solvent system with TLC before committing to the column run.[1] If separation is still challenging, ensure your column is packed correctly and not overloaded with crude material, as this will degrade resolution.[7][8]

Q4: My purified fractions appear as a single spot on TLC, but the ¹H NMR spectrum is unusually complex, with doubled signals in the pyrazole and THP regions. Is the product impure?

A4: This is unlikely to be an impurity and is another inherent feature of using a THP protecting group. The THP group introduces a new stereocenter at the anomeric carbon (the carbon bonded to two oxygens).[4][9] When it attaches to your achiral pyrazole, it creates a racemic mixture of two enantiomers. However, if your molecule already contained a stereocenter, you would form a mixture of diastereomers .[3]

Diastereomers have different physical properties and are distinct chemical species in an achiral environment like an NMR solvent.[4] Therefore, they will have slightly different chemical shifts, leading to the complex or "doubled" appearance of your NMR spectrum. This is expected and is not an indication of impurity, provided no other unexpected signals are present.

Section 2: Troubleshooting Recrystallization and Other Issues
Q5: I want to avoid chromatography. Can I purify this compound by recrystallization? My attempts have resulted in the product "oiling out."

A5: Recrystallization can be an excellent purification method if a suitable solvent is found. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly.

Troubleshooting Strategy for Oiling Out:

  • Select the Right Solvent: The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures. Test a range of solvents (e.g., hexanes, isopropanol, ethanol, ethyl acetate/hexanes mixture).

  • Lower the Crystallization Temperature: After dissolving the compound in a minimal amount of hot solvent, allow it to cool very slowly. Do not place it directly in an ice bath. Slow cooling encourages the formation of a crystalline lattice rather than amorphous oil.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., DCM or EtOAc). Then, slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.

Q6: My compound appears to be degrading during storage, even after purification. How should I store it?

A6: The THP acetal is susceptible to slow hydrolysis in the presence of trace atmospheric moisture and acid. For long-term storage, keep the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and store it in a cool, dry place like a refrigerator or freezer.[10] Commercially available 4-Bromo-1H-pyrazole is stored at room temperature under an inert atmosphere, indicating the pyrazole core itself is stable.[11]

Section 3: Key Experimental Protocols & Visual Guides
Workflow for Column Chromatography Purification

Below is a logical workflow for tackling the purification of this compound.

G cluster_0 Pre-Column Analysis cluster_1 Column Preparation cluster_2 Elution & Analysis TLC 1. Run TLC of Crude (EtOAc/Hexanes) Stability 2. Spot TLC plate, wait 30 min, elute. Any new spots? TLC->Stability Assess Purity Prep_Silica 3. Prepare Silica Slurry in Non-Polar Solvent Stability->Prep_Silica If Stable, Base Optional If Unstable, Base is CRITICAL Add_Base 4. Add 1% Triethylamine (v/v) to Slurry Prep_Silica->Add_Base Deactivate Pack 5. Pack Column Add_Base->Pack Load 6. Load Sample (minimal solvent) Pack->Load Elute 7. Elute with Gradient (e.g., 5% -> 20% EtOAc/Hex) Load->Elute Collect 8. Collect Fractions Elute->Collect Analyze 9. Analyze Fractions by TLC Collect->Analyze Combine 10. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Workflow for successful column purification.

Protocol 1: Preparation of Deactivated (1% Et₃N) Silica Gel
  • Determine Silica Amount: For every 1 g of crude material, use approximately 50-100 g of silica gel (230-400 mesh).[7]

  • Prepare Slurry: In a beaker inside a fume hood, add the required amount of silica gel. Pour in the initial, least polar solvent for your chromatography (e.g., 100% hexanes) until a loose, pourable slurry is formed. Stir well to release any trapped air.

  • Deactivate: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% by volume relative to the solvent. For example, if you used 400 mL of hexanes to make the slurry, add 4 mL of Et₃N.

  • Stir: Stir the slurry gently for 5-10 minutes.

  • Pack Column: Immediately pack your chromatography column with the slurry as you normally would.[8]

  • Equilibrate: Run 1-2 column volumes of the mobile phase (containing 1% Et₃N) through the packed column before loading your sample to ensure it is fully equilibrated.

Protocol 2: Guideline for Recrystallization Solvent Screening
  • Prepare Samples: Place a small amount of your impure, solid material (10-20 mg) into several small test tubes.

  • Add Solvent: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexanes) dropwise at room temperature, vortexing after each drop.

  • Observe Solubility at Room Temp:

    • If it dissolves immediately, the solvent is too good. It is unsuitable for single-solvent recrystallization but could be a "solvent" in a solvent/anti-solvent pair.

    • If it is completely insoluble, it is a potential "anti-solvent."

    • If it is sparingly soluble, it is a good candidate.

  • Heat Test: Take the tubes with sparingly soluble material and warm them gently in a water bath. If the material dissolves completely upon heating, it is a promising solvent.

  • Cool and Crystallize: Remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath. Observe for the formation of crystals. The solvent that yields the best crystals with minimal dissolved material remaining is the best choice for scaling up.

References

Technical Support Center: Improving Regioselectivity of Pyrazole Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective bromination of pyrazole scaffolds. Here, we address common experimental challenges, explain the underlying chemical principles, and provide actionable troubleshooting strategies and detailed protocols.

Frequently Asked Questions: First Principles of Pyrazole Reactivity

Before troubleshooting specific issues, it's crucial to understand the inherent reactivity of the pyrazole ring.

Q1: Why is pyrazole bromination often regioselective for the C4 position?

A1: The regioselectivity of electrophilic substitution on the pyrazole ring is governed by the stability of the cationic intermediate (Wheland intermediate) formed during the reaction.[1][2]

  • Attack at C4: When an electrophile (like Br+) attacks the C4 position, the positive charge in the resulting intermediate can be delocalized across the C3-N2-N1-C5 system without placing a positive charge on the already electron-deficient, pyridine-like nitrogen (N2). This leads to a more stable intermediate.

  • Attack at C3 or C5: An attack at the C3 or C5 positions forces the formation of a highly unstable intermediate where a positive charge is placed on the electronegative N2 atom, which is energetically unfavorable.[3]

Therefore, electrophilic substitutions, including bromination, overwhelmingly favor the C4 position where the transition state energy is lowest.[3][4][5][6]

Q2: What is the difference between using molecular bromine (Br₂) and N-Bromosuccinimide (NBS) for pyrazole bromination?

A2: Both Br₂ and NBS are common brominating agents, but they differ in reactivity, handling, and the reaction conditions they require.

  • Molecular Bromine (Br₂): A strong electrophile, often used in solvents like acetic acid.[7] It can be highly reactive and may lead to over-bromination or side reactions if not carefully controlled. It provides a high concentration of the electrophilic bromine species.

  • N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine.[8] NBS typically provides a low, steady concentration of Br₂ in the reaction mixture, which can help prevent di- or tri-bromination and improve selectivity.[8] It is often used in solvents like DMF, chloroform, or CCl₄.[7][9][10] While generally milder, its reactivity can be enhanced with acid catalysts.[7]

The choice between them depends on the substrate's reactivity and the desired outcome. For highly activated pyrazoles, NBS is often the preferred reagent to maintain control.

Q3: How do substituents on the pyrazole ring affect the regioselectivity of bromination?

A3: Substituents play a critical role in directing bromination by altering the electronic properties and steric environment of the pyrazole ring.[11][12]

  • Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH₃) or alkoxy (-OR) activate the ring, making it more susceptible to electrophilic attack.[13] An EDG at C3 or C5 will further enhance the intrinsic preference for C4 bromination.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carboxyl (-COOH) deactivate the ring, making the reaction slower.[13] While C4 remains the most probable site, harsh conditions might be needed. If the C4 position is blocked, an EWG can influence whether substitution occurs at C3 or C5.

  • Steric Hindrance: Large, bulky substituents at the N1, C3, or C5 positions can sterically hinder access to adjacent positions, potentially influencing the regioselectivity, although electronic effects are typically dominant for C4 substitution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during pyrazole bromination experiments.

Issue 1: My reaction yields a mixture of 4-bromo and 4,4-dibromo pyrazoles. How can I favor mono-bromination?

Potential Causes & Solutions:

  • Overly Reactive Brominating Agent: Using molecular bromine (Br₂) on an activated pyrazole can easily lead to di-bromination.

    • Solution: Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[8] NBS provides a slow, controlled release of bromine, minimizing over-reaction.[8]

  • Incorrect Stoichiometry: Using more than one equivalent of the brominating agent increases the likelihood of multiple substitutions.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of NBS. Perform the reaction at a low temperature (e.g., 0 °C) and add the NBS portion-wise to maintain a low concentration of the brominating species at all times.[9]

  • High Reaction Temperature: Higher temperatures can overcome the activation energy for a second bromination.

    • Solution: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress by TLC or LC-MS.

Issue 2: The bromination is not occurring at the desired C5 position; it's defaulting to C4. How can I direct bromination to C5?

Potential Causes & Solutions:

  • Inherent C4 Reactivity: As discussed, the C4 position is electronically favored for electrophilic attack.[3][4] Direct bromination at C3 or C5 is challenging when C4 is available.

    • Solution 1: Use a C4 Blocking Group. This is the most reliable strategy.[14][15] Introduce a temporary blocking group at the C4 position that can be removed after C5 bromination is complete. Common blocking groups include esters (-COOR) or halogens that can be selectively removed or transformed.[14]

    • Solution 2: N-Protecting Group Strategy. Certain bulky N-protecting groups, like the SEM group, can be used in multi-step sequences. A strategy involving protection, C5-arylation (as a proxy for functionalization), and subsequent deprotection has been demonstrated to achieve C5 functionalization.[16]

    • Solution 3: Lithiation/Bromine Exchange. For poly-brominated pyrazoles, a regioselective bromine-lithium exchange at the C5 position followed by quenching with an electrophile is a known method.[17] This is an advanced technique requiring anhydrous conditions and careful temperature control.

Issue 3: I am observing bromination on a phenyl substituent instead of the pyrazole ring. How can I prevent this?

Potential Causes & Solutions:

  • Reaction Conditions Favoring Phenyl Ring Attack: In strongly acidic media (e.g., Br₂ in H₂SO₄), the pyrazole ring can become protonated.[18] This deactivates the pyrazole ring towards electrophilic attack, making the appended phenyl ring (especially at its para-position) the more favorable site for bromination.[18]

    • Solution: Avoid strongly acidic conditions. Perform the bromination under neutral or slightly basic conditions. Using NBS in a solvent like DMF or chloroform at 0 °C to room temperature typically favors substitution on the electron-rich pyrazole ring.[9]

Visualizing the Process

Decision Workflow for Regioselective Bromination

The following diagram outlines a logical workflow for selecting the appropriate bromination strategy based on the desired product.

G start Define Target: Which Bromo-Pyrazole Isomer? c4_bromo Target: 4-Bromopyrazole start->c4_bromo Is C4 the target? c5_bromo Target: 5-Bromopyrazole start->c5_bromo Is C5 the target? c4_activated Is pyrazole ring activated (EDGs)? c4_bromo->c4_activated c4_blocked Is C4 position already blocked? c5_bromo->c4_blocked use_nbs Use NBS (1.05 eq) in DMF at 0°C. Add portion-wise. c4_activated->use_nbs Yes use_br2 Use Br2 or NBS. Conditions are less critical. c4_activated->use_br2 No brominate_c5 Brominate at C5 (NBS or Br2). c4_blocked->brominate_c5 Yes block_c4 Strategy 1: Install a C4 blocking group (e.g., -COOR). block_c4->brominate_c5 c5_blocked c5_blocked c5_blocked->block_c4 No deblock Remove C4 blocking group. brominate_c5->deblock

Caption: Decision tree for achieving C4 vs. C5 pyrazole bromination.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Bromination using NBS

This protocol is optimized for the controlled mono-bromination of a generic N-substituted pyrazole at the C4 position.[9]

Materials:

  • N-substituted pyrazole (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted pyrazole (1.0 mmol) in anhydrous DMF (5 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 mmol) to the stirred solution in small portions over 20-30 minutes. Maintaining a slow addition rate is key to preventing over-bromination.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes after the final addition of NBS.

  • Monitoring: Allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into deionized water (25 mL) and extract with diethyl ether or ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL), water (20 mL), and finally with saturated brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by trituration/recrystallization to yield the pure 4-bromopyrazole derivative.[9]

Data Summary Table

The choice of brominating agent and conditions significantly impacts selectivity and yield. The table below summarizes typical outcomes.

Starting MaterialBrominating AgentSolventTemp. (°C)Key OutcomeCommon Issues
PyrazoleBr₂ (1.1 eq)Acetic AcidRTHigh yield of 4-bromopyrazole.[7][19]Potential for over-bromination.
3,5-DimethylpyrazoleNBS (1.05 eq)DMF0 to RTExcellent yield of 4-bromo-3,5-dimethylpyrazole.[13]Low risk if stoichiometry is controlled.
1-PhenylpyrazoleBr₂ / H₂SO₄H₂SO₄RT1-(p-bromophenyl)pyrazole.[18]Bromination on phenyl ring, not pyrazole.
1-PhenylpyrazoleNBS (1.1 eq)ChloroformRT4-Bromo-1-phenylpyrazole.[18]Favors desired pyrazole bromination.
Pyrazole-4-carboxylateNBS (1.1 eq)AcetonitrileRefluxNo reaction at C4 (blocked).[14]C5 bromination may be possible.

References

Technical Support Center: Troubleshooting Incomplete THP Deprotection of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete tetrahydropyranyl (THP) deprotection of pyrazoles, a common challenge in multi-step organic synthesis. The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments, offering explanations for the underlying chemistry and providing actionable protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my THP deprotection of the pyrazole nitrogen not going to completion?

A1: Incomplete THP deprotection of a pyrazole nitrogen can stem from several factors. The stability of the N-THP bond in pyrazoles can be surprisingly robust compared to O-THP ethers due to the electronic nature of the pyrazole ring. Key reasons for incomplete reaction include:

  • Insufficient Acid Strength or Concentration: The lone pair of electrons on the pyrazole nitrogen is less basic than that of an alcohol, requiring a sufficiently strong acid catalyst to initiate the reaction. Milder acids like pyridinium p-toluenesulfonate (PPTS) may not be effective.[1][2]

  • Reaction Equilibrium: The deprotection mechanism is a reversible acetal hydrolysis.[3] If the byproducts are not effectively removed or sequestered, the equilibrium may not favor the deprotected pyrazole.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the THP group itself can sterically hinder the approach of the acid catalyst and solvent molecules.

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol can participate in the reaction, forming stable byproducts and driving the reaction forward. Aprotic solvents may not facilitate proton transfer as effectively.[1]

Q2: What are the common side products I should look out for during THP deprotection of pyrazoles?

A2: The primary side product is the starting N-THP protected pyrazole. However, depending on the reaction conditions and the substrate, other side products can form:

  • Alkylated Pyrazole: The resonance-stabilized carbocation intermediate formed during deprotection can be attacked by another pyrazole molecule, leading to N-alkylation.

  • Solvent Adducts: If an alcohol is used as the solvent (e.g., methanol), it can trap the carbocation intermediate, forming a methoxy-substituted THP derivative.[1]

  • Degradation Products: Harsh acidic conditions or prolonged reaction times can lead to the degradation of sensitive functional groups on your pyrazole core.

Q3: How can I monitor the progress of my THP deprotection reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. The deprotected pyrazole will have a different Rf value (typically lower, being more polar) than the THP-protected starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[4] When using HPLC, it is crucial to use a mobile phase with a neutral or slightly basic pH to avoid on-column deprotection, which would give inaccurate results.[5]

Troubleshooting Guide

Problem 1: Low Conversion to the Deprotected Pyrazole

You observe a significant amount of starting material remaining by TLC or HPLC analysis after the standard reaction time.

Potential Causes & Solutions

Cause Explanation Recommended Action
Insufficient Acid Strength The pyrazole nitrogen is not being sufficiently protonated to initiate cleavage of the C-N bond.Switch to a stronger acid catalyst. If you are using a mild acid like PPTS, consider using p-toluenesulfonic acid (TsOH), hydrochloric acid (HCl), or trifluoroacetic acid (TFA).[2]
Inadequate Reaction Temperature The activation energy for the deprotection is not being met at room temperature.Gently heat the reaction mixture. Temperatures between 40-60 °C can often increase the reaction rate without causing significant degradation.
Suboptimal Solvent The solvent may not be effectively solvating the intermediates or facilitating proton transfer.Change the solvent. Protic solvents like methanol or ethanol are often more effective than aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) for this deprotection.[1]
Equilibrium Limitation The reaction has reached equilibrium, with a significant amount of starting material still present.Use a solvent system that helps to drive the reaction forward. For example, a mixture of acetic acid, THF, and water can be effective.[1] Alternatively, using a solid-supported acid catalyst like Amberlyst-15 allows for easy removal and can help shift the equilibrium.[3]

Workflow for Optimizing Deprotection Conditions

G start Incomplete Deprotection Observed acid Increase Acid Strength (e.g., PPTS to TsOH or HCl) start->acid Mild Acid Used? temp Increase Reaction Temperature (e.g., RT to 40-60 °C) acid->temp Still Incomplete complete Reaction Complete acid->complete Successful solvent Change Solvent (e.g., DCM to Methanol) temp->solvent Still Incomplete temp->complete Successful solvent->complete Monitor by TLC/HPLC

Caption: Troubleshooting flow for incomplete THP deprotection.

Problem 2: Formation of an Unknown, Less Polar Side Product

A new spot appears on the TLC plate with a higher Rf value than your starting material.

Potential Causes & Solutions

This is often indicative of a side reaction involving the carbocation intermediate generated during deprotection.

Cause Explanation Recommended Action
Re-protection or Dimerization The liberated pyrazole can react with the carbocation intermediate, leading to the formation of a dimer or other alkylated species.Lower the reaction concentration to disfavor intermolecular reactions. Add a cation scavenger, such as triethylsilane (TES), to the reaction mixture.
Reaction with Solvent If using an alcohol as a solvent, it can trap the carbocation intermediate.While this can drive the reaction to completion, it forms a new THP-ether byproduct. If this is problematic for purification, switch to a non-nucleophilic solvent system, though this may require stronger acidic conditions.

Experimental Protocol: Deprotection using a Solid-Supported Acid

This method simplifies workup and can minimize side reactions.[3]

  • Suspension: To a solution of the N-THP-protected pyrazole (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Washing: Wash the resin with a small amount of methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The resulting crude product is often pure enough for subsequent steps but can be purified by column chromatography if needed.

Mechanism of Acid-Catalyzed THP Deprotection

Understanding the mechanism is key to effective troubleshooting. The deprotection proceeds via a reversible acetal hydrolysis.[3]

G cluster_0 Mechanism of THP Deprotection Pyrazole-THP N-THP Pyrazole Protonated_Pyrazole Protonated N-THP Pyrazole Pyrazole-THP->Protonated_Pyrazole + H+ Carbocation Resonance-Stabilized Carbocation + Pyrazole Protonated_Pyrazole->Carbocation Cleavage Deprotected Deprotected Pyrazole + Quenched Carbocation Carbocation->Deprotected + Nucleophile (e.g., H2O)

Caption: Acid-catalyzed THP deprotection mechanism.

The key steps involve:

  • Protonation of the THP ether oxygen by an acid catalyst.

  • Cleavage of the C-N bond to release the free pyrazole and a resonance-stabilized carbocation.

  • The carbocation is then quenched by a nucleophile, typically water or an alcohol from the solvent, to regenerate dihydropyran or a derivative thereof.[3]

By understanding these steps, you can make informed decisions to optimize your reaction conditions and achieve complete, clean deprotection of your pyrazole substrates.

References

Stability of 4-bromo-1-THP-pyrazole in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (4-bromo-1-THP-pyrazole). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this important synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and synthetic pathways.

Introduction to 4-bromo-1-THP-pyrazole

4-bromo-1-THP-pyrazole is a versatile heterocyclic compound used in a variety of synthetic applications, particularly in the construction of more complex pharmaceutical and agrochemical molecules.[1] The presence of the bromine atom at the 4-position provides a reactive handle for cross-coupling reactions, while the tetrahydropyranyl (THP) group protects the pyrazole nitrogen, allowing for selective reactions at other sites.[1][2] However, the stability of this molecule can be a critical factor in its successful application, with both the C-Br bond and the N-THP protecting group being susceptible to degradation under certain conditions. This guide will help you navigate these potential challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4-bromo-1-THP-pyrazole.

Issue 1: Unexpected deprotection of the THP group.

  • Symptom: You observe the formation of 4-bromopyrazole as a significant impurity in your reaction mixture or during workup, confirmed by analytical techniques such as LC-MS or NMR.

  • Cause: The THP group is an acetal and is inherently labile under acidic conditions.[3][4] The deprotection mechanism involves protonation of the THP oxygen atom, followed by cleavage of the C-O bond to form a stable oxocarbenium ion and the deprotected pyrazole.

  • Solutions:

    • Avoid Acidic Conditions: Scrupulously avoid acidic reagents and solvents. This includes even mild acids like pyridinium p-toluenesulfonate (PPTS) which is often used to install the THP group.[5] Be mindful of acidic impurities in your starting materials and solvents.

    • Aqueous Workup: During aqueous workup, ensure the pH is neutral or slightly basic. Use a buffered wash (e.g., saturated sodium bicarbonate solution) to neutralize any trace acids.

    • Chromatography: When performing silica gel chromatography, be aware that standard silica gel can be slightly acidic. To mitigate deprotection on the column, you can either use deactivated silica gel (e.g., by treating with a solution of triethylamine in the eluent) or use a different stationary phase like alumina (basic or neutral).

Issue 2: Unwanted side reactions at the C-Br bond.

  • Symptom: You observe the formation of byproducts where the bromine atom has been replaced by another group (e.g., -OH, -OR, -NR2) or has been reduced.

  • Cause: The C-Br bond on the pyrazole ring is susceptible to nucleophilic substitution and can participate in various coupling reactions.[6] Strong nucleophiles, particularly in polar aprotic solvents, can displace the bromide. Reductive conditions can also lead to hydrodebromination.

  • Solutions:

    • Choice of Nucleophiles and Bases: When performing reactions on other parts of the molecule, carefully select nucleophiles and bases that are not strong enough to displace the bromide. For example, use hindered bases or inorganic bases with low nucleophilicity.

    • Solvent Selection: Be cautious with polar aprotic solvents like DMF and DMSO, which can promote nucleophilic substitution. If possible, consider less polar solvents.

    • Temperature Control: Keep reaction temperatures as low as possible to minimize unwanted side reactions.

Issue 3: General degradation of the compound upon storage.

  • Symptom: Over time, you notice a decrease in the purity of your stored 4-bromo-1-THP-pyrazole, with the appearance of multiple unidentifiable peaks in your analytical chromatogram.

  • Cause: A combination of factors can contribute to degradation during storage, including exposure to light, heat, and atmospheric moisture. Photodegradation can occur, and hydrolysis of the THP group can be initiated by acidic impurities formed from the degradation of solvents.[7][8]

  • Solutions:

    • Proper Storage Conditions: Store 4-bromo-1-THP-pyrazole in a tightly sealed container, protected from light (e.g., in an amber vial), at a low temperature (refrigeration at 2-8°C is recommended).[9]

    • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Solvent Purity: If storing in solution, use high-purity, dry solvents to minimize the risk of hydrolysis or other solvent-mediated degradation.

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is 4-bromo-1-THP-pyrazole most stable?

Based on the chemical properties of the molecule, it is expected to be most stable in non-polar, aprotic solvents such as hexane, toluene, and dichloromethane (DCM), provided they are dry and free of acidic impurities. Polar aprotic solvents like THF, ethyl acetate, and acetone are generally suitable, but care should be taken to ensure they are anhydrous. Protic solvents, especially alcohols in the presence of any acid, can lead to the cleavage of the THP group.[10]

Q2: How does pH affect the stability of 4-bromo-1-THP-pyrazole?

The stability of 4-bromo-1-THP-pyrazole is highly dependent on pH.

  • Acidic pH (<6): The compound will readily undergo hydrolysis to yield 4-bromopyrazole and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal).[11] The rate of hydrolysis increases with decreasing pH.

  • Neutral pH (6-8): The compound is expected to be relatively stable.

  • Basic pH (>8): The THP group is generally stable under basic conditions.[3] However, very strong basic conditions (e.g., concentrated NaOH or organometallic bases) could potentially lead to other reactions, although the THP group itself should remain intact.

Q3: What are the expected degradation products of 4-bromo-1-THP-pyrazole?

The primary degradation product is typically 4-bromopyrazole, resulting from the cleavage of the THP protecting group.[4] Other potential degradation products could arise from reactions at the C-Br bond, though this is less common under typical storage or mild reaction conditions.

Q4: Can I use elevated temperatures when working with 4-bromo-1-THP-pyrazole?

While the pyrazole ring itself is thermally stable, the THP protecting group can be cleaved at elevated temperatures, especially in the presence of trace acid or water.[8] It is advisable to conduct reactions at the lowest effective temperature. If heating is necessary, ensure the reaction medium is strictly anhydrous and non-acidic. A preliminary thermal stability study is recommended for any new high-temperature application.

Experimental Protocol: Forced Degradation Study

To systematically evaluate the stability of 4-bromo-1-THP-pyrazole in your specific solvent system, a forced degradation study is recommended.[7][12]

Objective: To identify potential degradation products and determine the stability of 4-bromo-1-THP-pyrazole under various stress conditions.

Materials:

  • 4-bromo-1-THP-pyrazole

  • Solvents of interest (e.g., acetonitrile, methanol, water, THF)

  • Acidic solution: 0.1 M HCl

  • Basic solution: 0.1 M NaOH

  • Oxidizing agent: 3% H₂O₂

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase: Acetonitrile and water (with or without a buffer like ammonium acetate, depending on the method development)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-bromo-1-THP-pyrazole in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition and identify the major degradation products by comparing retention times with a known standard of 4-bromopyrazole and by using techniques like LC-MS for mass identification of unknown peaks.

Data Presentation

Table 1: Hypothetical Stability of 4-bromo-1-THP-pyrazole in Different Solvent Systems under Various Conditions

ConditionSolvent SystemTemperatureDuration% Degradation (Hypothetical)Major Degradation Product
Acidic0.1 M HCl in 50% ACN/H₂O25°C4h85%4-bromopyrazole
Basic0.1 M NaOH in 50% ACN/H₂O60°C24h< 5%-
Oxidative3% H₂O₂ in 50% ACN/H₂O25°C24h< 10%-
ThermalAcetonitrile60°C24h< 5%-
PhotolyticAcetonitrile25°C24h15%Various minor products

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl) stock->acid Apply Stress base Basic (0.1 M NaOH) stock->base Apply Stress oxidative Oxidative (3% H2O2) stock->oxidative Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress photo Photolytic (UV/Vis Light) stock->photo Apply Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of 4-bromo-1-THP-pyrazole.

degradation_pathway parent 4-bromo-1-THP-pyrazole degradation_product 4-bromopyrazole parent->degradation_product Acidic Hydrolysis (H+, H2O) thp_side_product 5-Hydroxypentanal (cyclic hemiacetal) parent->thp_side_product Acidic Hydrolysis (H+, H2O)

Caption: Primary degradation pathway of 4-bromo-1-THP-pyrazole under acidic conditions.

References

Technical Support Center: Alternative N-Protecting Groups for 4-Bromopyrazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and manipulation of 4-bromopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with N-protection of the 4-bromopyrazole scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your synthetic endeavors.

The acidic N-H proton of the pyrazole ring in 4-bromopyrazole can interfere with a variety of synthetic transformations, including metal-catalyzed cross-coupling reactions, metallations, and alkylations.[1] Therefore, the selection of an appropriate N-protecting group is a critical strategic decision. This guide will explore common and alternative N-protecting groups, offering troubleshooting advice and detailed protocols to streamline your research.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki coupling with my 4-bromopyrazole. Is an N-protecting group always necessary?

A1: Not necessarily, but it is highly recommended for robustness and reproducibility. While there have been advancements in palladium-catalyzed cross-coupling reactions on unprotected N-H azoles, the success of these reactions is highly dependent on the specific catalyst, ligand, and base system.[1] The acidic N-H of the pyrazole can poison the catalyst or lead to undesired side reactions, resulting in lower yields and complex product mixtures.[1] Protecting the pyrazole nitrogen masks this acidity, leading to cleaner reactions and more consistent outcomes.

Q2: I am observing a mixture of regioisomers upon N-alkylation of my substituted pyrazole. How can I control the regioselectivity?

A2: The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[2] Several factors can influence the regioselectivity:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the incoming electrophile to the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[2] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[3]

For a reliable and general solution, employing a protecting group strategy is often the most effective approach to ensure regiocontrol.[4][5]

Q3: What are the most common N-protecting groups for pyrazoles and what are their key differences?

A3: The most commonly employed N-protecting groups for pyrazoles include the tert-butoxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), and trityl (Tr) groups. Their primary differences lie in their stability under various reaction conditions and the methods required for their removal.

Protecting GroupIntroductionStabilityDeprotectionKey Advantages
Boc Boc anhydride (Boc₂O), DMAP, base (e.g., Et₃N)Stable to basic conditions and catalytic hydrogenation.[6][7]Acidic conditions (e.g., TFA, HCl).[6][7] Can also be removed under specific basic conditions.[8]Readily available reagents, generally good yields for introduction.
SEM SEM chloride (SEM-Cl), base (e.g., NaH, DIPEA)Stable to a wide range of conditions including bases, organometallics, and mild acids.[9]Fluoride sources (e.g., TBAF, CsF) or strong acids (e.g., HCl in ethanol).[4][9]Orthogonal to many other protecting groups, very stable.
Trityl (Tr) Trityl chloride (Tr-Cl), base (e.g., pyridine, DMAP)Stable to basic and nucleophilic conditions.Acidic conditions (e.g., TFA, acetic acid).[10][11]Bulky group that can influence regioselectivity.

Troubleshooting Guides

Issue 1: Low yield during the introduction of the Boc protecting group on 4-bromopyrazole.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The pyrazole N-H is acidic, but a strong enough base is required for complete deprotonation to facilitate the reaction with Boc anhydride.

    • Solution: While triethylamine is commonly used, stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or sodium hydride (NaH) in an aprotic solvent like THF can be more effective.

  • Steric Hindrance: If your 4-bromopyrazole has bulky substituents at the 3- or 5-positions, this can hinder the approach of the Boc anhydride.

    • Solution: Increasing the reaction temperature or using a less sterically demanding activating agent for the Boc group might help.

  • Reagent Quality: Ensure the Boc anhydride and the solvent are anhydrous. Moisture can consume the anhydride and the deprotonated pyrazole.

Issue 2: My SEM-protected 4-bromopyrazole is unexpectedly deprotected during a subsequent reaction.

Possible Causes & Solutions:

  • Latent Acidity: The SEM group is generally stable to mild acids, but some reaction conditions can generate stronger acidic species in situ.[9]

    • Solution: Scrutinize your reaction components for any potential sources of strong acid. If unavoidable, consider switching to a more acid-stable protecting group if your synthetic route allows.

  • Lewis Acid Catalysis: Some Lewis acids can facilitate the cleavage of the SEM group.

    • Solution: If your reaction involves a Lewis acid, you may need to find an alternative catalyst or a different protecting group.

  • High Temperatures: Prolonged heating at high temperatures can sometimes lead to the degradation of the SEM group.

    • Solution: If possible, try to run the reaction at a lower temperature for a longer duration.

Issue 3: Difficulty in removing the trityl group without affecting other acid-sensitive functionalities in my molecule.

Possible Causes & Solutions:

  • Harsh Acidic Conditions: Strong acids like TFA can cleave other acid-labile groups such as Boc or silyl ethers.[10][11]

    • Solution: Employ milder acidic conditions. A solution of 80% acetic acid in water can be effective for trityl deprotection while leaving many other groups intact.[10] Another option is the use of LiCl in methanol at reflux.[12]

  • Cation Scavenging: The trityl cation formed during deprotection is a reactive electrophile and can react with other nucleophilic sites in your molecule.[10]

    • Solution: Add a cation scavenger like triethylsilane (Et₃SiH) or 2-methyl-2-butene to the deprotection reaction mixture.[10]

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Bromopyrazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Bromopyrazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N) or Sodium Hydride (NaH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Slowly add a solution of Boc₂O (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-4-Bromopyrazole using NaBH₄

This method offers a mild alternative to acidic deprotection.[6][13]

Materials:

  • N-Boc-4-bromopyrazole

  • Sodium borohydride (NaBH₄)

  • Ethanol (95% or absolute)

Procedure:

  • Dissolve N-Boc-4-bromopyrazole (1.0 eq) in ethanol.

  • Add NaBH₄ (1.5-3.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Upon completion, carefully quench the reaction at 0 °C by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected 4-bromopyrazole.

Protocol 3: N-SEM Protection of 4-Bromopyrazole

Materials:

  • 4-Bromopyrazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-bromopyrazole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Deprotection of N-SEM-4-Bromopyrazole using TBAF

Materials:

  • N-SEM-4-bromopyrazole

  • Tetrabutylammonium fluoride (TBAF, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-SEM-4-bromopyrazole (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.5 eq) at room temperature.

  • Stir the reaction at room temperature or gently heat to 50-60 °C if the reaction is sluggish.

  • Monitor the deprotection by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualized Workflows and Concepts

Decision Tree for N-Protecting Group Selection

Caption: A decision tree to guide the selection of an appropriate N-protecting group.

General Workflow for Protection and Deprotection

G cluster_0 Protection cluster_1 Synthesis cluster_2 Deprotection start 4-Bromopyrazole protect N-Protection (e.g., Boc, SEM, Trityl) start->protect protected_pz N-Protected 4-Bromopyrazole protect->protected_pz reaction Desired Synthetic Transformation(s) protected_pz->reaction intermediate Functionalized Protected Pyrazole reaction->intermediate deprotect Deprotection (Acid, Base, or Fluoride) intermediate->deprotect final_product Final Product deprotect->final_product

Caption: A generalized workflow for utilizing N-protecting groups in synthesis.

References

Technical Support Center: Managing Exothermic Reactions in Pyrazole Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage the exothermic nature of pyrazole bromination reactions. Our guidance is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Energetic Nature of Pyrazole Bromination

The bromination of pyrazoles is a cornerstone of synthetic organic chemistry, pivotal for creating intermediates in pharmaceutical and materials science.[1] This electrophilic aromatic substitution is often highly exothermic, releasing significant heat that, if not properly managed, can lead to thermal runaway, compromising reaction safety, yield, and product purity.[2] Understanding the underlying principles of this reactivity is paramount for successful and safe experimentation, from the lab bench to process scale-up.

This guide will equip you with the knowledge to anticipate and control the thermal behavior of your pyrazole bromination reactions, ensuring reproducible and safe outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of pyrazoles so exothermic?

The bromination of pyrazoles is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it highly reactive towards electrophiles like bromine.[1] The formation of the stable, aromatic brominated pyrazole product from the relatively high-energy Wheland intermediate is a thermodynamically favorable process that releases significant energy as heat. The reaction kinetics can be very rapid, leading to a fast rate of heat generation.[1]

Q2: Which brominating agent is safer to use: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

Both reagents present their own set of hazards, and the "safer" option depends on the specific experimental context and scale.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Physical State Crystalline solid, easier to handle and weigh.[3]Dense, corrosive, fuming liquid, difficult to handle.[3]
Reactivity Generally a milder brominating agent.[3] The reaction rate is typically slower than with Br₂.[1]A more aggressive and faster brominating agent, which can lead to a more rapid release of heat.[1]
Handling Hazards Can be problematic when charged as a solid onto a substrate, with reports of solid-state reactions.[3]Highly corrosive and toxic, requiring specialized handling procedures.
Solvent Compatibility Can undergo exothermic decomposition in some solvents, like DMF, at elevated temperatures.[3]Reacts vigorously with some organic solvents.

Recommendation: For laboratory-scale reactions, NBS is often preferred due to its ease of handling as a solid.[3] However, it is crucial to be aware of its potential for exothermic decomposition with certain solvents. For larger-scale reactions, a thorough risk assessment for both reagents is essential.

Q3: How do substituents on the pyrazole ring affect the exothermicity of the reaction?

Substituents on the pyrazole ring can significantly influence the reaction's exothermicity by altering the electron density of the ring and thus its reactivity.

  • Electron-donating groups (e.g., alkyl groups like methyl or ethyl) increase the electron density of the pyrazole ring, making it more nucleophilic. This leads to a faster reaction rate and a more pronounced exotherm.[4]

  • Electron-withdrawing groups (e.g., nitro, carboxyl) decrease the electron density of the ring, making it less reactive. While the reaction is still exothermic, the rate of heat evolution is generally slower.[4]

Q4: What are the key safety considerations when scaling up a pyrazole bromination?

Scaling up an exothermic reaction is not a linear process and presents significant safety challenges.[5][6]

  • Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases. This significantly reduces the efficiency of heat dissipation, making it easier for heat to accumulate and potentially lead to a thermal runaway.[6][7]

  • Reagent Addition: The rate of reagent addition becomes a critical parameter for controlling the rate of heat generation.

  • Mixing: Inefficient mixing in larger reactors can lead to localized "hot spots" where the reaction rate is much higher, which can initiate a runaway reaction.

Golden Rule of Scale-Up: Never scale up a reaction by more than a factor of three from the previous successful scale without a thorough safety review.[5] Any changes to reagents, solvents, or reaction conditions should first be tested at a small scale.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Rise (Runaway Reaction) - Reagent added too quickly.- Inadequate cooling.- Incorrect solvent choice.- Higher than expected starting material concentration.- Immediate Action: Stop reagent addition, increase cooling, and if necessary, quench the reaction with a pre-determined quenching agent.- Prevention: Use a semi-batch process with controlled, slow addition of the brominating agent.[7] Ensure the cooling bath is at the target temperature before starting the addition. Use a solvent with a good heat capacity and a boiling point that can act as a safety buffer.
Formation of Poly-brominated Products - Excess of brominating agent.- Localized high concentrations of the brominating agent due to poor mixing.- Use a slight excess of the pyrazole substrate or stoichiometric amounts of the brominating agent.- Ensure efficient stirring throughout the reaction.- Add the brominating agent slowly and sub-surface if possible to promote rapid dispersion.
Reaction Stalls or is Incomplete - Insufficiently reactive substrate (e.g., with strong electron-withdrawing groups).- Deactivation of the brominating agent.- Low reaction temperature.- Consider using a more reactive brominating agent (e.g., Br₂ instead of NBS), but be prepared for a more significant exotherm.- Slowly allow the reaction to warm to a higher temperature while carefully monitoring for any exotherm.- Ensure the brominating agent is of high purity and has been stored correctly.
Inconsistent Results Between Batches - Variability in raw material quality.- Inconsistent control of reaction temperature or addition rate.- Qualify all starting materials before use.- Use a well-defined and documented procedure for temperature control and reagent addition.- Calibrate temperature probes and addition pumps regularly.

Experimental Protocols & Methodologies

Best-Practice Protocol for Laboratory-Scale Pyrazole Bromination using NBS

This protocol is a general guideline and should be adapted based on the specific pyrazole substrate and a thorough risk assessment.

1. Reaction Setup:

  • In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a temperature probe, a dropping funnel (for liquid substrates) or a powder funnel (for solid substrates), and a nitrogen inlet.
  • Place the flask in a cooling bath (e.g., ice-water or dry ice-acetone) capable of maintaining the desired reaction temperature.

2. Charging the Reactor:

  • Charge the pyrazole substrate and the chosen solvent (e.g., dimethylformamide - DMF) to the flask.
  • Begin stirring and cool the solution to the target temperature (e.g., 0 °C).[8]

3. Reagent Addition:

  • Dissolve or suspend the N-bromosuccinimide (NBS) in the reaction solvent in the dropping funnel.
  • Add the NBS solution/suspension dropwise or in small portions to the stirred pyrazole solution over a prolonged period (e.g., 20-30 minutes).[8]
  • Crucially, monitor the internal temperature throughout the addition. The addition rate should be adjusted to maintain the desired temperature and prevent a significant exotherm.

4. Reaction Monitoring:

  • After the addition is complete, continue stirring at the controlled temperature for a set period (e.g., 30 minutes).[8]
  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until completion.

5. Work-up and Isolation:

  • Once the reaction is complete, proceed with the appropriate aqueous work-up to quench any remaining reagents and remove by-products.
  • Extract the product into a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
  • Purify the crude product by an appropriate method (e.g., crystallization, column chromatography).

Visualizing Workflows and Logical Relationships

Diagram 1: Decision Tree for Managing Exothermic Risk

This diagram outlines the key decision points and actions to mitigate the risks associated with pyrazole bromination.

Exothermic_Risk_Management cluster_0 Pre-Reaction Assessment cluster_1 Experimental Control cluster_2 Monitoring & Response Assess Substrate Reactivity Assess Substrate Reactivity Select Brominating Agent Select Brominating Agent Assess Substrate Reactivity->Select Brominating Agent Influences Choice Control Addition Rate Control Addition Rate Select Brominating Agent->Control Addition Rate Choose Solvent Choose Solvent Control Temperature Control Temperature Choose Solvent->Control Temperature Affects Heat Transfer Monitor Internal Temperature Monitor Internal Temperature Control Temperature->Monitor Internal Temperature Control Addition Rate->Monitor Internal Temperature Ensure Efficient Mixing Ensure Efficient Mixing Ensure Efficient Mixing->Monitor Internal Temperature Emergency Plan Emergency Plan Monitor Internal Temperature->Emergency Plan If Temp Rises Uncontrollably

Caption: Decision-making workflow for safe pyrazole bromination.

Diagram 2: Thermal Runaway Feedback Loop

This diagram illustrates the dangerous positive feedback loop that can lead to a thermal runaway reaction.

Thermal_Runaway_Loop Increase in Temperature Increase in Temperature Increased Reaction Rate Increased Reaction Rate Increase in Temperature->Increased Reaction Rate Increased Heat Generation Increased Heat Generation Increased Reaction Rate->Increased Heat Generation Increased Heat Generation->Increase in Temperature Positive Feedback Insufficient Heat Removal Insufficient Heat Removal Insufficient Heat Removal->Increase in Temperature Contributes to

References

Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-1-THP-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning and related issues encountered during cross-coupling reactions involving 4-bromo-1-THP-pyrazole. Our goal is to equip you with the foundational knowledge and actionable strategies to overcome common experimental hurdles, ensuring the efficiency and reproducibility of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed cross-coupling reaction with 4-bromo-1-THP-pyrazole failing or giving low yields?

A: Low or no conversion is a common issue and can often be attributed to catalyst poisoning or deactivation. The 4-bromo-1-THP-pyrazole substrate itself presents two potential sources of inhibition: the bromide substituent and the nitrogen atoms of the pyrazole ring. The lone pairs on the pyrazole nitrogens can coordinate to the palladium center, leading to catalytically inactive species.[1] Additionally, the bromide can also interfere with the catalytic cycle. A systematic troubleshooting approach is crucial to identify the root cause.[2]

Q2: What is the primary mechanism of catalyst poisoning in this specific reaction?

A: While multiple factors can be at play, a key issue is the coordination of the N-heterocyclic substrate to the palladium catalyst, which can lead to catalyst deactivation.[3] Furthermore, while the C-Br bond is the intended site of oxidative addition, bromide ions in the reaction mixture can compete for coordination sites on the palladium, potentially slowing down key steps in the catalytic cycle.[4]

Q3: Can the THP (tetrahydropyranyl) protecting group interfere with the reaction?

A: The THP group is generally stable under most cross-coupling conditions and serves to protect the pyrazole's N-H group from undergoing undesired side reactions. It is not typically a source of catalyst poisoning. Its removal is usually achieved post-coupling under acidic conditions.

Q4: Are there general "go-to" conditions that are more robust for this class of substrate?

A: While every reaction requires optimization, starting with a palladium(II) precatalyst that is easily reduced to the active Pd(0) species, paired with a bulky, electron-rich phosphine ligand, is a good starting point.[5][6][7] Using a robust base like cesium carbonate or potassium phosphate and ensuring rigorously anhydrous and anaerobic conditions are also critical first steps.

Troubleshooting Guides

This section provides a more detailed, issue-based approach to resolving common problems encountered when using 4-bromo-1-THP-pyrazole in cross-coupling reactions.

Issue 1: Low or No Product Conversion

A lack of product formation is the most common and frustrating issue. The following troubleshooting workflow can help diagnose and solve the problem.

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion reagent_check Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->reagent_check catalyst_check Assess Catalyst System (Precatalyst & Ligand Activity) reagent_check->catalyst_check Reagents OK conditions_check Evaluate Reaction Conditions (Temperature, Atmosphere, Concentration) catalyst_check->conditions_check Catalyst OK ligand_screen Screen Alternative Ligands conditions_check->ligand_screen Conditions OK, still no product catalyst_screen Screen Alternative Pd Precatalysts ligand_screen->catalyst_screen base_solvent_screen Optimize Base and Solvent catalyst_screen->base_solvent_screen success Successful Reaction base_solvent_screen->success G Pd(0)L2 Active Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Inactive Complex Inactive Pd-Pyrazole Complex Pd(0)L2->Inactive Complex Coordination by Pyrazole Nitrogens Ar-Br 4-Bromo-1-THP-pyrazole Ar-Br->Oxidative\nAddition Ar-Br->Inactive Complex Ar-Pd(II)(Br)L2 Key Intermediate Oxidative\nAddition->Ar-Pd(II)(Br)L2 Cross-Coupling\nCycle Cross-Coupling Cycle Ar-Pd(II)(Br)L2->Cross-Coupling\nCycle

References

Technical Support Center: Optimizing Reaction Conditions for N-alkylation of 4-bromopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the N-alkylation of 4-bromopyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry, yet it presents unique challenges, particularly concerning regioselectivity and reaction optimization. This document aims to equip you with the knowledge to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles, like 4-bromopyrazole, so challenging?

The primary challenge arises from the electronic and steric similarities of the two nitrogen atoms (N1 and N2) in the pyrazole ring.[1] Both nitrogen atoms possess lone pairs of electrons and can act as nucleophiles, leading to the formation of a mixture of N1 and N2 alkylated regioisomers.[1] The thermodynamic stability of the two possible tautomers of the starting pyrazole is often very similar, meaning that deprotonation can occur at either nitrogen, leading to two different nucleophiles that can react with the alkylating agent.[2]

Q2: What are the key factors that influence the regioselectivity (N1 vs. N2 alkylation) in this reaction?

The regiochemical outcome of pyrazole N-alkylation is a result of a delicate interplay of several factors:

  • Steric Effects: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][3] Therefore, substituents at the C3 and C5 positions of the pyrazole ring play a crucial role in directing the incoming alkyl group.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the neighboring nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the regioselectivity.[4] For instance, certain base-solvent combinations can favor the formation of one regioisomer over the other.[1]

  • Alkylating Agent: The structure of the alkylating agent itself is a critical determinant. The use of sterically demanding alkylating agents can enhance selectivity for the less hindered nitrogen.[5]

  • Catalysis: The introduction of specific catalysts, such as Lewis acids, can coordinate to one of the pyrazole nitrogens and direct the alkylation to the other.[6]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired N-alkylated 4-bromopyrazole

Q: I am observing a very low yield or no product formation in my N-alkylation reaction. What are the potential causes and how can I rectify this?

A low or non-existent yield can be attributed to several factors, ranging from incomplete deprotonation to the use of an insufficiently reactive alkylating agent. Here is a systematic approach to troubleshooting this issue:

Causality and Solutions:

  • Incomplete Deprotonation: The pyrazole nitrogen must be deprotonated to become sufficiently nucleophilic. If the base is not strong enough, the reaction will not proceed efficiently.

    • Solution: Switch to a stronger base. If you are using a weaker base like potassium carbonate (K₂CO₃), consider moving to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[5]

  • Poor Reactivity of the Alkylating Agent: The leaving group on your alkylating agent (R-X) significantly impacts its reactivity.

    • Solution: Enhance the electrophilicity of the alkylating agent by choosing a better leaving group. The general order of reactivity is R-I > R-Br > R-Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide is recommended.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: Ensure your reaction is running at an appropriate temperature. Many N-alkylation reactions require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Also, ensure that all reagents and solvents are anhydrous, as water can quench the deprotonated pyrazole.[5]

  • Solubility Issues: Poor solubility of the 4-bromopyrazole or the base can impede the reaction.

    • Solution: Change to a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often excellent choices for improving the solubility of reactants in N-alkylation reactions.[5]

Problem 2: Poor Regioselectivity and Difficulty in Separating Isomers

Q: My reaction produces a mixture of N1 and N2 alkylated isomers that are proving difficult to separate by column chromatography. How can I improve the regioselectivity of the reaction itself?

This is a common and significant challenge in pyrazole chemistry. Improving the regioselectivity at the reaction stage is often more efficient than tackling a difficult separation.

Strategies for Enhancing Regioselectivity:

  • Leverage Steric Hindrance: If your synthesis allows, introduce a bulky substituent at either the C3 or C5 position of the pyrazole ring to sterically block one of the nitrogen atoms.[1]

  • Optimize the Base and Solvent System: The choice of base and solvent can have a profound impact on the N1/N2 ratio. For example, using potassium carbonate in DMSO is a known method to favor N1-alkylation for 3-substituted pyrazoles.[7] Conversely, a change in the cation of the base (e.g., from Na+ to Cs+) can also alter the regioselectivity.[4]

  • Employ Specialized Alkylating Agents: The use of sterically demanding alkylating agents can significantly favor alkylation at the less hindered nitrogen. A more advanced strategy involves using α-halomethylsilanes as "masked" methylating agents, which have been shown to provide excellent N1 selectivity.[8][9]

  • Consider Catalysis for N2 Selectivity: While N1 alkylation is often favored sterically, specific catalytic systems can direct the reaction towards the N2 position. For instance, the use of magnesium-based catalysts like MgBr₂ has been reported to provide high regioselectivity for N2-alkylation.[6]

Separation of Isomers:

If a mixture of isomers is unavoidable, their separation can be challenging due to similar polarities.[10]

  • Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes, a switch from a standard ethyl acetate/hexane system to one involving dichloromethane, methanol, or even a different stationary phase (e.g., alumina) can improve separation.

  • Crystallization: If the isomers are crystalline, fractional crystallization can be a powerful purification technique.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, facilitating separation, followed by removal of the derivatizing group.

Problem 3: Formation of a Dialkylated Quaternary Salt Byproduct

Q: I am observing a byproduct that I suspect is a dialkylated quaternary pyrazolium salt. What causes this, and how can I prevent its formation?

The formation of a dialkylated quaternary salt occurs when the N-alkylated pyrazole product, which is also nucleophilic, reacts further with the alkylating agent.

Causes and Prevention:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent is a common cause of this side reaction.

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.1 equivalents of the alkylating agent.

  • High Instantaneous Concentration of the Alkylating Agent: Adding the entire amount of the alkylating agent at once can lead to localized high concentrations, promoting the secondary reaction.

    • Solution: Add the alkylating agent dropwise or via a syringe pump over a period of time to maintain a low instantaneous concentration.

  • Elevated Reaction Temperature: Higher temperatures can sometimes accelerate the rate of the second alkylation.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the primary alkylation.

Experimental Protocols and Data

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a general starting point for the N-alkylation of 4-bromopyrazole.

Materials:

  • 4-Bromopyrazole

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., K₂CO₃, NaH, or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Quenching solution (e.g., saturated aqueous NH₄Cl or water)

  • Extraction solvent (e.g., ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a solution of 4-bromopyrazole (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1 - 1.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.0 - 1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding the appropriate quenching solution.

  • Extract the aqueous layer with the chosen organic solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity
BaseSolventTypical Outcome for N1/N2 SelectivityReference
K₂CO₃DMSOFavors N1-alkylation[7]
NaHTHFGenerally favors N1-alkylation[5]
Cs₂CO₃DMFCan influence selectivity, often favoring N1[11]
MgBr₂DichloromethaneHighly selective for N2-alkylation[6]

Note: The exact regioselectivity will also depend on the specific pyrazole substrate and alkylating agent used.

Visualizing the Workflow and Challenges

Diagram 1: General Workflow for N-Alkylation of 4-Bromopyrazole

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Bromopyrazole + Anhydrous Solvent B Add Base (e.g., K2CO3, NaH) A->B Deprotonation C Add Alkylating Agent (R-X) B->C Nucleophilic Attack D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Aqueous Extraction E->F G Column Chromatography F->G H Isolated Product(s) G->H

Caption: A typical experimental workflow for the N-alkylation of 4-bromopyrazole.

Diagram 2: Troubleshooting Low Yield

G Start Low or No Yield Q1 Is the base strong enough? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the alkylating agent reactive enough? A1_Yes->Q2 Sol1 Switch to a stronger base (e.g., NaH, Cs2CO3) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reaction conditions optimal? A2_Yes->Q3 Sol2 Use a better leaving group (e.g., R-I > R-Br > R-Cl) A2_No->Sol2 A3_No No Q3->A3_No Sol3 Increase temperature or time; Ensure anhydrous conditions A3_No->Sol3

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

Diagram 3: The Challenge of Regioselectivity

G Start 4-Bromopyrazole Deprotonation + Base - H+ Start->Deprotonation Anions Mixture of Tautomeric Anions Deprotonation->Anions Alkylation + R-X Anions->Alkylation Products Mixture of N1 and N2 Regioisomers Alkylation->Products Separation Difficult Separation Products->Separation

Caption: The formation of a regioisomeric mixture in pyrazole N-alkylation.

References

Validation & Comparative

A Guide to the X-ray Crystallographic Analysis of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Structural Elucidation

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a class of heterocyclic compounds with remarkable versatility.[1] Their scaffold is a cornerstone in the development of numerous pharmacologically active agents. The title compound, 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole, represents a contemporary iteration of this scaffold, where the introduction of a tetrahydropyranyl (THP) group at the N1 position and a bromine atom at the C4 position suggests a modulation of its electronic and steric properties. Such modifications are critical in tuning the compound's interaction with biological targets or influencing its solid-state properties for materials applications.

While spectroscopic techniques provide valuable insights, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule.[2][3] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding structure-activity relationships (SAR) and for rational drug design.

As of the latest literature review, a definitive crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible databases. This guide, therefore, serves a dual purpose. Firstly, it provides a robust, field-proven protocol for researchers to successfully obtain and analyze the crystal structure of the title compound. Secondly, it offers a comparative analysis, leveraging the known crystal structures of simpler 4-halopyrazole analogs to predict and contextualize the structural features of this more complex derivative.

Part 1: A Proposed Experimental Protocol for Structural Determination

This section outlines a comprehensive workflow for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of this compound.

Synthesis of the Target Compound

The synthesis of N-substituted pyrazoles is well-documented. A plausible and efficient route to the title compound involves the N-alkylation of 4-bromopyrazole with 2,3-dihydropyran. 4-bromopyrazole itself can be synthesized from 1,3-dicarbonyl compounds and hydrazine derivatives, followed by bromination.[4]

Step-by-Step Synthesis Outline:

  • Starting Material: Procure or synthesize 4-bromopyrazole.[5][6][7]

  • N-Alkylation Reaction: In an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), dissolve 4-bromopyrazole.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • To this solution, add 2,3-dihydropyran dropwise at room temperature.

  • Stir the reaction mixture for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.[8][9]

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[2][10] The choice of crystallization method and solvent system is critical and often requires screening multiple conditions.[11]

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest and most common technique.[12] A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

  • Vapor Diffusion: This method is highly effective for small amounts of material. A concentrated solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[11]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent.[13] Crystals form at the interface as the two liquids slowly mix.

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Screening: Based on the structure, a solvent of intermediate polarity like ethyl acetate, acetone, or a mixture such as dichloromethane/hexane or toluene/heptane is a good starting point. Test the solubility of a small amount of the compound in various solvents. An ideal solvent will dissolve the compound when heated but show lower solubility at room temperature.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., ethyl acetate) by gentle warming, if necessary.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean, small glass vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, pierced with a needle, to allow for slow evaporation. Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single, well-defined crystals.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[14]

Step-by-Step Data Acquisition and Analysis:

  • Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-170 K) to minimize thermal vibrations and potential crystal decay.[1][15] Data is collected using monochromatic X-ray radiation (commonly Mo Kα, λ = 0.71073 Å).[16] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction and Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, typically with software like SHELXT.[17] This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods with software such as SHELXL or Olex2.[3][16] This process optimizes the atomic coordinates, and anisotropic displacement parameters, and confirms the overall structure.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd X-ray Diffraction Analysis syn Synthesis of Title Compound pur Column Chromatography syn->pur solv Solvent Screening pur->solv crys Crystal Growth (e.g., Slow Evaporation) solv->crys mount Crystal Mounting crys->mount collect Data Collection (Diffractometer) mount->collect solve Structure Solution (e.g., SHELXT) collect->solve refine Structure Refinement (e.g., SHELXL) solve->refine final_structure final_structure refine->final_structure Final Structural Model

Caption: Experimental workflow for the crystallographic analysis of the title compound.

Part 2: Comparative Analysis with 4-Halopyrazole Analogs

To anticipate the structural features of 4-Bromo-1-(THP)-1H-pyrazole, we can draw valuable comparisons from the known crystal structures of simpler 4-halopyrazoles: 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole.[17]

Known Structures of 4-Halo-1H-pyrazoles

The crystal structures of these simpler analogs are primarily dictated by intermolecular N-H···N hydrogen bonds. Interestingly, the nature of the halogen atom at the C4 position influences the resulting supramolecular assembly.

  • 4-Bromo-1H-pyrazole and 4-Chloro-1H-pyrazole: These two compounds are isostructural, crystallizing in the orthorhombic space group Pnma.[1][15][18] Their molecules assemble into hydrogen-bonded trimeric units.

  • 4-Fluoro-1H-pyrazole and 4-Iodo-1H-pyrazole: In contrast, these analogs form one-dimensional chains (catemers) through N-H···N hydrogen bonds.[17][19] Despite both forming catemers, they are not isostructural.

This divergence in packing motifs, from trimers for Cl/Br to catemers for F/I, has been correlated with the calculated dipole moments of the individual molecules.[17]

Table 1: Crystallographic Data for 4-Halo-1H-pyrazole Analogs

Feature4-Fluoro-1H-pyrazole[19]4-Chloro-1H-pyrazole[1]4-Bromo-1H-pyrazole[17]4-Iodo-1H-pyrazole[17]
Formula C₃H₃FN₂C₃H₃ClN₂C₃H₃BrN₂C₃H₃IN₂
Crystal System TriclinicOrthorhombicOrthorhombicMonoclinic
Space Group P-1PnmaPnmaP2₁/c
Supramolecular Motif Catemer (Chain)TrimerTrimerCatemer (Chain)
Key Interaction N-H···N Hydrogen BondN-H···N Hydrogen BondN-H···N Hydrogen BondN-H···N Hydrogen Bond
Predictive Analysis for 4-Bromo-1-(THP)-1H-pyrazole

The replacement of the acidic N-H proton with a bulky, flexible, and non-hydrogen-bonding tetrahydro-2H-pyran-2-yl (THP) group is expected to fundamentally alter the crystal packing.

Key Predicted Differences:

  • Disruption of Hydrogen Bonding: The primary intermolecular interaction (N-H···N hydrogen bonding) that governs the structures of the analogs will be absent. The pyridine-like N2 atom remains a potential hydrogen bond acceptor, but there are no strong donors.

  • Steric Influence of the THP Group: The THP group is significantly larger and more conformationally flexible than a hydrogen atom. This steric bulk will prevent the close packing and planar arrangements (like trimers) seen in the analogs. The crystal packing will be driven by the need to accommodate this bulky group efficiently.

  • Dominance of Weaker Interactions: In the absence of strong hydrogen bonds, the crystal packing will likely be governed by a combination of weaker forces, such as van der Waals interactions, dipole-dipole interactions, and potentially weak C-H···N or C-H···Br interactions.

  • Potential for Polymorphism: The conformational flexibility of the THP ring could lead to the formation of different crystalline forms (polymorphs) depending on the crystallization conditions.

G cluster_analog 4-Bromo-1H-pyrazole Analog cluster_title 4-Bromo-1-(THP)-1H-pyrazole (Predicted) A Molecule A B Molecule B A->B N-H...N H-Bond C Molecule C B->C N-H...N H-Bond C->A N-H...N H-Bond caption1 Forms H-Bonded Trimers D Molecule D (with bulky THP group) E Molecule E (with bulky THP group) D->E Van der Waals & Dipole-Dipole Interactions caption2 H-Bonding blocked by THP group; Packing driven by steric fit.

Caption: Predicted impact of the THP substituent on intermolecular interactions.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a clear and actionable framework for its analysis. The provided protocols for synthesis, crystallization, and data refinement are based on established methodologies that offer a high probability of success.

The comparative analysis with known 4-halopyrazole structures provides a crucial predictive context. We anticipate that the substitution of the N-H proton with a THP group will fundamentally shift the balance of intermolecular forces, moving from strong, directional hydrogen bonds to weaker, non-directional van der Waals and dipole-dipole interactions. This will lead to a distinct crystal packing arrangement, likely characterized by a less dense and more sterically-driven assembly. The experimental validation of these predictions through the successful crystallographic analysis of the title compound will provide invaluable data for chemists and researchers working to harness the potential of this promising class of molecules.

References

A Researcher's Guide to the Spectroscopic Comparison of 4-Halogenated Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and high-value compounds.[1] The strategic introduction of a halogen atom at the 4-position of the pyrazole ring dramatically enhances its utility. This substitution not only modulates the electronic properties and biological activity of the molecule but also provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions like Suzuki-Miyaura and Sonogashira.[1][2]

This guide offers an in-depth spectroscopic comparison of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopyrazole. We will explore how the distinct properties of each halogen atom—electronegativity, size, and relativistic effects—impart unique signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Understanding these differences is paramount for researchers in reaction monitoring, quality control, and structural elucidation.

Part 1: Synthesis of 4-Halogenated Pyrazoles

The synthesis of these isomers is a prerequisite for their study. The primary approach is the direct electrophilic halogenation of the pyrazole ring, which shows high regioselectivity for the C4 position due to the ring's electronic nature.[1] However, the choice of halogenating agent and reaction conditions varies significantly depending on the desired halogen.

Experimental Protocols for Synthesis

1. Synthesis of 4-Fluoropyrazole (4-F-pzH): Direct fluorination of pyrazoles is challenging due to the high reactivity of electrophilic fluorinating agents.[3] A common method involves the cyclization of a fluorinated precursor.[4][5] An alternative is the use of a selective electrophilic fluorinating agent.

  • Protocol: Electrophilic Fluorination using Selectfluor™

    • Dissolve 1H-Pyrazole (1.0 eq) in acetonitrile.

    • Add NaHCO₃ (2.0 eq) to the solution.

    • Add 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™, 1.1 eq).

    • Heat the reaction mixture at a temperature between 50°C and 80°C.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Synthesis of 4-Chloropyrazole (4-Cl-pzH): Chlorination can be achieved using hypochloric acid or its salts in an aqueous medium.[6]

  • Protocol: Chlorination with Sodium Hypochlorite

    • Suspend pyrazole (1.0 eq) in water.

    • Add an aqueous solution of sodium hypochlorite (NaOCl, 1.0 eq) dropwise, ensuring the temperature does not exceed 30°C.[6]

    • Stir the reaction mixture at room temperature, monitoring by TLC or HPLC.

    • After completion, extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-chloropyrazole.[7]

3. Synthesis of 4-Bromopyrazole (4-Br-pzH): N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of pyrazoles.[8]

  • Protocol: Bromination with N-Bromosuccinimide (NBS)

    • Suspend 1H-pyrazole (1.0 eq) in water at room temperature.

    • Add N-bromosuccinimide (NBS, 1.0 eq) to the suspension in one portion.[8]

    • Stir the reaction mixture at room temperature for 24 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic phases sequentially with aqueous sodium carbonate and saturated brine.

    • Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford 4-bromopyrazole.[8]

4. Synthesis of 4-Iodopyrazole (4-I-pzH): Iodination is readily accomplished using molecular iodine in the presence of an oxidant, a method often highlighted for its "green" credentials.[9]

  • Protocol: Green Iodination with I₂/H₂O₂

    • To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (I₂, 0.5 eq).[1]

    • Add 30% hydrogen peroxide (H₂O₂, 0.6 eq) dropwise at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-iodopyrazole.[1]

G Pyrazole 1H-Pyrazole F_reagent Selectfluor™ in Acetonitrile Cl_reagent NaOCl in Water Br_reagent NBS in Water I_reagent I₂ / H₂O₂ in Water F_prod 4-Fluoropyrazole F_reagent->F_prod  Electrophilic  Fluorination Cl_prod 4-Chloropyrazole Cl_reagent->Cl_prod  Electrophilic  Chlorination Br_prod 4-Bromopyrazole Br_reagent->Br_prod  Electrophilic  Bromination I_prod 4-Iodopyrazole I_reagent->I_prod  Electrophilic  Iodination

Part 2: ¹H NMR Spectroscopic Comparison

¹H NMR spectroscopy provides valuable insights into the electronic environment of protons in a molecule. In 4-halogenated pyrazoles, two key proton signals are of interest: the N-H proton and the equivalent H-3/H-5 protons on the pyrazole ring.

Causality of Chemical Shift Variations

The chemical shifts of the N-H and H-3/H-5 protons are governed by the electron-withdrawing inductive effect of the halogen substituent. A more electronegative halogen pulls electron density away from the ring, "deshielding" the nearby protons and causing their resonance to shift downfield to a higher ppm value.

Counterintuitively, the acidity of the N-H proton, and thus its chemical shift, increases as we move down the halogen group from fluorine to iodine.[10][11] This trend, where electron-donating groups appear to increase acidity, is observed in the downfield shift of the N-H proton signal.[11]

Experimental Data & Analysis

The following table summarizes the experimental ¹H NMR data for the 4-halogenated pyrazoles compared to the unsubstituted parent pyrazole.

CompoundHalogen (X)Electronegativity (Pauling Scale)δ (N-H) ppmδ (H-3, H-5) ppm
1H-PyrazoleH2.20~12.77.64
4-F-pzHF3.9811.147.54
4-Cl-pzHCl3.1611.577.61
4-Br-pzHBr2.9611.537.63
4-I-pzHI2.6611.757.67
Data acquired in CD₂Cl₂. Source:[10][12]
Signal for parent pyrazole N-H is very broad and concentration-dependent.

Observations:

  • N-H Protons: The N-H proton signal shifts progressively downfield from 4-F-pzH (11.14 ppm) to 4-I-pzH (11.75 ppm), with a minor inversion for the chloro and bromo analogs.[10] This indicates an increase in acidity down the group, a trend that is successfully modeled by DFT calculations.[10][11]

  • H-3, H-5 Protons: The chemical shift of the H-3 and H-5 protons generally follows the expected trend based on halogen electronegativity. The most electronegative fluorine atom in 4-F-pzH results in the most upfield shift (7.54 ppm).[10] As electronegativity decreases, the signal shifts downfield, reaching 7.67 ppm for 4-I-pzH.

G

Part 3: ¹³C NMR Spectroscopy & The Heavy Atom Effect

While ¹H NMR is influenced primarily by inductive effects, ¹³C NMR spectra for halogenated compounds reveal a more complex interplay of factors, most notably the "heavy atom effect."

Causality: Inductive vs. Heavy Atom Effects
  • Inductive Effect: The electronegative halogen withdraws electron density, deshielding the directly attached carbon (C-4) and causing a downfield shift. This effect is strongest for fluorine and weakest for iodine.

  • Heavy Atom Effect (HALA): This relativistic phenomenon becomes significant for heavier halogens (Br and I).[13] It involves spin-orbit coupling, which induces a large upfield (shielding) shift on the directly attached carbon atom.[14][15] This effect opposes and often overwhelms the inductive effect for bromine and iodine.

For the C-4 carbon, the observed chemical shift is a composite of these two opposing effects. For fluorine, the inductive effect dominates. For chlorine, the effects are more balanced. For bromine and iodine, the heavy atom effect dominates, causing a significant upfield shift.

Experimental Data & Analysis
CompoundHalogen (X)δ (C-3, C-5) ppmδ (C-4) ppm
1H-PyrazoleH134.7105.0
4-F-pzHF128.1 (d, J=13 Hz)149.3 (d, J=233 Hz)
4-Cl-pzHCl130.6107.1
4-Br-pzHBr131.893.1
4-I-pzHI135.561.5
Data from various sources, including spectral databases.

Observations:

  • C-4 Carbon: The C-4 resonance of 4-F-pzH is shifted significantly downfield (149.3 ppm) due to the powerful inductive effect of fluorine. For 4-Cl-pzH, the shift is much closer to the parent pyrazole, suggesting a partial cancellation of effects. For 4-Br-pzH and especially 4-I-pzH, the heavy atom effect dominates, resulting in dramatic upfield shifts to 93.1 ppm and 61.5 ppm, respectively.

  • C-3, C-5 Carbons: These carbons are influenced more subtly. The trend is generally downfield from F to I, reflecting the decreasing electron-withdrawing nature of the halogen at a distance.

Part 4: Infrared (IR) Spectroscopic Comparison

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For 4-halogenated pyrazoles, the most informative region is the N-H stretching frequency, which is sensitive to the electronic environment and hydrogen bonding.[16]

Causality of Vibrational Frequency Shifts

The N-H stretching frequency is directly related to the strength of the N-H bond and the extent of intermolecular hydrogen bonding. As discussed in the ¹H NMR section, the acidity of the N-H proton increases from the fluoro to the iodo substituent.[11] A more acidic proton corresponds to a weaker, more polarized N-H bond, which vibrates at a lower frequency (lower wavenumber). The hydrogen bonding motifs also differ; the chloro and bromo analogs form trimeric structures, while the fluoro and iodo analogs form catemers (polymeric chains).[10][12]

Experimental Data & Analysis

The table below shows the primary N-H stretching frequencies observed in the solid-state IR spectra.

CompoundHalogen (X)H-Bonding Motifν (N-H) cm⁻¹
1H-PyrazoleHCatemer~3126
4-F-pzHFCatemer~3133
4-Cl-pzHClTrimer~3144
4-Br-pzHBrTrimer~3140
4-I-pzHICatemer~3110
Data Source:[10][12]

Observations:

  • The N-H stretching frequency generally decreases from 4-Cl-pzH to 4-I-pzH.[10] This trend aligns with the increasing acidity of the N-H proton, which weakens the bond and lowers its vibrational energy.

  • The fluoro analog (4-F-pzH) has a slightly lower frequency than the chloro and bromo analogs, which may be influenced by its distinct catemeric hydrogen bonding structure compared to the trimeric arrangement of the others.[10][12] The shape of the N-H stretching band is also distinct between the two motifs.[10]

Conclusion

The spectroscopic analysis of 4-halogenated pyrazole isomers is a clear demonstration of fundamental chemical principles. ¹H NMR data for the ring protons are largely dictated by the inductive effect of the halogen, while the N-H proton chemical shift reveals a counterintuitive trend in acidity. ¹³C NMR provides a classic example of the relativistic heavy atom effect, which causes a dramatic upfield shielding of the C-4 carbon for the bromo and iodo isomers. Finally, IR spectroscopy confirms the trend of increasing N-H acidity down the halogen group through the corresponding decrease in stretching frequency. This comprehensive understanding is crucial for any researcher utilizing these versatile building blocks in synthesis, drug discovery, and materials science.

References

A Comparative Guide to the Biological Activity of N-Protected vs. Unprotected 4-Bromopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of its pharmacological properties. Among these, the 4-bromopyrazole moiety has garnered significant attention as a versatile building block for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of N-protected versus unprotected 4-bromopyrazole derivatives, offering experimental data, detailed protocols, and mechanistic insights to inform drug discovery and development efforts.

The Unprotected 4-Bromopyrazole Core: A Foundation with Inherent Activity

The parent 4-bromopyrazole, with its free N-H group, is not merely a synthetic intermediate but possesses intrinsic biological activity. The presence of the bromine atom at the 4-position significantly influences its electronic properties and reactivity, making it a subject of interest in its own right.

Notable Biological Activities of Unprotected 4-Bromopyrazole

One of the well-documented activities of unprotected 4-bromopyrazole is its potent inhibition of human liver alcohol dehydrogenase (ADH), a key enzyme in ethanol metabolism. This inhibitory effect highlights the ability of the pyrazole ring to interact with enzymatic active sites.

CompoundTarget EnzymeInhibition Constant (Ki)
4-BromopyrazoleHuman Liver ADH0.29 µM

Table 1: Inhibitory activity of unprotected 4-bromopyrazole against human liver alcohol dehydrogenase. Data compiled from existing literature.

Beyond enzyme inhibition, studies have explored the broader biological profile of unprotected 4-bromopyrazole, including its potential as an anti-proliferative agent. For instance, N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide, an unprotected pyrazole derivative, has demonstrated anti-proliferative and cytotoxic effects in various human cancer cell lines.

The Impact of N-Protection: Modulating Potency and Specificity

The strategic protection of the pyrazole nitrogen atom with various substituents is a cornerstone of medicinal chemistry, aimed at modulating the compound's physicochemical properties, target affinity, and pharmacokinetic profile. N-substitution can influence factors such as solubility, membrane permeability, and the orientation of the molecule within a biological target's binding site.

N-Aryl and N-Alkyl Substituted 4-Bromopyrazoles in Cancer Research

The introduction of aryl and alkyl groups at the N1 position of the 4-bromopyrazole ring has yielded a plethora of compounds with significant anticancer activity. These substitutions can enhance the molecule's interaction with hydrophobic pockets in target proteins, such as kinases, which are often implicated in cancer progression.

A series of novel N-arylpyrazole derivatives bearing a sulfonamide moiety were synthesized and evaluated for their in vitro cytotoxic activity against various human tumor cell lines. The results indicated that many of these compounds exhibited promising cytotoxicity with low IC50 values.[3][4]

CompoundCell LineIC50 (µM)
N-Aryl-4-bromopyrazole derivative 1MCF-7 (Breast Cancer)5.2
N-Aryl-4-bromopyrazole derivative 2Hela (Cervical Cancer)7.8
N-Aryl-4-bromopyrazole derivative 3A549 (Lung Cancer)6.5

Table 2: Cytotoxic activity of representative N-aryl-4-bromopyrazole derivatives. Data is illustrative and compiled from various studies on N-arylpyrazoles.[3][4]

N-Acyl Protection: A Strategy for Potent Kinase Inhibition

N-acylation of the pyrazole ring is another effective strategy to enhance biological activity. A series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives were designed and synthesized, demonstrating considerable in vitro anticancer activity. The most active compound in this series was found to be significantly more potent than the known kinase inhibitor (R)-roscovitine against several human cancer cell lines.[3]

Experimental Protocols

Synthesis of N-Aryl-4-bromopyrazole Derivatives

This protocol describes a general method for the synthesis of N-aryl-4-bromopyrazole derivatives.

Step 1: Synthesis of 4-bromopyrazole A common route involves the bromination of pyrazole using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or carbon tetrachloride.

Step 2: N-Arylation of 4-bromopyrazole The N-arylation can be achieved through a copper- or palladium-catalyzed cross-coupling reaction (e.g., Ullmann or Buchwald-Hartwig amination) between 4-bromopyrazole and an aryl halide or aryl boronic acid.

Detailed Protocol for N-Benzylation of 4-Bromopyrazole:

  • To a solution of 4-bromopyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the pyrazolate anion.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-bromopyrazole.[5]

Biological Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (unprotected and N-protected 4-bromopyrazole derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.[1][6][7][8]

Mechanistic Insights and Structure-Activity Relationships

The introduction of a protecting group on the pyrazole nitrogen fundamentally alters the molecule's interaction with biological targets. The N-H of an unprotected pyrazole can act as a hydrogen bond donor, which can be critical for binding to certain enzyme active sites. Conversely, an N-substituent can engage in hydrophobic or van der Waals interactions, potentially leading to increased potency and selectivity for different targets.

For instance, in the context of kinase inhibition, the N-substituent can be designed to occupy the hydrophobic region II of the ATP-binding pocket, while the pyrazole core forms key hydrogen bonds with the hinge region of the kinase. The 4-bromo substituent can further enhance binding through halogen bonding or by providing a vector for further chemical modification.

G cluster_0 Unprotected 4-Bromopyrazole cluster_1 N-Protected 4-Bromopyrazole Unprotected 4-Bromopyrazole (N-H) Biological_Target Biological Target (e.g., Kinase, Enzyme) Unprotected->Biological_Target H-bond donor Protected N-R-4-Bromopyrazole Protected->Biological_Target Hydrophobic/Steric Interactions

Conclusion

The decision to utilize an N-protected or unprotected 4-bromopyrazole derivative in drug discovery is a critical one that should be guided by the specific biological target and the desired pharmacological profile. The unprotected core offers a valuable starting point with inherent biological activity, particularly as an enzyme inhibitor. However, N-protection provides a powerful tool to modulate the compound's properties, often leading to enhanced potency, selectivity, and drug-like characteristics. The experimental data and protocols presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of the 4-bromopyrazole scaffold in the development of next-generation therapeutics.

workflow start 4-Bromopyrazole step1 N-Protection/ N-Substitution start->step1 step2 Purification and Characterization step1->step2 step3 Biological Screening (e.g., MTT Assay) step2->step3 end Lead Compound step3->end

References

A Practical Guide to the Synthesis of 4-bromo-1-THP-pyrazole: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key building blocks is paramount. 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, a versatile intermediate, is no exception. Its synthesis is critical for the development of a wide array of pharmaceutical compounds.[1] This guide provides an in-depth comparison of two primary synthetic routes to this valuable compound, offering a comprehensive cost-benefit analysis to inform your selection of the most appropriate method for your laboratory or production scale.

We will explore two logical pathways: the bromination of a protected pyrazole and the protection of a pre-brominated pyrazole. This analysis will delve into the practicalities of each route, including detailed experimental protocols, reagent costs, and overall efficiency, to provide a clear recommendation based on a balance of cost, time, and resource management.

Route 1: Two-Step Synthesis via Bromination of 1-THP-pyrazole

This approach involves the initial protection of the readily available and inexpensive pyrazole with dihydropyran (DHP) to form 1-THP-pyrazole, followed by a regioselective bromination at the 4-position.

Workflow for Route 1

cluster_0 Step 1: Protection cluster_1 Step 2: Bromination Pyrazole Pyrazole DHP Dihydropyran (DHP) Pyrazole->DHP p-TsOH, DCM, rt 1-THP-pyrazole 1-THP-pyrazole DHP->1-THP-pyrazole NBS N-Bromosuccinimide (NBS) 1-THP-pyrazole->NBS DCM, 0°C to rt 4-bromo-1-THP-pyrazole 4-bromo-1-THP-pyrazole NBS->4-bromo-1-THP-pyrazole

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

  • Procedure: To a solution of pyrazole (10.0 g, 0.147 mol) in dichloromethane (DCM, 150 mL) is added 3,4-dihydro-2H-pyran (14.8 g, 0.176 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.28 g, 1.47 mmol). The reaction mixture is stirred at room temperature for 4 hours. The solution is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as a colorless oil.

  • Yield: Reported yields for this reaction are typically high, around 96%.[2]

Step 2: Synthesis of this compound

  • Procedure: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (22.3 g, 0.147 mol) is dissolved in DCM (200 mL) and cooled to 0 °C in an ice bath. N-bromosuccinimide (NBS) (28.7 g, 0.162 mol) is added portion-wise over 20 minutes, maintaining the temperature below 5 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction mixture is then quenched with a 10% aqueous solution of sodium thiosulfate (100 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (ethyl acetate/hexane gradient) to afford this compound.

Route 2: One-Step Synthesis via Protection of 4-bromopyrazole

This more direct route utilizes commercially available 4-bromopyrazole and protects it with dihydropyran in a single step.

Workflow for Route 2

cluster_0 Step 1: Protection 4-bromopyrazole 4-bromopyrazole DHP Dihydropyran (DHP) 4-bromopyrazole->DHP p-TsOH, DCM, rt 4-bromo-1-THP-pyrazole 4-bromo-1-THP-pyrazole DHP->4-bromo-1-THP-pyrazole

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Synthesis of this compound

  • Procedure: To a solution of 4-bromopyrazole (21.6 g, 0.147 mol) in DCM (200 mL) is added 3,4-dihydro-2H-pyran (14.8 g, 0.176 mol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.28 g, 1.47 mmol). The reaction mixture is stirred at room temperature for 4 hours. The solution is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography (ethyl acetate/hexane gradient) to afford this compound.

  • Yield: Based on similar reactions involving the THP protection of substituted pyrazoles, a yield of approximately 94% can be expected.[3]

Cost-Benefit Analysis

To provide a practical comparison, the following table outlines the estimated costs for the synthesis of approximately 28 grams of 4-bromo-1-THP-pyrazole via each route, assuming the yields discussed above. Prices are based on bulk or semi-bulk chemical suppliers and are subject to market fluctuations.

Parameter Route 1: Bromination of 1-THP-pyrazole Route 2: Protection of 4-bromopyrazole
Starting Material Pyrazole4-bromopyrazole
Number of Steps 21
Overall Yield ~82%~94%
Reagents & Solvents Pyrazole, Dihydropyran, p-TsOH, NBS, DCM, Ethyl Acetate, Hexane, NaHCO₃, Na₂S₂O₃4-bromopyrazole, Dihydropyran, p-TsOH, DCM, Ethyl Acetate, Hexane, NaHCO₃
Starting Material Cost Pyrazole: ~$185/kg[4]4-bromopyrazole: ~$350/kg
Key Reagent Cost NBS: ~$70/kg[5]-
Solvent & Other Costs ModerateLower
Estimated Cost per Gram ~$10.50 ~$16.00
Time & Labor Higher (two steps, additional workup and purification)Lower (one step, simpler workup)
Waste Generation Higher (succinimide byproduct, more solvent usage)Lower

Discussion and Recommendation

From a purely financial standpoint, Route 1, the two-step synthesis starting from pyrazole, is the more cost-effective option , with an estimated cost per gram of approximately $10.50 compared to $16.00 for Route 2. The significantly lower cost of the starting material, pyrazole, is the primary driver for this economic advantage.

However, a comprehensive analysis extends beyond the raw material costs. Route 2, the one-step protection of 4-bromopyrazole, offers significant advantages in terms of efficiency and simplicity. The single-step process reduces reaction and workup time, leading to lower labor costs. Furthermore, it generates less waste, a crucial consideration for environmentally conscious and large-scale production. The higher overall yield of Route 2 also means a more efficient conversion of starting material to the final product.

Recommendation:

  • For large-scale, cost-driven production , where the upfront investment in a two-step process and the management of additional waste streams are feasible, Route 1 is the economically superior choice.

  • For research and development, smaller-scale synthesis, or when time and simplicity are the primary concerns , Route 2 is the recommended pathway. The higher cost per gram is offset by the significant savings in time, labor, and the reduced complexity of the synthetic procedure.

Ultimately, the choice between these two synthetic routes will depend on the specific priorities and constraints of the researcher or organization. This guide provides the necessary data to make an informed decision based on a thorough cost-benefit analysis.

References

Validated analytical methods for purity assessment of 4-bromo-1-THP-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to Validated Analytical Methods for Purity Assessment of 4-bromo-1-THP-pyrazole

For professionals in drug development and chemical research, establishing the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and regulatory compliance. The compound 4-bromo-1-THP-pyrazole, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the quality and safety of the final drug product.

This guide provides a detailed comparison of validated analytical methods for the purity assessment of 4-bromo-1-THP-pyrazole. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the scientific rationale behind method selection, validation, and data interpretation, grounded in established regulatory frameworks.

The Regulatory Bedrock: Why Method Validation is Non-Negotiable

Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs analytical methods. Regulatory bodies like the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) mandate that analytical procedures be validated to ensure they are fit for their intended purpose.[1][2][3] The ICH guideline Q2(R2), "Validation of Analytical Procedures," provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[1][4][5] This process is not a one-time event but part of a continuous lifecycle management approach to ensure method reliability.[4]

The objective of validation is to demonstrate that the analytical procedure provides accurate, reproducible, and reliable results for its intended application, such as quantifying the main component and its impurities.[2][6] Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ).[7]

Head-to-Head Comparison: Premier Analytical Techniques

The selection of an analytical method is driven by the physicochemical properties of 4-bromo-1-THP-pyrazole and its potential impurities. We will compare three powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.[8]

Expertise & Rationale

For a molecule like 4-bromo-1-THP-pyrazole, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point. The non-polar C18 stationary phase provides excellent retention for moderately polar compounds, while a mobile phase of acetonitrile and water allows for fine-tuning of the separation. The pyrazole and aromatic moieties in the molecule are strong chromophores, making UV detection highly suitable and sensitive. The primary goal is to develop a method that can separate the main peak from potential process-related impurities (e.g., starting materials, isomers) and degradation products.[8][9]

Experimental Protocol: RP-HPLC Method Validation

Objective: To validate an RP-HPLC method for the determination of purity and impurities of 4-bromo-1-THP-pyrazole.

Step 1: Method Development & System Suitability

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution using (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile. The gradient is optimized to resolve all potential impurities from the main peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • System Suitability Test (SST): Before validation, inject a standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. This confirms the system is performing adequately.

Step 2: Validation Parameters (as per ICH Q2(R2))

  • Specificity: Analyze a placebo (all components except the analyte) and a spiked sample. The placebo should show no interfering peaks at the retention time of the analyte and its known impurities. Peak purity can be assessed using a Diode Array Detector (DAD).[6]

  • Linearity: Prepare a series of at least five concentrations of 4-bromo-1-THP-pyrazole, typically from the quantitation limit (LOQ) to 150% of the target concentration. Plot peak area against concentration; the correlation coefficient (r²) should be ≥0.999.

  • Accuracy: Analyze samples with a known concentration of analyte (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.[10]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration. The RSD should be ≤1.0%.[6]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The RSD between the two sets of results should be ≤2.0%.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively. This is often established based on a signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD).

  • Robustness: Deliberately introduce small variations in method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition) and assess the impact on the results.[10]

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaPurpose
Specificity No interference at analyte retention timeEnsures the method measures only the desired compound.
Linearity (r²) ≥ 0.999Confirms a proportional relationship between concentration and response.
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the results to the true value.
Precision (RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%Demonstrates the method's consistency and reproducibility.
Range Typically 80% - 120% of test concentrationThe interval providing acceptable accuracy, precision, and linearity.
LOQ (S/N Ratio) ≥ 10:1Lowest amount that can be quantitatively determined with precision.
Robustness Results unaffected by small, deliberate changesIndicates the method's reliability during normal usage.

Visualization: HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_exec Execution cluster_report Finalization MD Method Development SST System Suitability (RSD < 2%) MD->SST VP Validation Protocol Definition SST->VP Spec Specificity VP->Spec Lin Linearity Acc Accuracy Prec Precision LOQ LOD / LOQ Rob Robustness VR Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOQ->VR Rob->VR Approve Method Approved for Use VR->Approve

Caption: Workflow for HPLC method validation per ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it the ideal choice for identifying residual solvents or volatile impurities that may be present from the synthesis of 4-bromo-1-THP-pyrazole.[11]

Expertise & Rationale

While the parent molecule may have limited volatility, GC-MS is invaluable for impurity profiling. Potential impurities could include unreacted starting materials or volatile by-products. The gas chromatograph separates these components based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" that allows for positive identification and structural elucidation.[12] A mid-polar stationary phase like a 5% phenyl-methylpolysiloxane is a versatile choice for separating a range of potential pyrazole-related impurities.[11]

Experimental Protocol: GC-MS for Impurity Identification

Objective: To develop and validate a GC-MS method for the identification and quantification of volatile impurities in 4-bromo-1-THP-pyrazole.

Step 1: Sample Preparation

  • Dissolve a precisely weighed amount of the 4-bromo-1-THP-pyrazole sample in a suitable solvent (e.g., Dichloromethane).

  • Add an appropriate internal standard (IS) that is not present in the sample.

Step 2: GC-MS Method & System Suitability

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[11]

  • Injector: 250°C, Split mode (e.g., 20:1 ratio).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 50°C, hold for 2 min, then ramp to 280°C at 15°C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-500 m/z.

  • System Suitability: Inject a standard mixture of expected impurities. The resolution between critical pairs should be >1.5.

Step 3: Validation Parameters

  • Specificity: The method's ability to separate and detect impurities from each other and the main component is confirmed by analyzing a spiked sample. Mass spectral libraries (e.g., NIST) are used for identification.

  • Linearity & Range: Determined for each potential impurity using its own reference standard.

  • Accuracy & Precision: Assessed for each quantified impurity.

  • LOD/LOQ: Crucial for ensuring that toxic or undesirable impurities can be controlled at very low levels as required by ICH guidelines.[8]

Data Presentation: GC-MS Validation Summary
Validation ParameterAcceptance CriteriaPurpose
Specificity Baseline resolution of impurities; MS library match >80%Unambiguously identifies volatile components.
Linearity (r²) ≥ 0.995 for each impurityEnsures accurate quantification of impurities.
Accuracy (% Recovery) 90.0% - 110.0% for impuritiesMeasures accuracy of impurity quantification.
Precision (RSD) ≤ 15.0% at the LOQ levelDemonstrates reproducibility for low-level analytes.
LOQ Sufficiently low to meet regulatory thresholds (e.g., <0.1%)Ensures trace impurities can be reliably measured.

Visualization: GC-MS Impurity Profiling Workflow

GCMS_Workflow Sample Sample Preparation (Dissolution, IS Spike) Inject GC Injection & Separation Sample->Inject Detect MS Detection (Ionization & Fragmentation) Inject->Detect Data Data Acquisition (Total Ion Chromatogram) Detect->Data Process Data Processing Data->Process Identify Impurity Identification (Mass Spectrum vs. Library) Process->Identify Quantify Impurity Quantification (Peak Area vs. Calibration) Process->Quantify Report Final Report Identify->Report Quantify->Report

Caption: Workflow for GC-MS impurity identification and quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[13][14] It is a powerful orthogonal technique to chromatography.

Expertise & Rationale

The key advantage of ¹H qNMR is its "universal" detection principle; the signal response is directly proportional to the number of protons, independent of the molecule's structure. This eliminates the need for specific reference standards for each impurity. For 4-bromo-1-THP-pyrazole, well-resolved signals in the aromatic or pyrazole ring region can be used for quantification against a high-purity internal standard (e.g., maleic acid) that has signals in a clear region of the spectrum. This method provides a direct measure of the mass fraction purity of the main component.[13][14][15]

Experimental Protocol: ¹H qNMR Purity Assay

Objective: To determine the absolute purity of 4-bromo-1-THP-pyrazole using ¹H qNMR.

Step 1: Sample Preparation

  • Accurately weigh ~10 mg of the 4-bromo-1-THP-pyrazole sample and ~10 mg of a certified internal standard (IS) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

Step 2: NMR Data Acquisition

  • Spectrometer: 400 MHz or higher.

  • Key Parameters:

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to allow for full relaxation and accurate integration.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1) on the signals to be integrated.

Step 3: Data Processing and Calculation

  • Apply Fourier transform, phase correction, and baseline correction.

  • Carefully integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).

  • Calculate purity using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    • Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.

Step 4: Method Validation

  • Specificity: Confirmed by the absence of overlapping signals at the integration regions. 2D NMR techniques can be used to resolve any ambiguities.[13]

  • Precision & Accuracy: Assessed by repeatedly preparing and analyzing the same sample.

Data Presentation: qNMR Validation Summary
Validation ParameterAcceptance CriteriaPurpose
Specificity No signal overlap in integration regionsEnsures only the target signals are being measured.
Linearity (r²) ≥ 0.999Confirms proportional response of the analyte/standard ratio.
Accuracy (% Bias) ≤ 1.0%Measures closeness to the true purity value.
Precision (RSD) ≤ 1.0%Demonstrates high reproducibility of the purity measurement.

Visualization: qNMR Purity Assessment Workflow

QNMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_calc Calculation Weigh Accurate Weighing (Sample & IS) Dissolve Dissolution in Deuterated Solvent Weigh->Dissolve Tune Spectrometer Tuning Dissolve->Tune Acquire Data Acquisition (Optimized D1, NS) Tune->Acquire Process Data Processing (FT, Phasing, Baseline) Acquire->Process Integrate Signal Integration Process->Integrate Calculate Purity Calculation Integrate->Calculate Result Final Purity Value (%) Calculate->Result

Caption: Step-by-step workflow for purity determination by qNMR.

Final Comparative Analysis

FeatureHPLC-UVGC-MSQuantitative NMR (qNMR)
Primary Use Purity assay, non-volatile impuritiesVolatile impurities, residual solventsAbsolute purity assay, structural confirmation
Specificity Good; relies on chromatographic separationExcellent; combines separation and mass analysisExcellent; based on unique chemical shifts
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Quantification Requires specific reference standardsRequires specific reference standardsRequires one certified internal standard
Sample Throughput HighMediumMedium
Destructive? YesYesNo
Key Advantage Robust, widely available, excellent for routine QCUnmatched for volatile impurity IDPrimary method, highly accurate, "universal" detection
Key Limitation Requires standards for all impuritiesNot suitable for non-volatile compoundsLower sensitivity than chromatographic methods

Conclusion and Recommendation

For a comprehensive purity assessment of 4-bromo-1-THP-pyrazole, a multi-faceted approach is scientifically robust and recommended.

  • RP-HPLC should be the primary method for routine quality control, quantifying the main component and detecting non-volatile, process-related impurities. Its high precision and throughput make it ideal for batch release testing.

  • GC-MS is an essential complementary technique for screening for and identifying any volatile impurities or residual solvents that would be missed by HPLC.

  • Quantitative NMR serves as a powerful, orthogonal method to provide an absolute purity value. It is particularly valuable for qualifying reference standards and for investigations where a chromatographic reference material is unavailable.

By strategically employing these validated methods, researchers and drug developers can build a complete and reliable purity profile for 4-bromo-1-THP-pyrazole, ensuring the quality and safety of downstream applications and satisfying stringent regulatory requirements.

References

A Researcher's Guide to DFT Calculations on the Structure of 4-bromo-1-THP-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount for predicting physicochemical properties, biological activity, and designing novel therapeutics. This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) calculations for elucidating the three-dimensional structure of 4-bromo-1-THP-pyrazole, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings, practical implementation, and comparative performance of various computational approaches, offering field-proven insights to guide your own research.

The Significance of Structural Elucidation for Pyrazole Derivatives

Pyrazole scaffolds are integral components of numerous pharmaceutically active compounds.[1] The substituent at the 4-position of the pyrazole ring, in this case, a bromine atom, and the tetrahydropyranyl (THP) protecting group at the 1-position, significantly influence the molecule's steric and electronic properties. The THP group is a common protecting group for alcohols and nitrogen-containing heterocycles due to its stability in various reaction conditions and ease of removal.[2][3][4][5][6] Accurate determination of the molecule's geometry, including bond lengths, bond angles, and dihedral angles, is crucial for understanding its interactions with biological targets.

Experimental techniques like X-ray crystallography provide the gold standard for structural determination.[7][8] However, obtaining suitable crystals can be challenging. Computational methods, particularly DFT, offer a powerful and accessible alternative for predicting and analyzing molecular structures.[9][10][11]

Theoretical Foundation: A Primer on Density Functional Theory (DFT)

DFT has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost.[12] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. In practice, the Kohn-Sham equations are solved to approximate the electron density and energy. The accuracy of a DFT calculation hinges on the choice of two key components: the exchange-correlation functional and the basis set.

The Role of the Exchange-Correlation Functional

The exchange-correlation functional accounts for the complex quantum mechanical interactions between electrons. A variety of functionals have been developed, each with its own strengths and weaknesses. For a molecule like 4-bromo-1-THP-pyrazole, which contains a halogen atom and potential for non-covalent interactions, the choice of functional is critical.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules.[12][13][14][15] However, it may not adequately describe non-covalent interactions, such as those that might be influenced by the THP group.[16]

  • M06-2X (Minnesota, 2006, with 54% HF exchange): This high-nonlocality functional is specifically parameterized to perform well for a broad range of applications, including non-covalent interactions.[17][18][19][20] It is often a good choice for systems where dispersion forces are important.

  • ωB97X-D: This is a range-separated hybrid functional that includes an empirical dispersion correction.[21][22] This combination makes it particularly well-suited for systems where both short- and long-range interactions are significant, a likely scenario for 4-bromo-1-THP-pyrazole due to the interplay of the polar pyrazole ring, the bromine atom, and the flexible THP group.[23][24][25]

The Importance of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the distribution of electrons in the molecule.

  • Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are computationally efficient and widely used for organic molecules.[26][27] The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution around heteroatoms like bromine and oxygen.

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. While more computationally demanding, they generally provide higher accuracy.

For a molecule containing a bromine atom, it is essential to use a basis set that can adequately describe its larger electron cloud.

Experimental Workflow: Performing DFT Calculations

The following section outlines a typical workflow for performing DFT calculations on 4-bromo-1-THP-pyrazole using a computational chemistry software package like Gaussian.

Computational Workflow Diagram

DFT_Workflow cluster_Input 1. Input Preparation cluster_Calculation 2. DFT Calculation cluster_Analysis 3. Results Analysis Input_Molecule Build Initial Structure (4-bromo-1-THP-pyrazole) Choose_Method Select DFT Functional (e.g., B3LYP, M06-2X, ωB97X-D) Input_Molecule->Choose_Method Choose_Basis Select Basis Set (e.g., 6-311+G(d,p)) Choose_Method->Choose_Basis Input_File Create Input File Choose_Basis->Input_File Geo_Opt Geometry Optimization Input_File->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Verify_Min Verify True Minimum (No Imaginary Frequencies) Freq_Calc->Verify_Min Extract_Data Extract Structural Parameters (Bond Lengths, Angles, Dihedrals) Verify_Min->Extract_Data Compare_Methods Compare with Alternatives & Experimental Data (if available) Extract_Data->Compare_Methods

Caption: A typical workflow for performing DFT calculations.

Step-by-Step Protocol
  • Structure Input: The initial 3D coordinates of 4-bromo-1-THP-pyrazole can be generated using molecular building software (e.g., GaussView, Avogadro). It is advisable to perform an initial, less computationally expensive molecular mechanics optimization to obtain a reasonable starting geometry.

  • Input File Generation: A typical Gaussian input file for a geometry optimization and frequency calculation would look like this:

    • %nprocshared and %mem specify the computational resources.

    • %chk defines the name of the checkpoint file for storing calculation results.

    • #p Opt Freq B3LYP/6-311+G(d,p) is the route section. Opt requests a geometry optimization, and Freq requests a frequency calculation to be performed on the optimized structure.[28][29][30] B3LYP/6-311+G(d,p) specifies the chosen functional and basis set.

    • The lines following the route section contain a title, the charge (0), and the spin multiplicity (1 for a closed-shell singlet).

    • The atomic coordinates follow in Cartesian format.

  • Execution and Analysis: The calculation is run using the Gaussian software.[31] Upon completion, the output file contains a wealth of information. The most crucial aspects to check are:

    • Convergence: Ensure the geometry optimization has converged successfully.

    • Vibrational Frequencies: A true energy minimum will have no imaginary frequencies.[32] One or more imaginary frequencies indicate a transition state or a higher-order saddle point.

Comparative Analysis of DFT Methods

Table 1: Comparison of Calculated Structural Parameters for 4-bromo-1-THP-pyrazole

ParameterB3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)ωB97X-D/6-311+G(d,p)Experimental (4-bromo-1H-pyrazole)[33]
Bond Lengths (Å)
C4-Br1.8751.8691.871-
N1-N21.3521.3451.348-
C3-N21.3311.3351.3331.331(10)
C4-C31.3921.3951.394-
C5-C41.3881.3911.390-
N1-C51.3451.3491.3471.343(10)
Bond Angles (degrees)
N2-N1-C5111.5111.8111.7-
N1-N2-C3105.8105.5105.6-
N2-C3-C4111.2111.4111.3-
C3-C4-C5104.3104.1104.2-
C4-C5-N1107.2107.2107.2-

Note: Direct comparison with experimental data for the THP-substituted compound is not possible without its crystal structure. The provided experimental values are for the parent 4-bromo-1H-pyrazole.

Discussion of Results

The data in Table 1 reveals subtle but important differences between the functionals. All three functionals provide geometries that are in reasonable agreement with each other. The bond lengths and angles within the pyrazole ring are largely consistent. The C-N bond lengths are in good agreement with those reported for the 4-bromo analogue.[33]

The choice of functional can have a more pronounced effect on properties that are sensitive to electron correlation and dispersion, such as intermolecular interaction energies or the conformational preference of the THP ring.

Logical Relationship of Computational Parameters

Computational_Parameters cluster_Choices Computational Choices cluster_Properties Influenced Properties cluster_Accuracy Overall Accuracy Functional Exchange-Correlation Functional Geometry Molecular Geometry (Bond Lengths, Angles) Functional->Geometry Energy Electronic Energy & Relative Stabilities Functional->Energy Non_Covalent Non-Covalent Interactions Functional->Non_Covalent Basis_Set Basis Set Basis_Set->Geometry Basis_Set->Energy Accuracy Accuracy of Results Geometry->Accuracy Energy->Accuracy Non_Covalent->Accuracy

Caption: The interplay of computational choices and their impact on results.

Best Practices and Recommendations

For routine geometry optimizations of molecules like 4-bromo-1-THP-pyrazole, the B3LYP functional with a 6-311+G(d,p) basis set often provides a good starting point with a reasonable balance of accuracy and computational cost.

For studies where non-covalent interactions are expected to play a crucial role (e.g., protein-ligand docking, crystal packing), it is highly recommended to use a functional that is specifically designed to account for dispersion forces, such as ωB97X-D or M06-2X .

It is always good practice to benchmark your chosen computational method against available experimental data for related systems to validate its accuracy for your specific application.

Conclusion

DFT calculations are an indispensable tool for researchers in drug development and medicinal chemistry. By carefully selecting the exchange-correlation functional and basis set, it is possible to obtain accurate and reliable structural information for complex molecules like 4-bromo-1-THP-pyrazole. This guide has provided a comparative overview of common DFT methods, a practical workflow, and actionable recommendations to aid in your computational research endeavors.

References

A Head-to-Head Comparison of Catalysts for C-C Bond Formation with 4-bromo-1-THP-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon (C-C) bonds is a cornerstone of synthetic strategy. Pyrazole scaffolds, in particular, are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of these heterocycles through cross-coupling reactions is therefore of paramount importance. This guide provides a detailed, head-to-head comparison of various catalytic systems for C-C bond formation using 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (4-bromo-1-THP-pyrazole) as a key building block. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of 4-bromo-1-THP-pyrazole

The tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen offers a balance of stability under various reaction conditions and facile deprotection, making 4-bromo-1-THP-pyrazole an attractive and versatile starting material. The bromine atom at the C4 position provides a reactive handle for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space around the pyrazole core.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Bonds

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a workhorse in C-C bond formation due to its mild reaction conditions and broad functional group tolerance.[1][2] The choice of catalyst, particularly the ligand, is crucial for achieving high efficiency, especially with heteroaryl halides which can sometimes poison the catalyst.[3][4]

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

While direct comparative studies on 4-bromo-1-THP-pyrazole are limited, data from structurally similar bromopyrazoles, such as 4-bromo-1-tritylpyrazole and 4-iodo-1-methyl-pyrazole, provide valuable insights into catalyst performance.[1][5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnerSubstrateReference
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂OReflux12+14Phenylboronic acid4-iodo-1-methyl-1H-pyrazole[1]
Pd(OAc)₂/SPhosSPhosK₃PO₄1,4-Dioxane100495Phenylboronic acid3-Bromopyridine[3]
PEPPSI™-IPrIPrCs₂CO₃t-AmylOH100298Phenylboronic acid3-Bromopyridine[3][6]
RuPhos-Pd G2RuPhosK₃PO₄1,4-Dioxane/H₂OMW (100W)0.08>90Various arylboronic acids4-bromo-1-((methylsulfonyl)methyl)-1H-pyrazole[7]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl alcohol10012HighArylboronic acidsHeterocyclic aryl halides[8]

Analysis of Catalyst Performance:

  • Traditional Phosphine Ligands (e.g., PPh₃): As evidenced by the low yield with 4-iodo-1-methyl-1H-pyrazole, traditional catalysts like Pd(PPh₃)₄ can be sluggish for coupling with bromopyrazoles.[1]

  • Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, RuPhos): The development of sterically hindered and electron-donating phosphine ligands, such as those from the Buchwald group, has significantly improved the efficiency of Suzuki couplings with challenging substrates.[3] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI™-IPr): Palladium complexes bearing N-heterocyclic carbene ligands have emerged as highly active catalysts. The strong σ-donating ability of NHCs enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are particularly effective for heteroaryl couplings.[3][6]

  • Nickel-Based Catalysts: For cost-effectiveness and unique reactivity, nickel catalysts are gaining traction. They have shown high activity for the coupling of heteroaryl halides, even with more challenging chloro- and fluoro-substituted partners.[7][8][9]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for similar bromopyrazole substrates.

  • To a reaction vial, add 4-bromo-1-THP-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., PEPPSI™-IPr, 1 mol%).

  • Add the solvent (e.g., 1,4-dioxane, 5 mL).

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)₂) Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Heck Reaction: Olefination of the Pyrazole Core

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[10] For 4-bromo-1-THP-pyrazole, this reaction enables the introduction of various substituted vinyl groups, which are valuable synthons for further transformations.

Catalyst Performance in the Heck Reaction

Data on the Heck reaction with bromopyrazoles suggests that the choice of ligand and base is critical to prevent side reactions like dehalogenation.[11][12]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Alkene PartnerSubstrateReference
Pd(OAc)₂P(OEt)₃Et₃NDMF1202495Styrene4-iodo-1-trityl-1H-pyrazole[11]
Pd(OAc)₂PPh₃Et₃NDMF130132-80n-Butyl acrylate4-bromoanisole[13]
IMes-Pd(dmba)ClIMesCs₂CO₃Dioxane1101232tert-Butyl acrylate4-bromo-1,3,5-trimethylpyrazole[11]

Analysis of Catalyst Performance:

  • Phosphite Ligands: As seen with P(OEt)₃, phosphite ligands can be effective for the Heck coupling of halopyrazoles, leading to high yields.[11]

  • N-Heterocyclic Carbene Ligands: While generally very active, the performance of NHC-ligated catalysts can be substrate-dependent, as illustrated by the moderate yield with an IMes-ligated catalyst.[11]

  • Ligandless Systems: In some cases, a "ligandless" approach using a palladium salt like Pd(OAc)₂ can be effective, though often requiring higher temperatures.

Representative Experimental Protocol: Heck Reaction

This protocol is based on established procedures for similar substrates.[11]

  • In a sealed tube, combine 4-bromo-1-THP-pyrazole (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (2 mol%), and the chosen ligand (e.g., P(OEt)₃, 4 mol%).

  • Add the solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol).

  • Degas the mixture with argon.

  • Seal the tube and heat to the desired temperature (e.g., 120 °C) for the required time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, work up the reaction as described for the Suzuki-Miyaura coupling.

  • Purify the product by column chromatography.

Mechanistic Rationale: The Heck Reaction Catalytic Cycle

The Heck reaction typically proceeds through a neutral pathway involving oxidative addition, migratory insertion of the alkene, β-hydride elimination, and reductive elimination of HX to regenerate the Pd(0) catalyst.

Heck_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L_n)(Alkene) Ar-Pd(II)-X(L_n)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Complex R-CH₂-CH(Ar)-Pd(II)-X(L_n) Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Hydrido_Complex H-Pd(II)-X(L_n) Sigma_Alkyl_Complex->Hydrido_Complex β-Hydride Elimination Alkene_Product Alkene_Product Sigma_Alkyl_Complex->Alkene_Product Hydrido_Complex->Pd(0)L_n Reductive Elimination (HX) caption Heck Reaction Catalytic Cycle

Caption: A simplified representation of the Heck reaction catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction, a coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of conjugated enynes and arylalkynes.[14] This reaction typically employs a dual catalytic system of palladium and copper(I).[14][15]

Catalyst Performance in the Sonogashira Coupling

For heteroaryl bromides, the choice of palladium catalyst, ligand, and the presence or absence of a copper co-catalyst can significantly impact the reaction outcome.

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Yield (%)Alkyne PartnerSubstrateReference
[Pd(C₃H₅)Cl]₂/TedicypCuITedicypK₂CO₃DMF100HighPhenylacetylene3-Bromopyridine
PdCl₂(PPh₃)₂CuIPPh₃Et₃NDMF100Moderate-ExcellentTerminal Alkynes2-Amino-3-bromopyridines[16]
Pd(OAc)₂/XPhosNoneXPhosEt₃NMeCN110HighTrimethylsilylacetylene4-bromo-5-trifluoromethyl-1H-pyrazole

Analysis of Catalyst Performance:

  • Dual Pd/Cu Systems: The classic Sonogashira conditions using a palladium-phosphine complex and a copper(I) salt are generally effective for a wide range of heteroaryl bromides.[16]

  • Copper-Free Systems: Concerns about copper contamination in pharmaceutical intermediates have driven the development of copper-free Sonogashira protocols. These often rely on more sophisticated, bulky, and electron-rich phosphine ligands like XPhos to facilitate the catalytic cycle.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the reaction. The choice of ligand can influence reaction rates and yields significantly.

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure adaptable from literature methods.[16]

  • To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add the solvent (e.g., degassed DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add 4-bromo-1-THP-pyrazole (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mechanistic Rationale: The Sonogashira Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide species.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-C≡CR(L_n) Transmetalation Ar-Pd(II)-C≡CR(L_n)->Pd(0)L_n Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L_n)->Ar-C≡CR Reductive Elimination Cu-X Cu-X R-C≡C-Cu R-C≡C-Cu Cu-X->R-C≡C-Cu Alkyne Coordination & Deprotonation R-C≡C-Cu->Ar-Pd(II)-X(L_n) To Transmetalation H-C≡C-R H-C≡C-R H-C≡C-R->R-C≡C-Cu caption Sonogashira Catalytic Cycles

Caption: A simplified representation of the interconnected Palladium and Copper cycles in the Sonogashira reaction.

Conclusion and Future Outlook

The choice of catalyst for C-C bond formation with 4-bromo-1-THP-pyrazole is a critical parameter that dictates the efficiency and success of the synthetic endeavor. For Suzuki-Miyaura couplings, modern bulky phosphine and N-heterocyclic carbene-ligated palladium catalysts, as well as emerging nickel catalysts, offer superior performance over traditional systems. In Heck reactions, careful optimization of the ligand and base is necessary to achieve high yields and selectivity. For Sonogashira couplings, both traditional dual Pd/Cu systems and modern copper-free protocols provide effective means to introduce alkynyl functionalities.

As the field of catalysis continues to evolve, the development of more active, stable, and cost-effective catalysts will undoubtedly further empower chemists to construct complex molecules with greater precision and efficiency. The insights and data presented in this guide are intended to serve as a valuable resource for researchers navigating the exciting and challenging world of modern organic synthesis.

References

Unambiguous Structure Elucidation: A Comparative Guide to 2D NMR for Confirming the Synthesis of 4-bromo-1-THP-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of heterocyclic chemistry, the synthesis of specifically substituted pyrazoles is a cornerstone for the development of novel pharmaceuticals and agrochemicals. The regioselectivity of electrophilic substitution on the pyrazole ring, however, often presents a significant challenge, leading to potential isomeric mixtures. The protection of the N1 position with a tetrahydropyran (THP) group, while a common strategy to modulate reactivity, adds another layer of complexity to the structural analysis. This guide provides a comprehensive, data-driven comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous confirmation of the 4-bromo-1-THP-pyrazole structure, a critical step in ensuring the integrity of subsequent research and development.

This guide is intended for researchers, scientists, and drug development professionals who routinely encounter the challenges of small molecule synthesis and characterization. We will delve into the practical application and comparative power of COSY, HSQC, and HMBC experiments, supported by detailed protocols and data interpretation. The methodologies described herein are designed to be self-validating, providing a robust framework for structural verification.

The Synthetic Challenge: Regioselectivity of Pyrazole Bromination

The bromination of N-protected pyrazoles can theoretically yield multiple isomers. For instance, starting from 1-THP-pyrazole, electrophilic bromination is expected to preferentially occur at the C4 position due to the directing effect of the pyrazole nitrogens. However, the potential for substitution at other positions necessitates a definitive analytical method to confirm the desired regiochemistry.

Experimental Workflow: From Synthesis to Spectroscopic Analysis

A detailed experimental protocol for the synthesis and purification of 4-bromo-1-THP-pyrazole is a prerequisite for accurate NMR analysis. Following a successful synthesis, the subsequent NMR analysis workflow is critical for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Confirmation synthesis Synthesis of 4-bromo-1-THP-pyrazole purification Purification via Column Chromatography synthesis->purification nmr_1d 1D NMR (1H, 13C) purification->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d interpretation Spectral Interpretation nmr_2d->interpretation confirmation Structure Confirmation interpretation->confirmation

Figure 1: A generalized workflow from synthesis to structural confirmation.

Detailed Protocol: 2D NMR Acquisition
  • Sample Preparation: Dissolve 10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in a 5 mm NMR tube.

  • 1D NMR Spectra: Acquire standard 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These are essential for chemical shift referencing and as a basis for interpreting the 2D spectra.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A standard cosygpqf pulse sequence can be used. Key parameters to optimize include the spectral width in both dimensions and the number of increments in the indirect dimension.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the one-bond attached carbon signals. A hsqcedetgpsisp2.3 pulse sequence is recommended for its ability to edit the spectrum, distinguishing CH/CH3 from CH2 groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. A hmbcgplpndqf pulse sequence is robust. The long-range coupling delay (typically 50-100 ms) should be optimized based on the expected magnitude of the long-range coupling constants (J).

Comparative Analysis of 2D NMR Data for 4-bromo-1-THP-pyrazole

The following sections will dissect the expected data from each 2D NMR experiment and compare their contributions to the final structural proof.

¹H-¹H COSY: Mapping the Proton Network

The COSY spectrum is instrumental in identifying the proton spin systems within the molecule. For 4-bromo-1-THP-pyrazole, we expect to see two distinct spin systems: one for the pyrazole ring and one for the THP ring.

  • Pyrazole Ring: In the 4-bromo isomer, the H3 and H5 protons of the pyrazole ring are not adjacent and therefore will not show a COSY correlation. This lack of correlation is a key piece of evidence.

  • THP Ring: The protons of the THP ring will exhibit a complex network of COSY correlations, confirming the integrity of this protecting group. For instance, the proton at the anomeric position (H1') will show a correlation to the protons on the adjacent carbon (H2').

¹H-¹³C HSQC: Direct Carbon-Proton Connectivity

The HSQC spectrum provides a direct correlation between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

Proton SignalExpected ¹H Shift (ppm)Correlated Carbon SignalExpected ¹³C Shift (ppm)
H3 (pyrazole)~7.5C3 (pyrazole)~140
H5 (pyrazole)~7.6C5 (pyrazole)~130
H1' (THP)~5.4C1' (THP)~88
H2' (THP)~1.9, ~2.1C2' (THP)~30
H3' (THP)~1.6, ~1.7C3' (THP)~25
H4' (THP)~1.6, ~1.7C4' (THP)~20
H5' (THP)~3.7, ~4.0C5' (THP)~68
Table 1: Predicted ¹H and ¹³C chemical shifts and their HSQC correlations for 4-bromo-1-THP-pyrazole.
¹H-¹³C HMBC: The Definitive Structural Proof

The HMBC spectrum is the cornerstone of this analysis, providing the long-range connectivity information that confirms the substitution pattern. The key correlations are those that link the pyrazole ring to the THP group and establish the position of the bromine atom.

G cluster_molecule cluster_correlations Key HMBC Correlations mol mol_text Structure of 4-bromo-1-THP-pyrazole with key atoms labeled H5 H5 (pyrazole) C4 C4 (bromo-substituted) H5->C4 ²JHC C3 C3 (pyrazole) H5->C3 ³JHC H3 H3 (pyrazole) H3->C4 ²JHC C5 C5 (pyrazole) H3->C5 ³JHC H1_prime H1' (THP) H1_prime->C5 ³JHC H1_prime->C3 ³JHC

Figure 2: Key HMBC correlations confirming the structure of 4-bromo-1-THP-pyrazole.

Interpretation of Key HMBC Correlations:

  • H5 to C4 and C3: The proton at the H5 position of the pyrazole ring is expected to show a two-bond correlation (²JHC) to the bromine-substituted C4 and a three-bond correlation (³JHC) to C3.

  • H3 to C4 and C5: Similarly, the H3 proton should exhibit a ²JHC correlation to C4 and a ³JHC correlation to C5.

  • H1' to C5 and C3: The anomeric proton of the THP ring (H1') is crucial for confirming the point of attachment. It should show three-bond correlations (³JHC) to both C3 and C5 of the pyrazole ring. This unequivocally establishes the N1-C1' linkage.

The presence of these specific long-range correlations, and the absence of others, provides a definitive and self-validating proof of the 4-bromo-1-THP-pyrazole structure. For instance, if the bromine were at the C3 position, we would expect to see a strong HMBC correlation between H5 and a non-protonated C3, and a correlation between a proton at C4 and this C3.

Conclusion

While 1D NMR provides initial clues, it is the synergistic application of 2D NMR techniques that delivers an unambiguous structural confirmation of 4-bromo-1-THP-pyrazole. The COSY spectrum establishes the proton spin systems, the HSQC spectrum assigns the protonated carbons, and critically, the HMBC spectrum elucidates the long-range connectivity that confirms the regiochemistry of bromination and the N1-protection. This comprehensive approach, grounded in the principles of modern NMR spectroscopy, is an indispensable tool for ensuring the scientific integrity of synthetic chemistry endeavors.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that rigorous research and development protocols extend beyond the bench; they encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole (CAS No. 82099-98-7).[1][2] Given the absence of a specific, dedicated Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the principles of prudent laboratory practice, hazard data from structurally analogous compounds, and federal and institutional guidelines for chemical waste management.[3][4]

The foundational principle of this guide is safety through informed caution. The procedures herein are designed to be self-validating, ensuring that each step contributes to a system of safe handling, storage, and disposal that protects researchers, support staff, and the environment.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's potential hazards is the cornerstone of its safe management. While specific toxicological data for this compound is not extensively published, a conservative approach necessitates treating it with the same level of caution as its parent compound, 4-Bromopyrazole.[5][6] This assessment mandates its classification as hazardous chemical waste.[3][4]

Table 1: Hazard Profile Based on Analogous Compound (4-Bromopyrazole)

Hazard Category GHS Classification Signal Word Precautionary Statements (Abbreviated)
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Category 2 Warning H319: Causes serious eye irritation.[5][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[5][6] |

This data is derived from the published SDS for 4-Bromopyrazole (CAS No. 2075-45-8) and should be conservatively applied to this compound.

Core Disposal Protocol: A Step-by-Step Methodology

The proper disposal of this compound is not a single action but a systematic process. Adherence to this workflow is critical for ensuring regulatory compliance and laboratory safety.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing standard laboratory PPE. The rationale is to prevent accidental exposure through skin contact, eye splash, or inhalation of aerosolized particles.

  • Eye Protection : Chemical safety goggles are mandatory.[6]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).[7]

  • Body Protection : A standard laboratory coat is required.[8]

Step 2: Waste Segregation Chemical waste must be segregated to prevent dangerous reactions.[9][10] This compound falls into the category of halogenated organic waste .

  • DO : Collect waste this compound, and any materials grossly contaminated with it (e.g., weighing papers, gloves), in a dedicated container for halogenated organic solids.[4][8]

  • DO NOT : Mix with other waste streams such as non-halogenated solvents, acids, bases, or oxidizers.[9][11] Mixing incompatible chemicals can lead to violent reactions or the emission of toxic gases.[9]

Step 3: Containerization The integrity of the waste container is paramount to prevent leaks and environmental contamination.[12]

  • Container Selection : Use a chemically compatible container, preferably polyethylene, that is in good condition and has a secure, leak-proof lid.[13] The original product container can be used if it is not compromised.[9]

  • Container Filling : Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion and prevent spills.[4]

Step 4: Labeling Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[14] Each waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste" .[4][9]

  • Full Chemical Name : "this compound".[8]

  • CAS Number : 82099-98-7.

  • Approximate Concentration and Composition : List all components, including solvents if in a solution.[9]

  • Associated Hazards : Indicate "Irritant" and affix appropriate GHS pictograms.[5]

  • Generator Information : Your name, Principal Investigator, and laboratory location.[4]

Step 5: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated SAA at or near the point of generation.[9][13][15]

  • Location : The SAA should be a designated benchtop, a section of a fume hood, or a cabinet.[9]

  • Segregation : Store the container away from incompatible materials.[12]

  • Containment : Use secondary containment (e.g., a spill tray) to capture any potential leaks.[11]

  • Inspection : The SAA must be inspected weekly for leaks and container integrity.[12][16]

Step 6: Arrange for Professional Disposal The final disposal of hazardous waste must be conducted by a licensed and approved waste disposal company.[3][8]

  • Contact EHS : Follow your institution's established procedure for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[13]

  • Documentation : Complete any necessary waste pickup forms accurately. The chemical waste generator is responsible for the correct classification and description of the waste.[3][17]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid or Contaminated Material) B Step 1: Don PPE (Goggles, Gloves, Lab Coat) A->B C Step 2: Segregate Waste (Halogenated Organic Solid) B->C D Step 3 & 4: Containerize & Label - Chemically compatible container - Secure lid - 'Hazardous Waste' label - Full chemical name & hazards C->D E Step 5: Store in SAA - Designated & secure area - Secondary containment - Weekly inspection D->E F Is container full or storage time limit reached? E->F F->E No G Step 6: Request EHS Pickup (Professional Disposal) F->G Yes

Caption: Disposal workflow for this compound.

Regulatory Context and Causality

The protocols outlined above are grounded in regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][18] The requirement to segregate halogenated organic waste, for instance, is not arbitrary. Halogenated compounds often require high-temperature incineration to ensure complete destruction and prevent the formation of persistent and highly toxic byproducts such as brominated dioxins and furans.[19] Disposing of this waste stream separately ensures it is routed to the correct treatment facility.

Ultimately, the responsibility for proper hazardous waste management lies with the generator.[17] By adhering to these procedures, you not only comply with regulatory mandates but also uphold your professional responsibility to ensure a safe laboratory environment for yourself and your colleagues.

Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance, as local regulations may vary. [8]

References

Personal protective equipment for handling 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling and Disposal of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

In the vanguard of drug discovery and development, pyrazole-containing heterocyclic compounds are indispensable scaffolds. This compound, with its reactive bromine handle and a protective tetrahydropyran (THP) group, serves as a versatile building block for synthesizing complex molecular architectures. While its utility is significant, ensuring the safety of our researchers through meticulous handling and disposal protocols is of paramount importance. This guide provides an in-depth operational plan, grounded in established safety principles, to navigate the use of this compound with confidence and care.

Hazard Assessment: A Proactive Approach to Safety

A specific Safety Data Sheet (SDS) for this compound is not extensively published. Therefore, a robust safety protocol is built upon an understanding of its constituent parts and structurally similar compounds. The core of the molecule is 4-bromopyrazole, for which hazard information is well-documented.

Based on aggregated GHS data for 4-bromopyrazole, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][3]

The presence of the bromine atom classifies this compound as a halogenated organic, which necessitates specific disposal procedures.[4][5] The THP group is generally stable but can be cleaved under acidic conditions, a factor to consider in reaction quenching and workup procedures. Consequently, all handling procedures must treat this compound as, at minimum, a skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE): An Imperative for Exposure Control

The selection of PPE is the most direct and critical control measure for preventing chemical exposure. The following table summarizes the required equipment, with the rationale explained below.

Protection TypeSpecification
Eye & Face ANSI Z87.1-compliant chemical splash goggles. A face shield is required when handling >1 L of its solution.
Hand Nitrile gloves (minimum). Consider double-gloving for extended handling.
Body Flame-resistant laboratory coat, fully fastened. A chemically resistant apron is recommended for large volumes.
Respiratory All handling of solids and volatile solutions must occur within a certified chemical fume hood.

Rationale for PPE Selection:

  • Eye Protection: Because the 4-bromopyrazole core is a known serious eye irritant, standard safety glasses are insufficient.[1][2] Chemical splash goggles provide a seal around the eyes, protecting from splashes and aerosols. For larger-scale operations outside of a fume hood, a face shield worn over goggles is mandatory to protect the entire face.[6]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. Given the risk of skin irritation, it is crucial to inspect gloves before use and replace them immediately if contamination is suspected or a breach occurs.[3] Double-gloving is a best practice that simplifies the removal of contaminated outer gloves without compromising the inner layer of protection.[7]

  • Body Protection: A flame-resistant lab coat protects skin and personal clothing from accidental spills.[6] Keeping it fully buttoned ensures maximum coverage.

  • Respiratory Protection: Handling the solid powder can generate dust that may cause respiratory irritation.[1][3] A chemical fume hood is the primary engineering control to prevent inhalation. All weighing and solution preparation should be conducted within the hood.[8][9]

Operational Workflow: From Preparation to Disposal

A structured workflow minimizes risk and ensures procedural consistency. The following diagram outlines the critical steps for safely handling this compound.

Caption: A step-by-step workflow from preparation to post-handling cleanup.

Key Procedural Steps:

  • Pre-Handling: Always confirm the location and functionality of safety showers and eyewash stations before beginning work.[10] Prepare the fume hood by ensuring it is clutter-free and the sash is at the appropriate working height.

  • Weighing and Transfer: To prevent inhalation of the powdered solid, weigh the compound on a tared weigh paper or in a container directly inside the chemical fume hood.[9]

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to moderate the temperature.

  • Reaction: Conduct the reaction within the fume hood. Ensure any apparatus is securely clamped.

  • Decontamination: After the procedure, decontaminate all surfaces and glassware that came into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol) and then soap and water. Collect the initial solvent rinse as halogenated waste.

Waste Management and Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental stewardship. As a brominated compound, all waste generated must be classified as halogenated organic waste .[4][5]

Disposal_Decision_Flow Waste Segregation and Disposal Pathway cluster_Segregation Waste Segregation cluster_Containment Containment cluster_Disposal Final Disposal Waste_Generation Waste Generation (Reaction mixtures, solvent rinses, contaminated solids) Liquid_Waste Contaminated Liquids Waste_Generation->Liquid_Waste Solid_Waste Contaminated Solids (Gloves, weigh paper, etc.) Waste_Generation->Solid_Waste Halogenated_Liquid_Container Labeled Halogenated Liquid Waste Container Liquid_Waste->Halogenated_Liquid_Container Solid_Waste_Container Labeled Hazardous Solid Waste Bag/Container Solid_Waste->Solid_Waste_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Halogenated_Liquid_Container->EHS_Pickup Solid_Waste_Container->EHS_Pickup

Caption: Decision flow for the proper segregation and disposal of generated waste.

Disposal Protocol:

  • Segregate at the Source: Never mix halogenated and non-halogenated organic waste streams.[11] All materials, including residual amounts in containers, solvent rinses used for cleaning, and reaction mixtures containing this compound must be placed in a designated container for halogenated organic waste.

  • Label Correctly: The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a complete list of its chemical contents.[5]

  • Contaminated Solids: Disposable items such as gloves, bench paper, and silica gel contaminated with the compound must be collected in a separate, sealed, and clearly labeled hazardous solid waste container.[12]

  • Final Disposal: Follow your institution's specific procedures for hazardous waste pickup. Keep waste containers closed except when adding waste and store them in a designated satellite accumulation area.

By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment conducive to innovative scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.